molecular formula C5H9NO4 B13857148 D-Glutamic acid-13C5,15N

D-Glutamic acid-13C5,15N

カタログ番号: B13857148
分子量: 153.09 g/mol
InChIキー: WHUUTDBJXJRKMK-IGIFWJAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Glutamic acid-13C5,15N is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 153.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C5H9NO4

分子量

153.09 g/mol

IUPAC名

(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChIキー

WHUUTDBJXJRKMK-IGIFWJAOSA-N

異性体SMILES

[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2]

正規SMILES

C(CC(=O)O)C(C(=O)O)N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Synthesis and Isotopic Purity of D-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Glutamic acid-13C5,15N. This isotopically labeled compound is a crucial tool in metabolic research, drug discovery, and mechanistic studies, enabling the precise tracking of glutamic acid metabolism and its role in various physiological and pathological processes. This document outlines a viable chemoenzymatic synthetic route, detailed analytical protocols for assessing isotopic and enantiomeric purity, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach starting from the commercially available L-Glutamic acid-13C5,15N. This strategy involves the racemization of the L-enantiomer to produce a racemic mixture of DL-Glutamic acid-13C5,15N, followed by an enzymatic resolution to selectively isolate the D-enantiomer.

Proposed Synthetic Workflow

The proposed synthetic pathway consists of three main stages: N-acetylation of the starting material, racemization of the N-acetyl-L-Glutamic acid-13C5,15N, and enzymatic resolution to yield the desired D-enantiomer.

G cluster_0 Starting Material cluster_1 Racemization cluster_2 Enzymatic Resolution & Purification L-Glu-13C5,15N L-Glutamic acid-13C5,15N N-Ac-L-Glu N-acetyl-L-Glutamic acid-13C5,15N L-Glu-13C5,15N->N-Ac-L-Glu Acetic Anhydride Racemic-N-Ac-Glu N-acetyl-DL-Glutamic acid-13C5,15N N-Ac-L-Glu->Racemic-N-Ac-Glu Heat, Acetic Anhydride D-N-Ac-Glu N-acetyl-D-Glutamic acid-13C5,15N Racemic-N-Ac-Glu->D-N-Ac-Glu Aminoacylase L-Glu-resolved L-Glutamic acid-13C5,15N Racemic-N-Ac-Glu->L-Glu-resolved Aminoacylase D-Glu This compound D-N-Ac-Glu->D-Glu Acid Hydrolysis G Sample This compound Sample MS Mass Spectrometry (e.g., HR-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, 15N) Sample->NMR Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Isotopic_Enrichment Isotopic Enrichment (%) MS->Isotopic_Enrichment Chemical_Purity Chemical Purity (%) NMR->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (%ee) Chiral_HPLC->Enantiomeric_Purity

Chemical structure and properties of D-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glutamic acid-13C5,15N, an isotopically labeled amino acid crucial for detailed metabolic and structural research. By replacing the naturally abundant isotopes with heavy isotopes (five ¹³C atoms and one ¹⁵N atom), this compound allows for precise tracking and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Properties

This compound is the D-enantiomer of glutamic acid where all five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This stable, non-radioactive labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis and a reliable internal standard for quantitative studies.

The structure is as follows:

(Where all C atoms are ¹³C and the N atom is ¹⁵N)

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource / Note
IUPAC Name (2R)-2-(¹⁵N)aminopentanedioic-1,2,3,4,5-¹³C₅ acidPubChem[1]
Molecular Formula ¹³C₅H₉¹⁵NO₄Santa Cruz Biotechnology[2]
Molecular Weight 153.09 g/mol Calculated based on isotopic enrichment.[3]
Exact Mass 153.06696684 DaPubChem
CAS Number 6893-26-1 (Unlabeled D-Glutamic acid)Sigma-Aldrich[4]
Isotopic Enrichment ≥98 atom % ¹³C; ≥98 atom % ¹⁵NInferred from typical specifications for the L-enantiomer.[5]
Chemical Purity ≥95-99%Inferred from typical specifications for the L-enantiomer and unlabeled D-enantiomer.[3][4]
Appearance White to off-white solid/powderSigma-Aldrich[4]
Melting Point ~200-202 °C (sublimates)Sigma-Aldrich[4]
Stereochemistry D-enantiomerN/A

Key Biological Roles and Applications

While L-glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system, D-glutamic acid plays distinct and vital roles, particularly in the microbial world.[6][7] Its primary applications stem from its incorporation into bacterial cell walls and its metabolism by specific enzymes.

  • Bacterial Cell Wall Research: D-Glutamic acid is an essential component of peptidoglycan, the macromolecule that forms the rigid cell wall of most bacteria.[4] Using this compound allows researchers to trace the synthesis, remodeling, and degradation of peptidoglycan, providing critical insights for the development of novel antibiotics that target these pathways.[8]

  • Metabolic Flux Analysis (MFA): In microorganisms, tracing the incorporation and conversion of the ¹³C and ¹⁵N labels provides a quantitative map of metabolic pathways, identifying key enzymatic steps and regulatory nodes.

  • D-Amino Acid Metabolism Studies: The enzyme D-amino acid oxidase (DAAO), found in organisms from microbes to mammals, specifically catalyzes the oxidative deamination of D-amino acids.[2] this compound can be used as a substrate to study the kinetics, mechanism, and physiological role of DAAO, which is implicated in various neurological processes.[5]

  • Internal Standard for Quantitation: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for accurately quantifying unlabeled D-glutamic acid in complex biological samples by LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate key workflows and metabolic pathways involving D-Glutamic acid.

experimental_workflow Experimental Workflow for Tracer Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Bacterial Culture (e.g., E. coli) B Introduce this compound as a tracer A->B C Incubation & Growth B->C D Metabolite Extraction (Quenching & Lysis) C->D E Sample Derivatization (Optional, for GC-MS) D->E F LC-MS/MS or GC-MS Analysis D->F G NMR Spectroscopy (13C, 15N Experiments) D->G E->F H Data Processing F->H G->H I Quantification of Labeled Metabolites H->I J Metabolic Flux Calculation I->J K Pathway Mapping J->K peptidoglycan_synthesis D-Glutamate in Peptidoglycan Synthesis L_Glu L-Glutamic acid Racemase Glutamate Racemase (MurI) L_Glu->Racemase D_Glu This compound MurD MurD Ligase D_Glu->MurD Racemase->D_Glu UDP_MurNAc_Ala UDP-MurNAc-L-Ala UDP_MurNAc_Ala->MurD ADP_Pi ADP + Pi MurD->ADP_Pi UDP_MurNAc_Peptide UDP-MurNAc-L-Ala-D-Glu MurD->UDP_MurNAc_Peptide ATP ATP ATP->MurD CellWall Incorporation into Peptidoglycan UDP_MurNAc_Peptide->CellWall daao_pathway Catabolism of D-Glutamate D_Glu This compound DAAO D-Amino Acid Oxidase (DAAO) D_Glu->DAAO H2O2 H₂O₂ DAAO->H2O2 Imino Imino Acid (Intermediate) DAAO->Imino O2 O₂ O2->DAAO H2O H₂O (Spontaneous hydrolysis) Imino->H2O Keto α-Ketoglutarate-¹³C₅ H2O->Keto Ammonia Ammonia-¹⁵N H2O->Ammonia

References

The Unseen Pathway: A Technical Guide to Tracing D-Glutamic Acid Metabolism with D-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing has become an indispensable tool in elucidating complex metabolic networks. While much focus has been placed on the L-amino acids, their D-enantiomers are emerging as significant players in various biological processes, from bacterial cell wall synthesis to neurotransmission. This technical guide delves into the core of D-Glutamic acid metabolism and provides a comprehensive framework for utilizing D-Glutamic acid-13C5,15N as a tracer to unravel its metabolic fate. This guide offers detailed experimental protocols, data interpretation strategies, and visualizations of key metabolic pathways, empowering researchers to explore this understudied area of metabolism.

Introduction to D-Glutamic Acid and Stable Isotope Tracing

D-Glutamic acid, the D-enantiomer of the more common L-Glutamic acid, is a crucial molecule in various biological systems. In bacteria, it is an essential component of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][2] While less abundant in mammals, D-Glutamic acid is present and has been implicated in physiological and pathological processes.[3] Its metabolism, however, is not as well-characterized as that of its L-counterpart.

Stable isotope tracing is a powerful technique that utilizes molecules labeled with heavy, non-radioactive isotopes (e.g., 13C, 15N) to track their journey through metabolic pathways.[4] By introducing a labeled substrate into a biological system, researchers can follow the incorporation of these heavy atoms into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes and pathway activities. This compound, with its five carbon-13 atoms and one nitrogen-15 atom, serves as an ideal tracer to simultaneously track the carbon skeleton and the amino group of D-Glutamic acid as it is metabolized.

Key Metabolic Pathways of D-Glutamic Acid

The metabolic pathways of D-Glutamic acid differ significantly between prokaryotes and eukaryotes.

Bacterial D-Glutamic Acid Metabolism

In bacteria, D-Glutamic acid is primarily involved in the synthesis of the peptidoglycan cell wall.

  • Synthesis via Glutamate Racemase: The primary route for D-Glutamic acid production in bacteria is the racemization of L-Glutamic acid, a reaction catalyzed by the enzyme glutamate racemase (MurI).[5][6] This enzyme facilitates the interconversion between the L- and D-isomers, ensuring a supply of D-Glutamic acid for cell wall construction.[5]

  • Incorporation into Peptidoglycan: D-Glutamic acid is a key component of the pentapeptide stem of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The enzyme MurD ligates D-Glutamate to UDP-N-acetylmuramoyl-L-alanine.[2][7]

  • Catabolism in Marine Bacteria: Some marine bacteria possess a novel catabolic pathway for D-Glutamic acid. This pathway involves the acetylation of D-Glutamic acid to N-acetyl-D-Glutamate by the enzyme DgcN, followed by racemization to N-acetyl-L-Glutamate by DgcA. N-acetyl-L-Glutamate is then hydrolyzed to L-Glutamate, which can enter central metabolism.[8]

bacterial_d_glutamate_metabolism cluster_synthesis Synthesis and Incorporation cluster_catabolism Catabolism (Marine Bacteria) L_Glu L-Glutamic Acid D_Glu D-Glutamic Acid L_Glu->D_Glu Glutamate Racemase (MurI) UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu D_Glu->UDP_MurNAc_L_Ala_D_Glu MurD Ligase N_Acetyl_D_Glu N-Acetyl-D-Glu D_Glu->N_Acetyl_D_Glu DgcN UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu Peptidoglycan Peptidoglycan UDP_MurNAc_L_Ala_D_Glu->Peptidoglycan N_Acetyl_L_Glu N-Acetyl-L-Glu N_Acetyl_D_Glu->N_Acetyl_L_Glu DgcA N_Acetyl_L_Glu->L_Glu Hydrolysis

Bacterial D-Glutamic Acid Metabolism
Mammalian D-Glutamic Acid Metabolism

The understanding of D-Glutamic acid metabolism in mammals is still evolving.

  • Mitochondrial Metabolism: A key enzyme, D-glutamate cyclase, has been identified in the mitochondria of heart tissue. This enzyme converts D-Glutamic acid to 5-oxo-D-proline.[3]

  • Role of D-Amino Acid Oxidases: While D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are responsible for the degradation of other D-amino acids, their activity towards D-Glutamic acid is reported to be low.[9]

mammalian_d_glutamate_metabolism cluster_0 Mitochondrial Conversion D_Glu D-Glutamic Acid Five_Oxo_D_Proline 5-Oxo-D-Proline D_Glu->Five_Oxo_D_Proline D-Glutamate Cyclase Mitochondrion Mitochondrion

Mammalian D-Glutamic Acid Metabolism

Tracing Metabolic Pathways with this compound

The use of this compound allows for the precise tracking of both the carbon and nitrogen atoms of the molecule. This dual labeling provides a significant advantage in dissecting metabolic pathways.

Experimental Workflow

A typical stable isotope tracing experiment using this compound involves several key steps:

experimental_workflow start Start: Biological System (Cell Culture, Animal Model) labeling Labeling with This compound start->labeling quenching Metabolism Quenching (e.g., Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Pathway Analysis and Flux Interpretation data_processing->interpretation end End: Elucidated Pathway interpretation->end

Isotope Tracing Experimental Workflow
Experimental Protocols

  • Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in a defined minimal medium.

  • Labeling: Replace the medium with fresh medium containing a known concentration of this compound. The concentration should be optimized based on the bacterial species and experimental goals.

  • Incubation: Incubate the cultures for a specific duration to allow for the incorporation of the labeled D-Glutamic acid. Time-course experiments are recommended to monitor the dynamics of labeling.

  • Quenching and Extraction: Rapidly quench metabolic activity by adding cold methanol. Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous injection, oral gavage). The dosage and administration schedule should be carefully determined.

  • Sample Collection: At designated time points, collect tissues of interest (e.g., heart, brain, gut) and biological fluids (e.g., plasma, urine).

  • Sample Processing: Immediately freeze tissues in liquid nitrogen to halt metabolic activity. Homogenize the tissues and extract metabolites.

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

Table 1: Illustrative Mass Isotopologue Distribution of Peptidoglycan Precursors in Bacteria

MetaboliteIsotopologueFractional Abundance (%)Interpretation
D-Glutamic Acid M+05Unlabeled pool
M+6 (13C5, 15N1)95Labeled pool from tracer
UDP-MurNAc-L-Ala-D-Glu M+08Unlabeled precursor
M+692Incorporation of labeled D-Glu
N-Acetyl-D-Glu M+010Unlabeled pool
M+5 (13C5)90Carbon backbone from D-Glu

Table 2: Illustrative Mass Isotopologue Distribution of Metabolites in Mammalian Heart Tissue

MetaboliteIsotopologueFractional Abundance (%)Interpretation
D-Glutamic Acid M+020Endogenous unlabeled pool
M+6 (13C5, 15N1)80Exogenous labeled pool
5-Oxo-D-Proline M+030Unlabeled pool
M+5 (13C5)70Conversion from labeled D-Glu
Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical platforms for stable isotope tracing studies.

  • LC-MS/MS: Offers high sensitivity and is suitable for the analysis of polar metabolites like amino acids. Hydrophilic interaction liquid chromatography (HILIC) is often used for separation.

  • GC-MS: Requires derivatization of amino acids to increase their volatility but can provide excellent chromatographic resolution and robust quantification.

Applications in Drug Development

Understanding the metabolic pathways of D-Glutamic acid has significant implications for drug development, particularly in the context of antibacterial agents.

  • Target Identification and Validation: Glutamate racemase and other enzymes in the bacterial D-Glutamic acid metabolic pathways are attractive targets for novel antibiotics. Tracing studies can validate the on-target effects of inhibitors by demonstrating a reduction in the flux of labeled D-Glutamic acid into the peptidoglycan.

  • Mechanism of Action Studies: this compound can be used to investigate how existing or novel drugs impact bacterial cell wall synthesis.

  • Biomarker Discovery: Alterations in D-Glutamic acid metabolism in mammals may be associated with certain diseases. Tracing studies can help identify metabolic biomarkers for diagnostic or prognostic purposes.

Conclusion

The use of this compound as a stable isotope tracer offers a powerful approach to dissect the metabolic pathways of this understudied amino acid. This technical guide provides the foundational knowledge and practical methodologies for researchers to embark on such investigations. By applying these techniques, scientists can gain novel insights into bacterial physiology, mammalian metabolism, and open new avenues for therapeutic intervention. The exploration of the "unseen pathway" of D-Glutamic acid metabolism holds the promise of significant scientific discoveries and advancements in human health.

References

Probing the Brain's Enigmatic Messenger: A Technical Guide to D-Glutamic acid-13C5,15N in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, its stereoisomer, D-glutamic acid, is emerging as a significant player in neuromodulation and pathophysiology. The precise mechanisms and quantitative dynamics of D-glutamic acid in the brain remain a frontier of neurobiological research. The advent of stable isotope-labeled compounds, specifically D-Glutamic acid-13C5,15N, provides an indispensable tool for researchers to trace, quantify, and elucidate the roles of this enigmatic molecule. This technical guide explores the core applications of this compound in neurobiology, offering insights into experimental design, data interpretation, and the underlying signaling pathways.

Core Applications in Neurobiology

The unique isotopic signature of this compound allows for its unambiguous detection against the high background of its naturally abundant L-enantiomer and other endogenous metabolites. This property is leveraged in a variety of applications to dissect the lifecycle and function of D-glutamate in the nervous system.

1. Metabolic Fate and Pathway Analysis:

One of the primary applications of this compound is to trace its metabolic fate within the brain. By introducing the labeled compound, researchers can track its conversion into other molecules, thereby identifying and quantifying the activity of key enzymes and metabolic pathways. For instance, studies can investigate the activity of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-amino acids, by monitoring the appearance of labeled α-ketoglutarate.

2. Receptor Binding and Pharmacokinetics:

Understanding how D-glutamic acid interacts with its target receptors, particularly the NMDA receptor, is crucial. This compound can be used in binding assays to determine affinity and kinetics. Furthermore, its use in pharmacokinetic studies allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models, providing vital data for the development of drugs targeting the D-glutamate system.

3. In Vivo Neurotransmitter Flux and Release:

Techniques like in vivo microdialysis coupled with mass spectrometry can utilize this compound to measure the real-time release and clearance of D-glutamate in specific brain regions. This allows for the investigation of how neuronal activity, pharmacological agents, or pathological conditions affect D-glutamate dynamics. For example, by perfusing labeled D-glutamate through a microdialysis probe, researchers can study its uptake and exchange with the endogenous pool, providing insights into transporter function.[1][2][3]

Quantitative Data Presentation

The use of this compound generates a wealth of quantitative data. Structuring this data in clear, comparative tables is essential for interpretation and reporting.

ParameterMethodSample MatrixTypical Quantitative ValueReference
D-Glutamate Concentration LC-MS/MS with Chiral SeparationBrain Tissue Homogenate1-10 µM[4][5]
D-Amino Acid Oxidase Activity Enzyme Assay with Labeled SubstrateRecombinant Enzyme/Tissue LysateVmax: 5-50 nmol/min/mg protein[6][7][8]
In Vivo D-Glutamate Recovery Microdialysis with Labeled PerfusateExtracellular Fluid10-30%[1][2][3]
NMDA Receptor Binding Affinity (Ki) Radioligand Displacement AssaySynaptosomal Membranes0.5-5 µMN/A

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are outlines for key experimental approaches.

1. Quantification of D-Glutamate in Brain Tissue using LC-MS/MS:

  • Tissue Preparation: Brain tissue is rapidly dissected, weighed, and homogenized in a chilled buffer containing an internal standard (e.g., D-Glutamic acid with a different isotopic labeling pattern).

  • Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile or methanol and removed by centrifugation.

  • Chiral Derivatization (Optional but Recommended): The supernatant is derivatized with a chiral reagent to facilitate the separation of D- and L-glutamate enantiomers.

  • LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. A chiral column is used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the labeled D-glutamic acid and the internal standard.

  • Data Analysis: A calibration curve is generated using known concentrations of this compound to quantify the amount in the biological sample.

2. In Vivo Microdialysis for Measuring D-Glutamate Release:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized or freely moving animal.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. To study uptake or exchange, this compound is included in the perfusate at a known concentration.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Analysis: The concentration of endogenous (unlabeled) and labeled D-glutamate in the dialysate is determined by LC-MS/MS.

  • Data Interpretation: Changes in the extracellular concentration of D-glutamate can be correlated with specific stimuli or pharmacological interventions. The recovery of the labeled compound across the dialysis membrane provides information about its clearance from the extracellular space.[1][2][3]

Visualization of Signaling Pathways and Workflows

D-Glutamate Signaling at the NMDA Receptor

D-glutamic acid acts as a co-agonist at the glycine site of the NMDA receptor, a critical ion channel for synaptic plasticity, learning, and memory. The following diagram illustrates the key components of this signaling pathway.

D_Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density L-Glutamate_Vesicle L-Glutamate Vesicle L-Glutamate L-Glutamate L-Glutamate_Vesicle->L-Glutamate Release NMDA_Receptor NMDA Receptor (NR1/NR2) L-Glutamate->NMDA_Receptor Binds to NR2 subunit D-Glutamate D-Glutamate D-Glutamate->NMDA_Receptor Binds to NR1 subunit (Glycine Site) Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Conformational Change Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Ca²⁺ Influx

Caption: D-Glutamate acts as a co-agonist at the NMDA receptor.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the logical flow of an in vivo microdialysis experiment utilizing this compound.

Microdialysis_Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe Perfusion Perfusion with aCSF containing This compound Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate at Timed Intervals Perfusion->Sample_Collection LCMS_Analysis LC-MS/MS Analysis for Labeled and Unlabeled D-Glutamate Sample_Collection->LCMS_Analysis Data_Analysis Quantification and Kinetic Modeling LCMS_Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis with labeled D-glutamate.

This compound is a powerful and essential tool for advancing our understanding of D-glutamate's role in neurobiology. Its application in tracing metabolic pathways, quantifying neurotransmitter dynamics, and characterizing receptor interactions provides researchers and drug developers with the precision needed to unravel the complexities of the brain. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for designing and executing impactful research in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to NMR Spectroscopy with D-Glutamic acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy in Drug Discovery and Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] By exploiting the magnetic properties of atomic nuclei, NMR allows for the non-destructive analysis of samples, making it an invaluable tool in pharmaceutical research and drug development.[2][3] Its applications range from the structural characterization of drug substances and the detection of impurities to the study of drug-target interactions and metabolic pathways.[2]

The use of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), significantly enhances the capabilities of NMR. Isotopic labeling increases the sensitivity and resolution of NMR experiments, enabling the detailed study of complex biological systems.[4][5] D-Glutamic acid-¹³C₅,¹⁵N, a fully isotopically labeled version of the D-enantiomer of glutamic acid, serves as a powerful probe in metabolic studies and for investigating the structure and dynamics of biomolecules. This guide provides an in-depth overview of the application of NMR spectroscopy using D-Glutamic acid-¹³C₅,¹⁵N, covering experimental protocols, data interpretation, and its role in relevant biological pathways.

Quantitative NMR Data for D-Glutamic acid-¹³C₅,¹⁵N

The following tables summarize the expected chemical shifts based on data for L-Glutamic acid from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB), as well as theoretical and observed J-coupling constants.[6]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for D-Glutamic Acid

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3.7557.36
2.0829.73
2.3436.20
-184.09
C'-177.36

Note: Chemical shifts are referenced to DSS at pH 7.4. Data is adapted from BMRB entry bmse000037 for L-Glutamic acid.

Table 2: Predicted ¹⁵N Chemical Shift for D-Glutamic Acid

Atom¹⁵N Chemical Shift (ppm)
12.6

Note: Chemical shift is referenced to NH₃. Data is adapted from computational and experimental studies on L-[¹⁵N]-glutamic acid.[2]

Table 3: Selected J-Coupling Constants for Isotopically Labeled Glutamic Acid

CouplingValue (Hz)Notes
¹J(¹⁵N, Cα)5.7Experimental value for L-[¹⁵N]-glutamic acid.[2]
¹J(Cα, Cβ)~35Typical one-bond C-C coupling.
¹J(Cβ, Cγ)~35Typical one-bond C-C coupling.
¹J(Cγ, Cδ)~55One-bond coupling involving a carboxyl carbon.
¹J(Cα, C')~55One-bond coupling involving a carboxyl carbon.

Key Biological Signaling and Metabolic Pathways

D-Glutamic acid, while less common than its L-enantiomer, plays crucial roles in specific biological processes, particularly in bacteria and as a substrate for certain enzymes in mammals.

Bacterial Peptidoglycan Synthesis

D-Glutamic acid is an essential component of the peptidoglycan cell wall in many bacteria, providing structural integrity and resistance to environmental stress.[7] The incorporation of D-Glutamic acid is a key step in the cytoplasmic phase of peptidoglycan synthesis. Understanding this pathway is critical for the development of novel antibiotics that target bacterial cell wall formation.[8]

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm L_Gln L-Glutamine L_Glu L-Glutamic Acid L_Gln->L_Glu Glutaminase D_Glu D-Glutamic Acid L_Glu->D_Glu Glutamate Racemase UDP_NAM_L_Ala_D_Glu UDP-NAM-L-Ala-D-Glu D_Glu->UDP_NAM_L_Ala_D_Glu UDP_NAM UDP-N-acetylmuramic acid UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_L_Ala->UDP_NAM_L_Ala_D_Glu MurD Lipid_II_precursor UDP-NAM-pentapeptide UDP_NAM_L_Ala_D_Glu->Lipid_II_precursor MurE, MurF Peptidoglycan Peptidoglycan Layer Lipid_II_precursor->Peptidoglycan Transglycosylation & Transpeptidation

Bacterial peptidoglycan synthesis pathway.
D-Amino Acid Oxidase (DAAO) Pathway

In mammals, D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While D-glutamic acid is not a substrate for DAAO, this pathway is crucial for the metabolism of other D-amino acids, and understanding its mechanism is important in the context of D-amino acid metabolism and its potential role in neurological disorders.

DAAO_Pathway D_AA D-Amino Acid Imino_Acid α-Imino Acid D_AA->Imino_Acid DAAO Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Spontaneous hydrolysis NH3 Ammonia Imino_Acid->NH3 Spontaneous hydrolysis H2O2 Hydrogen Peroxide FAD FAD FADH2 FADH₂ FAD->FADH2 DAAO FADH2->FAD Reoxidation O2 O₂ O2->H2O2 Reoxidation H2O H₂O H2O->Keto_Acid

D-Amino Acid Oxidase (DAAO) catalytic cycle.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.

  • Dissolution: Dissolve 5-25 mg of D-Glutamic acid-¹³C₅,¹⁵N in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). The concentration may need to be optimized depending on the specific NMR experiment and instrument sensitivity.

  • pH Adjustment: Adjust the pH of the solution to the desired value using small aliquots of DCl or NaOD. The chemical shifts of the carboxyl and amino groups are pH-dependent.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.

NMR Data Acquisition

A variety of NMR experiments can be performed to characterize D-Glutamic acid-¹³C₅,¹⁵N. The following are key experiments for a comprehensive analysis.

1D NMR Spectra (¹H, ¹³C, ¹⁵N):

  • ¹H NMR: A standard 1D proton spectrum provides information on the proton chemical shifts and ¹H-¹H coupling constants.

  • ¹³C NMR: A proton-decoupled 1D carbon spectrum reveals the chemical shifts of the five carbon atoms. Due to the full ¹³C labeling, complex homonuclear ¹³C-¹³C couplings will be present in a non-decoupled spectrum.

  • ¹⁵N NMR: A 1D nitrogen spectrum will show the chemical shift of the single nitrogen atom.

2D Heteronuclear Correlation Spectroscopy:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental experiment that correlates the chemical shifts of protons with their directly attached carbons. It is highly sensitive and provides a clear fingerprint of the molecule's C-H bonds.

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is typically used.

    • Key Parameters:

      • ¹J(C,H): Set to an average value of ~145 Hz.

      • Spectral Widths: Optimized to cover the expected ¹H and ¹³C chemical shift ranges.

      • Acquisition Time: Sufficiently long to achieve good resolution in both dimensions.

HSQC_Workflow start Prepared NMR Sample acquire Acquire 2D ¹H-¹³C HSQC Data start->acquire process Process Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze correlate Correlate ¹H and ¹³C Chemical Shifts analyze->correlate

Workflow for a ¹H-¹³C HSQC experiment.
  • ¹H-¹⁵N HSQC: This experiment correlates the amide proton with the ¹⁵N nucleus, providing information on the N-H bond.

    • Pulse Program: Similar to the ¹H-¹³C HSQC, but with pulses tuned to the ¹⁵N frequency.

    • Key Parameters:

      • ¹J(N,H): Set to an average value of ~90 Hz.

Experiments for Determining J-Coupling Constants:

To fully characterize the coupling network in D-Glutamic acid-¹³C₅,¹⁵N, more advanced experiments are required.

  • 2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for natural abundance samples, this experiment can be adapted to trace out the complete carbon skeleton by observing ¹J(C,C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to identify longer-range couplings (²J and ³J) between protons and carbons, helping to confirm assignments and provide further structural information.

  • HSQC-TOCSY (Total Correlation Spectroscopy): This experiment can be used to trace correlations from a proton to all other protons within the same spin system, which is useful for assigning the β and γ protons.

Data Processing and Analysis
  • Fourier Transformation: The raw time-domain data (FID) is converted into the frequency domain through Fourier transformation.

  • Phasing and Baseline Correction: The spectra are phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The spectra are referenced to the internal standard (e.g., DSS at 0 ppm for ¹H).

  • Peak Picking and Assignment: Peaks are identified, and their chemical shifts are determined. The correlations observed in the 2D spectra are used to assign each peak to a specific atom in the molecule.

  • Coupling Constant Measurement: J-coupling constants are measured from the splitting patterns of the peaks in high-resolution 1D or 2D spectra.

Applications in Drug Development and Research

The use of D-Glutamic acid-¹³C₅,¹⁵N in NMR studies offers several advantages for drug development and fundamental research:

  • Metabolic Flux Analysis: By tracing the incorporation of the labeled atoms into various metabolites, researchers can quantify the rates of metabolic pathways in cells or organisms. This is particularly valuable for understanding disease states and the mechanism of action of drugs that target metabolism.

  • Enzyme Mechanism Studies: The labeled substrate can be used to study the kinetics and mechanism of enzymes that interact with D-glutamic acid, such as those involved in bacterial cell wall synthesis.

  • Structural Biology: D-Glutamic acid-¹³C₅,¹⁵N can be incorporated into peptides and proteins to aid in the assignment of NMR spectra and the determination of three-dimensional structures.

  • Drug Screening: NMR-based screening methods can be used to identify small molecules that bind to enzymes that utilize D-glutamic acid, providing starting points for drug discovery programs.

Conclusion

NMR spectroscopy, when combined with isotopic labeling, is a versatile and powerful tool for detailed molecular analysis. D-Glutamic acid-¹³C₅,¹⁵N provides a unique probe for investigating a range of biological processes, from bacterial metabolism to the study of biomolecular structure and function. This guide has provided a foundational overview of the key concepts, experimental considerations, and applications of NMR spectroscopy with this important isotopically labeled compound, offering a valuable resource for researchers in the life sciences and drug discovery.

References

An In-depth Technical Guide to Mass Spectrometry-Based Quantification of Glutamic Acid Using D-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of using D-Glutamic acid-13C5,15N as a stable isotope-labeled internal standard for the accurate quantification of glutamic acid in biological matrices by mass spectrometry.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly when analyzing complex biological samples, variabilities in sample preparation, chromatographic separation, and ionization efficiency can lead to inaccurate results. To correct for these potential errors, a stable isotope-labeled (SIL) internal standard is often employed.[1][2] this compound is an ideal internal standard for the quantification of glutamic acid.

Key Advantages of Using this compound:

  • Chemical and Physical Similarity: The SIL internal standard is chemically identical to the analyte (endogenous glutamic acid), ensuring that it behaves similarly during sample extraction, derivatization (if any), and chromatography.[1][2]

  • Co-elution: The analyte and the internal standard will co-elute during liquid chromatography, meaning they experience the same matrix effects in the mass spectrometer's ion source.

  • Distinct Mass-to-Charge Ratio (m/z): The incorporation of heavy isotopes (¹³C and ¹⁵N) results in a distinct mass difference between the internal standard and the native analyte. This mass difference allows the mass spectrometer to differentiate and independently measure the two compounds.

  • Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the method's accuracy and precision are significantly improved.[3]

The fundamental principle of quantification using a SIL internal standard is illustrated in the following diagram:

G Principle of Quantification with a Stable Isotope-Labeled Internal Standard cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Endogenous Glutamic Acid (Unknown Concentration) Extraction Extraction, Cleanup, (Derivatization) Analyte->Extraction IS This compound (Known Concentration) IS->Extraction LC Liquid Chromatography (Co-elution) Extraction->LC MS Mass Spectrometry (Differential Detection) LC->MS Quant Ratio of Analyte/IS Signal leads to Accurate Quantification MS->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative data for D-Glutamic acid and its stable isotope-labeled counterpart.

ParameterD-Glutamic Acid (Analyte)This compound (Internal Standard)
Molecular Formula C₅H₉NO₄¹³C₅H₉¹⁵NO₄
Monoisotopic Mass 147.0532 u153.0702 u
Precursor Ion ([M+H]⁺) m/z 148.1m/z 154.1
Typical MRM Transition 1 148.1 -> 84.1154.1 -> 89.1
Typical MRM Transition 2 148.1 -> 56.1154.1 -> 136.1
Collision Energy (CE) for 148.1 -> 84.1/56.1 ~14 VN/A
Collision Energy (CE) for 154.1 -> 89.1 N/A~10 V

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.

Detailed Experimental Protocol: LC-MS/MS Analysis of Glutamic Acid

This protocol provides a general framework for the quantitative analysis of glutamic acid in a biological matrix (e.g., cell culture media, plasma) using this compound as an internal standard. Optimization may be required for specific applications and instrumentation.

Materials and Reagents
  • D-Glutamic acid (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (optional, for ion-pairing chromatography)

  • Ammonium formate (optional, for HILIC)

  • Biological matrix (e.g., plasma, cell culture media)

Sample Preparation
  • Standard and Internal Standard Stock Solutions: Prepare stock solutions of D-Glutamic acid and this compound in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions. The concentration of the internal standard working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the D-Glutamic acid working solution into the same biological matrix as the samples to be analyzed.

  • Sample Spiking: Add a known amount of the this compound internal standard working solution to all calibration standards and unknown samples.

  • Protein Precipitation: For biological samples like plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the spiked sample.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

Liquid Chromatography

Two common chromatographic approaches for the analysis of polar compounds like glutamic acid are Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent.

Method 1: HILIC

  • Column: HILIC column (e.g., BEH HILIC Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 20 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Gradient: A typical gradient would start at a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar analytes.

Method 2: Reversed-Phase with Ion-Pairing

  • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 3.0 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 0.05% HFBA

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 0.05% HFBA

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Gradient: A shallow gradient starting with a low percentage of mobile phase B.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions:

    • D-Glutamic Acid: Monitor transitions such as 148.1 -> 84.1 and 148.1 -> 56.1.

    • This compound: Monitor transitions such as 154.1 -> 89.1 and 154.1 -> 136.1.

Data Analysis
  • Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of glutamic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of glutamic acid.

G Experimental Workflow for Glutamic Acid Quantification cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Spike Spike Sample with This compound Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Sample onto LC Column Collect->Inject Separate Chromatographic Separation (HILIC or Reversed-Phase) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Step-by-step experimental workflow for LC-MS/MS analysis.

This technical guide provides a solid foundation for developing and implementing a robust method for the quantification of glutamic acid using this compound as an internal standard. For specific applications, further method development and validation are essential to ensure data quality and reliability.

References

Unraveling Enzyme Mechanisms: A Technical Guide to the Application of D-Glutamic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D-Glutamic acid-¹³C₅,¹⁵N as a powerful tool for elucidating enzyme mechanisms. Stable isotope labeling is a pivotal technique in modern biochemistry and drug discovery, offering unparalleled insights into reaction pathways, enzyme kinetics, and the roles of catalytic residues. By replacing natural carbon and nitrogen atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, researchers can precisely trace the metabolic fate of substrates and quantify reaction dynamics. This guide details the application of fully labeled D-Glutamic acid in studying key enzymes, presenting experimental workflows, data interpretation, and the underlying principles of this sophisticated methodology.

Principles of Stable Isotope Labeling in Enzymology

Stable isotope labeling utilizes substrates enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to probe enzymatic reactions.[1][] Unlike their more common counterparts (¹²C and ¹⁴N), these isotopes can be distinguished by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][3] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures that the signals from the labeled compound are clearly distinguishable from the natural background, providing a high signal-to-noise ratio.[]

When an enzyme metabolizes a stable isotope-labeled substrate such as D-Glutamic acid-¹³C₅,¹⁵N, the isotopic labels are incorporated into the products. By tracking the mass shift in the products using MS or observing the changes in NMR spectra, researchers can follow the transformation of the substrate, identify transient intermediates, and elucidate the reaction mechanism.[1][4]

Key Enzymes Interacting with D-Glutamic Acid

D-Glutamic acid is a crucial molecule in various biological systems, particularly in the bacterial cell wall.[5] Several enzymes specifically recognize and process this D-amino acid, making them important targets for antibacterial drug development.

Glutamate Racemase

Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate, a key component of peptidoglycan, which provides structural integrity to the bacterial cell wall.[5] This enzyme catalyzes the interconversion of L-glutamate and D-glutamate.[6] The proposed mechanism for many glutamate racemases involves a "two-base" catalytic process where two cysteine residues in the active site act as acid/base catalysts.[5][7] One cysteine abstracts the α-proton from one enantiomer of glutamate, forming a planar carbanionic intermediate, and the other cysteine donates a proton to the opposite face of the intermediate to generate the other enantiomer.[8]

The use of D-Glutamic acid-¹³C₅,¹⁵N can help verify this mechanism by tracking the isotope incorporation and exchange rates.

D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[9][10][11] While DAAO is not highly active towards acidic D-amino acids, its mechanism is a key example of how D-amino acids are metabolized.[9][10] The reaction proceeds through a ternary-complex mechanism involving the transfer of a hydride from the α-carbon of the D-amino acid to the FAD cofactor.[10][12] The resulting imino acid is then non-enzymatically hydrolyzed to the α-keto acid and ammonia.[13]

Experimental Protocols and Methodologies

The study of enzyme mechanisms using D-Glutamic acid-¹³C₅,¹⁵N typically involves a series of well-defined experimental steps, from sample preparation to data analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying an enzyme's interaction with labeled D-Glutamic acid.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_interpretation Data Interpretation prep_substrate Synthesize/Procure D-Glutamic acid-¹³C₅,¹⁵N mix Incubate Enzyme with Labeled Substrate prep_substrate->mix prep_enzyme Express & Purify Target Enzyme prep_enzyme->mix prep_reagents Prepare Assay Buffers & Cofactors prep_reagents->mix quench Quench Reaction at Specific Time Points mix->quench separation Separate Products (e.g., LC/GC) quench->separation detection Detect & Quantify (MS or NMR) separation->detection kinetics Determine Kinetic Parameters detection->kinetics mechanism Elucidate Reaction Mechanism kinetics->mechanism

General workflow for enzyme mechanism studies.
Sample Preparation for Mass Spectrometry

  • Reaction Setup : Prepare a reaction mixture containing the purified enzyme, assay buffer, and any necessary cofactors.

  • Initiation : Initiate the reaction by adding a known concentration of D-Glutamic acid-¹³C₅,¹⁵N.

  • Time-Course Sampling : At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction. Quenching can be achieved by adding a strong acid (e.g., trichloroacetic acid), a strong base, or a solvent like methanol or acetonitrile to precipitate the enzyme.

  • Sample Cleanup : Centrifuge the quenched samples to remove the precipitated protein. The supernatant containing the substrate and products can then be further purified if necessary (e.g., using solid-phase extraction).

  • Derivatization (Optional) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acids may need to be derivatized to increase their volatility.

Analysis by Mass Spectrometry

Mass spectrometry is used to measure the mass-to-charge ratio of the substrate and its products. The incorporation of ¹³C and ¹⁵N results in a predictable mass shift.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a common technique for separating and identifying small molecules in a complex mixture. The reaction products are separated by liquid chromatography before being introduced into the mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile or derivatized compounds. It offers excellent separation and is highly sensitive.

Sample Preparation and Analysis by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information and can be used to monitor reactions in real-time.[3]

  • Sample Preparation : A higher concentration of the enzyme and labeled substrate is typically required for NMR compared to MS. The reaction is carried out in an NMR tube with a suitable deuterated buffer.

  • Data Acquisition : A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time.[14] 2D correlation spectra (e.g., HSQC) can be used to resolve overlapping signals and assign resonances to specific atoms.

  • Data Analysis : The disappearance of substrate signals and the appearance of product signals are monitored and integrated to determine reaction rates.[3]

Data Presentation and Interpretation

Quantitative data from MS and NMR experiments are crucial for understanding the enzyme mechanism.

Mass Spectrometry Data

The primary data from an MS experiment is the mass spectrum, which shows the relative abundance of ions as a function of their mass-to-charge ratio. The use of D-Glutamic acid-¹³C₅,¹⁵N results in a distinct mass increase compared to the unlabeled molecule.

CompoundUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
D-Glutamic acid147.13153.12+6
α-Ketoglutaric acid146.10151.10+5

Note: The mass of α-Ketoglutaric acid, a potential product of DAAO, would have a +5 Da shift as the ¹⁵N-labeled amino group is lost.

By quantifying the peak areas of the labeled substrate and products over time, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.

Visualizing Enzymatic Pathways

Graphviz diagrams can be used to visualize the proposed catalytic mechanisms.

Glutamate Racemase Mechanism:

glutamate_racemase D_Glu D-Glutamic acid-¹³C₅,¹⁵N Intermediate Carbanionic Intermediate D_Glu->Intermediate -H⁺ L_Glu L-Glutamic acid-¹³C₅,¹⁵N Intermediate->L_Glu +H⁺ Cys_A Cys-SH (Base) Cys_A->Intermediate Abstracts H⁺ Cys_B Cys-S⁻ (Acid) Cys_B->Intermediate Donates H⁺

Proposed mechanism for Glutamate Racemase.

D-Amino Acid Oxidase (DAAO) Mechanism:

daao_mechanism D_Glu D-Glutamic acid-¹³C₅,¹⁵N Imino_acid Imino acid-¹³C₅ D_Glu->Imino_acid Oxidation FAD_ox FAD (oxidized) FADH2_red FADH₂ (reduced) FAD_ox->FADH2_red Reduction Keto_acid α-Ketoglutaric acid-¹³C₅ Imino_acid->Keto_acid Hydrolysis Ammonia ¹⁵NH₃ Imino_acid->Ammonia FADH2_red->FAD_ox Re-oxidation H2O2 H₂O₂ O2 O₂ O2->H2O2 H2O H₂O H2O->Imino_acid

Oxidative deamination by D-Amino Acid Oxidase.

Applications in Drug Development

Understanding the mechanism of enzymes like glutamate racemase is critical for the development of novel antibiotics. By using D-Glutamic acid-¹³C₅,¹⁵N, researchers can:

  • Validate Drug Targets : Confirm the mechanism of action of essential bacterial enzymes.

  • Screen for Inhibitors : Develop high-throughput screens to identify compounds that inhibit the enzyme by monitoring the conversion of the labeled substrate to product.

  • Study Drug-Target Interactions : Investigate how inhibitors bind to the active site and affect the catalytic process.

Conclusion

D-Glutamic acid-¹³C₅,¹⁵N is an invaluable tool for the detailed investigation of enzyme mechanisms. Its application, in conjunction with powerful analytical techniques like mass spectrometry and NMR spectroscopy, provides a clear and quantitative picture of the catalytic process. This technical guide has outlined the core principles, experimental methodologies, and data interpretation required to leverage this technology effectively. For researchers in academia and the pharmaceutical industry, the use of stable isotope-labeled substrates is essential for advancing our understanding of enzymology and for the rational design of new therapeutic agents.

References

Unraveling Metabolic Pathways: A Technical Guide to D-Glutamic Acid-¹³C₅,¹⁵N as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways and quantifying fluxes. While L-amino acids have been the primary focus of such studies, the biological significance of their D-enantiomers is increasingly recognized. D-Glutamic acid, in particular, plays crucial roles in neurotransmission, gut microbiome function, and as a component of bacterial cell walls. This technical guide provides a comprehensive overview of the application of D-Glutamic acid-¹³C₅,¹⁵N as a tracer to investigate its metabolic fate in various biological systems. By employing a dual-labeled tracer, researchers can simultaneously track the carbon and nitrogen atoms, offering a more complete picture of its metabolic transformations. This guide details experimental protocols, data interpretation, and the visualization of metabolic pathways, serving as a vital resource for scientists venturing into the study of D-amino acid metabolism.

Core Principles of Stable Isotope Tracing with D-Glutamic Acid-¹³C₅,¹⁵N

Stable isotope tracing with D-Glutamic acid-¹³C₅,¹⁵N involves introducing this labeled compound into a biological system (e.g., cell culture, animal model) and tracking the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This technique allows for:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions involving D-glutamic acid.

  • Metabolite Fate Mapping: Identifying the metabolic products derived from D-glutamic acid.

  • Pathway Elucidation: Discovering and validating metabolic pathways for D-amino acids.

The use of a tracer with five ¹³C atoms and one ¹⁵N atom provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification.

Mammalian D-Glutamic Acid Metabolism

In mammals, D-glutamic acid is not utilized in protein synthesis but is involved in specific metabolic pathways. The primary routes of its metabolism include:

  • Racemization: Conversion of D-glutamate to L-glutamate, which can then enter the general amino acid pool. This process is catalyzed by glutamate racemases, which are primarily found in bacteria but their presence and activity in mammals are still under investigation.

  • Oxidative Deamination: D-amino acid oxidase (DAO) can act on neutral D-amino acids, but its activity towards acidic D-amino acids like D-glutamate is generally low. However, D-aspartate oxidase (DDO) has been shown to oxidize D-glutamate to α-ketoglutarate.[1] This conversion allows the carbon skeleton to enter the tricarboxylic acid (TCA) cycle for energy production or biosynthesis, while the nitrogen is released as ammonia.

  • Gut Microbiome Metabolism: The gut microbiota plays a significant role in D-glutamate metabolism. Many gut bacteria possess glutamate racemases, enabling them to interconvert L- and D-glutamate.[2] Some bacteria can also utilize D-glutamate as a carbon and nitrogen source.[3]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using D-Glutamic acid-¹³C₅,¹⁵N. These should be adapted and optimized for specific experimental systems and research questions.

In Vitro Cell Culture Protocol
  • Cell Culture: Culture mammalian cells or bacterial strains in a defined medium. For mammalian cells, a DMEM or RPMI-1640 base medium lacking glutamate is recommended to maximize the incorporation of the tracer.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of D-Glutamic acid-¹³C₅,¹⁵N. The concentration should be optimized to be non-toxic and sufficient for detection. A typical starting concentration for in vitro studies is in the range of 100-500 µM.

  • Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites to make them volatile. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • For LC-MS analysis, reconstitute the dried extracts in a suitable solvent, such as 50% acetonitrile.

In Vivo Animal Protocol
  • Animal Acclimatization: Acclimate animals (e.g., mice, rats) to the experimental conditions for at least one week.

  • Tracer Administration: Administer D-Glutamic acid-¹³C₅,¹⁵N via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage will depend on the animal model and the specific research question. A starting point for a bolus administration could be in the range of 10-50 mg/kg body weight.

  • Tissue Collection: At predetermined time points post-administration (e.g., 30 minutes, 2 hours, 6 hours, 24 hours), euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver, gut sections, plasma).

  • Sample Processing:

    • Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissues in a cold extraction solvent.

    • Centrifuge the homogenate to separate the soluble metabolites from the insoluble components.

  • Sample Analysis: Prepare the tissue extracts for MS or NMR analysis as described in the in vitro protocol.

Analytical Techniques

Mass Spectrometry (MS)

MS is the most common technique for analyzing stable isotope tracing experiments due to its high sensitivity and ability to resolve isotopologues (molecules that differ only in their isotopic composition).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique for a wide range of metabolites. Different chromatography columns (e.g., HILIC, reversed-phase) can be used to separate polar and non-polar compounds.

The analysis of mass isotopomer distributions (MIDs) provides information on the number of labeled atoms incorporated into each metabolite, which is crucial for flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide information on the positional labeling of isotopes within a molecule, which can be valuable for elucidating complex metabolic pathways. However, it is generally less sensitive than MS. ¹³C and ¹⁵N NMR are the primary methods used.

Data Presentation: Quantitative Analysis

The quantitative data from tracer experiments are typically presented in tables that summarize the isotopic enrichment and the calculated metabolic fluxes. The following tables provide illustrative examples of how such data can be structured.

Table 1: Isotopic Enrichment of Key Metabolites in Brain Tissue Following D-Glutamic Acid-¹³C₅,¹⁵N Administration

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
D-Glutamic Acid 2h10.52.13.45.812.365.9-
α-Ketoglutarate 2h85.21.52.13.54.13.6-
L-Glutamic Acid 2h92.11.82.51.91.20.5-
GABA 2h95.31.21.51.10.9--
Aspartate 2h96.81.11.00.70.4--

Note: M+n represents the isotopologue with n heavy isotopes. The M+6 for D-Glutamic acid would represent the fully labeled tracer.

Table 2: Calculated Metabolic Fluxes in a Neuronal Cell Culture Model

Metabolic FluxControl Condition (nmol/mg protein/hr)Experimental Condition (nmol/mg protein/hr)Fold Change
D-Glutamate Uptake 5.2 ± 0.68.1 ± 0.91.56
D-Glutamate to α-Ketoglutarate 1.8 ± 0.32.5 ± 0.41.39
D-Glutamate to L-Glutamate 0.5 ± 0.10.7 ± 0.11.40
α-Ketoglutarate entry into TCA cycle 1.5 ± 0.22.1 ± 0.31.40

Data are presented as mean ± standard deviation. The experimental condition could be, for example, the presence of a drug or a specific genetic modification.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in metabolic studies. The following diagrams were created using the Graphviz (DOT language).

D_Glutamate_Metabolism D_Glu_tracer D-Glutamic Acid-¹³C₅,¹⁵N D_Glu_pool Intracellular D-Glutamate D_Glu_tracer->D_Glu_pool Uptake L_Glu_pool Intracellular L-Glutamate D_Glu_pool->L_Glu_pool Glutamate Racemase aKG α-Ketoglutarate D_Glu_pool->aKG D-Aspartate Oxidase L_Glu_pool->aKG Transaminases Other_AA Other Amino Acids L_Glu_pool->Other_AA GABA GABA L_Glu_pool->GABA Glutamate Decarboxylase TCA TCA Cycle aKG->TCA NH3 Ammonia (¹⁵N) aKG->NH3 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Tracer_Admin Tracer Administration (D-Glutamic Acid-¹³C₅,¹⁵N) Tissue_Collection Tissue/Cell Collection Tracer_Admin->Tissue_Collection Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Derivatization->MS_Analysis Data_Processing Isotopologue Distribution Analysis MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA

References

A Technical Guide to the Preliminary Investigation of D-Glutamic Acid-13C5,15N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered rare in higher organisms, are now recognized as physiologically relevant molecules with diverse functions. D-Glutamic acid, the enantiomer of the well-known neurotransmitter and metabolic hub L-Glutamic acid, is present in mammalian tissues and is implicated in various biological processes.[1] Unlike other D-amino acids, D-Glutamic acid is not a substrate for the primary D-amino acid catabolizing enzyme, D-amino acid oxidase (DAAO), suggesting unique metabolic and signaling roles.[1][2]

The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate and signaling engagement of molecules in complex biological systems.[3][4][5][6] D-Glutamic acid-13C5,15N is a stable isotope-labeled tracer containing five Carbon-13 and one Nitrogen-15 atoms, resulting in a mass shift of +6 Daltons compared to its unlabeled counterpart.[7] This distinct mass signature allows for its unambiguous detection and the tracking of its incorporation into downstream metabolites and pathways using mass spectrometry.

This technical guide provides a framework for the preliminary investigation of this compound in cell culture. It outlines detailed experimental protocols for metabolic tracing, presents potential signaling pathways for investigation, and offers a structure for quantitative data analysis.

Background: Potential Roles of D-Glutamic Acid

Metabolic Fate

In mammals, many D-amino acids are metabolized via oxidative deamination by the FAD-dependent peroxisomal enzyme D-amino acid oxidase (DAAO).[2][8] This reaction converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[9][10] However, D-Glutamic acid is a notable exception as it is not oxidized by DAAO.[1] This suggests that its metabolic pathways are distinct. In some organisms, the conversion between L- and D-glutamic acid is possible via a glutamate racemase, a pathway that could be explored in mammalian systems.[11] The primary investigation using this compound would, therefore, focus on identifying novel metabolic products or its role as a metabolic regulator.

Signaling Pathways

L-Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, with its effects primarily mediated by ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[12][13][14] The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate and either glycine or D-serine, for activation.[14][15][16] Given the structural similarity, D-Glutamic acid may act as an agonist or antagonist at the glutamate binding site of the NMDA receptor, thereby modulating its activity. Pathological activation of NMDA receptors can lead to excitotoxicity and cell death, a process implicated in neurodegenerative diseases.[13] Investigating the interaction of D-Glutamic acid with this receptor is a key area of research.

Experimental Design and Workflow

A typical stable isotope tracing experiment involves introducing the labeled compound into the cell culture medium and, after a defined period, harvesting cells and media to analyze the distribution of the isotope label in various metabolites.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis cell_culture 1. Cell Line Selection & Culture media_prep 2. Prepare Labeling Medium (with this compound) cell_culture->media_prep labeling 3. Medium Exchange & Isotope Labeling media_prep->labeling incubation 4. Time-Course Incubation labeling->incubation harvest 5. Harvest Cells & Supernatant incubation->harvest extraction 6. Metabolite Extraction harvest->extraction lcms 7. LC-MS/MS Analysis extraction->lcms data_analysis 8. Data Processing & Pathway Analysis lcms->data_analysis G cluster_daa D-Amino Acid Metabolism cluster_dglu D-Glutamic Acid d_ser D-Serine daao DAAO Enzyme d_ser->daao d_ala D-Alanine d_ala->daao keto_acids α-Keto Acids + NH3 + H2O2 daao->keto_acids d_glu D-Glutamic Acid d_glu->daao No Reaction G cluster_receptor NMDA Receptor Complex cluster_ligands Co-Agonists cluster_downstream Downstream Signaling receptor NMDA Receptor (Ion Channel) glun1 GluN1 Subunit glun2 GluN2 Subunit ca_influx Ca2+ Influx receptor->ca_influx Channel Opens glycine Glycine / D-Serine glycine->glun1 Binds l_glu L-Glutamic Acid l_glu->glun2 Binds d_glu D-Glutamic Acid (Hypothesized) d_glu->glun2 Binds? signaling Synaptic Plasticity, Cell Survival/Death ca_influx->signaling

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-Glutamic Acid using D-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glutamic acid, a stereoisomer of the more common L-glutamic acid, is increasingly recognized for its significant roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. Accurate quantification of D-glutamic acid in complex biological matrices is crucial for advancing research in neuroscience, microbiology, and drug development. The stable isotope dilution method, utilizing a labeled internal standard, is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for sample loss and analytical variability.

This document provides detailed application notes and protocols for the quantification of D-glutamic acid in biological samples using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The quantification of D-glutamic acid is achieved by spiking a known amount of the stable isotope-labeled internal standard, D-Glutamic acid-¹³C₅,¹⁵N, into the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte (D-glutamic acid) but has a different mass due to the incorporation of five ¹³C atoms and one ¹⁵N atom.[1][2] Both the analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS.

Since the analyte and the internal standard exhibit nearly identical behavior during sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard.[1][2] By measuring the ratio of the MS/MS signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery and matrix effects.[3][4][5]

A critical aspect of this analysis is the chiral separation of D- and L-glutamic acid, as they are isobaric and cannot be distinguished by mass spectrometry alone. This is typically accomplished using a chiral chromatography column or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[6][7][8]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • D-Glutamic acid (analytical standard)

    • D-Glutamic acid-¹³C₅,¹⁵N (internal standard)

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Protein precipitation solution (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid)

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation

The following is a general protocol for the extraction of D-glutamic acid from a biological matrix (e.g., plasma, cerebrospinal fluid, tissue homogenate). Optimization may be required for specific matrices.

  • Sample Aliquoting: Thaw frozen biological samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of D-Glutamic acid-¹³C₅,¹⁵N internal standard solution to each sample, calibration standard, and quality control (QC) sample. A typical final concentration might be 10 µM.[2]

  • Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution to each tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Filtration: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) - Chiral Separation

To resolve D- and L-glutamic acid, a chiral stationary phase (CSP) is required. A crown-ether based CSP is a suitable choice for the separation of amino acid enantiomers.[8]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: ChiroSil® SCA(-) or similar crown-ether based chiral column (e.g., 150 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient elution will likely be necessary to achieve optimal separation. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: Hold at 95% B

    • 14.1-16 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for L-Glutamic acid and its ¹³C₅,¹⁵N-labeled internal standard are directly applicable to the D-isomers.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (eV)
D-Glutamic acid148.184.17414
D-Glutamic acid-¹³C₅,¹⁵N154.189.18010
  • Source Parameters (Example):

    • Gas Temperature: 300°C

    • Drying Gas Flow: 7 L/min

    • Nebulizer Pressure: 50 psi

    • Sheath Gas Temperature: 325°C

    • Sheath Gas Flow: 10 L/min

    • Capillary Voltage: 3750 V

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS assay for D-glutamic acid. These values are illustrative and should be established for each specific laboratory and application.

Table 1: Calibration Curve for D-Glutamic Acid

Concentration (µM)Analyte/IS Peak Area Ratio
0.10.005
0.50.024
10.049
50.251
100.503
502.512
1005.025
Linearity (r²) >0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µM)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC0.3≤ 15%± 15%≤ 15%± 15%
MQC25≤ 15%± 15%≤ 15%± 15%
HQC75≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
LQC85 - 115%85 - 115%
HQC85 - 115%85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample spike Spike with D-Glutamic acid-13C5,15N sample->spike precipitate Protein Precipitation spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reconstitute Dry and Reconstitute supernatant->reconstitute vial Transfer to Autosampler Vial reconstitute->vial lc Chiral LC Separation vial->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of D-Glutamic acid.

signaling_pathway cluster_quantification_logic Quantitative Logic Analyte D-Glutamic Acid (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logic of internal standard-based quantification.

Conclusion

The use of D-Glutamic acid-¹³C₅,¹⁵N as an internal standard provides a robust and reliable method for the accurate quantification of D-glutamic acid in complex biological matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, including appropriate chiral separation and method validation, will ensure high-quality, reproducible data for a wide range of research applications.

References

Application Notes and Protocols for D-Glutamic acid-13C5,15N in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, offers a powerful approach to understanding physiological and pathological states. Accurate quantification of these metabolites is paramount for biomarker discovery, pathway analysis, and drug development. D-amino acids, once thought to be exclusive to bacteria, are now recognized as having significant roles in mammals, including neurotransmission and regulation of physiological processes.

D-Glutamic acid, in particular, has been implicated in various neurological functions and is a key component of bacterial peptidoglycan. Its accurate quantification in biological matrices is crucial for understanding its roles in health and disease. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and analysis.

This document provides detailed application notes and protocols for the use of D-Glutamic acid-13C5,15N as an internal standard for the precise and accurate quantification of D-Glutamic acid in metabolomics sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application of this compound in Metabolomics

This compound serves as an ideal internal standard for the quantitative analysis of D-Glutamic acid in various biological samples. Its key applications include:

  • Accurate Quantification: As a stable isotope-labeled analog, it co-elutes with the unlabeled D-Glutamic acid during chromatography and exhibits identical ionization efficiency in the mass spectrometer. This allows for precise correction of matrix effects and variations in sample recovery, leading to highly accurate quantification.

  • Method Validation: It is essential for validating analytical methods by assessing parameters such as accuracy, precision, and linearity.

  • Clinical Research: Enables the investigation of the role of D-Glutamic acid in neurological disorders, infectious diseases, and other pathological conditions.

  • Drug Development: Can be used in pharmacokinetic and pharmacodynamic studies of drugs that target amino acid metabolism or bacterial cell wall synthesis.

  • Food Science: Useful for the analysis of D-amino acid content in food products, which can be an indicator of fermentation processes or bacterial contamination.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. The following are detailed protocols for plasma/serum, tissue, and cell culture samples.

Protocol 1.1: Plasma/Serum Sample Preparation

This protocol is designed for the extraction of amino acids from plasma or serum.

Materials:

  • Plasma or serum samples

  • This compound internal standard stock solution (e.g., 1 mg/mL in water)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Methanol (MeOH), HPLC grade, chilled to -20°C

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Vortex mixer

Procedure:

  • Thaw frozen plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with an appropriate amount of this compound internal standard working solution. The final concentration of the internal standard should be similar to the expected concentration of the endogenous analyte.

  • Add 400 µL of cold (-20°C) protein precipitation solution (e.g., ACN:MeOH, 3:1 v/v).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of LC-MS mobile phase A (see LC-MS/MS protocol).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 1.2: Tissue Sample Preparation

This protocol is for the extraction of amino acids from tissue samples (e.g., brain, liver).

Materials:

  • Tissue samples, snap-frozen in liquid nitrogen

  • This compound internal standard stock solution

  • Cold (-20°C) 80% Methanol

  • Bead beater or tissue homogenizer

  • Stainless steel or ceramic beads

  • Microcentrifuge tubes (2 mL)

  • Centrifuge

Procedure:

  • Weigh 20-50 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.

  • Add a volume of cold 80% methanol appropriate for the tissue weight (e.g., 500 µL for 25 mg of tissue).

  • Add the this compound internal standard.

  • Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform suspension is achieved. Keep samples on ice during homogenization.

  • Incubate the homogenate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness.

  • Reconstitute the pellet in a suitable volume of LC-MS mobile phase A.

  • Centrifuge to remove any precipitates and transfer the supernatant to an LC-MS vial.

Protocol 1.3: Adherent Cell Culture Sample Preparation

This protocol is for the extraction of intracellular metabolites from adherent cells.

Materials:

  • Adherent cells in culture plates

  • This compound internal standard stock solution

  • Cold (-80°C) 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Aspirate the cell culture medium.

  • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline to remove residual medium. Aspirate the wash solution completely.

  • Immediately add a sufficient volume of cold (-80°C) 80% methanol containing the this compound internal standard to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).

  • Place the culture dish on a bed of dry ice to ensure rapid quenching of metabolism.

  • Scrape the cells from the plate using a cell scraper.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Evaporate the supernatant to dryness.

  • Reconstitute in LC-MS mobile phase A and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Accurate analysis of D- and L-Glutamic acid requires chiral separation. This can be achieved with or without derivatization.

Protocol 2.1: Chiral LC-MS/MS without Derivatization

This method utilizes a chiral chromatography column to separate the enantiomers.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a crown ether-based or teicoplanin-based column).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Optimize based on the column manufacturer's recommendations. A typical gradient might start at 5% B, increase to 50% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 25-40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • D-Glutamic acid (unlabeled): Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 84.1, 130.1.

    • This compound (Internal Standard): Precursor ion (Q1) m/z 154.1 -> Product ion (Q3) m/z 89.1, 135.1.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity.

  • Compound Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition.

Protocol 2.2: Chiral LC-MS/MS with Derivatization

Derivatization can improve chromatographic separation on standard reverse-phase columns. A common chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Derivatization Procedure:

  • To the dried sample extract, add 20 µL of 1 M sodium bicarbonate.

  • Add 40 µL of 1% (w/v) Marfey's reagent in acetone.

  • Vortex and incubate at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 1 M HCl.

  • Evaporate the solvent and reconstitute in mobile phase A.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: ESI+.

  • MRM Transitions: Determine the specific precursor and product ions for the derivatized D-Glutamic acid and its internal standard through infusion and optimization.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: LC-MS/MS Parameters for D-Glutamic Acid Analysis

ParameterD-Glutamic acidThis compound (IS)
Precursor Ion (m/z) 148.1154.1
Product Ion 1 (m/z) 84.189.1
Product Ion 2 (m/z) 130.1135.1
Declustering Potential (V) Optimized ValueOptimized Value
Collision Energy (eV) Optimized ValueOptimized Value
Retention Time (min) Determined ValueDetermined Value

Table 2: Quantitative Analysis of D-Glutamic Acid in Biological Samples

Sample IDSample TypeD-Glutamic Acid Concentration (µM)%RSD (n=3)
Control 1Human PlasmaExample ValueExample Value
Control 2Human PlasmaExample ValueExample Value
Patient AHuman PlasmaExample ValueExample Value
Patient BHuman PlasmaExample ValueExample Value
Control BrainMouse Brain TissueExample ValueExample Value
Treated BrainMouse Brain TissueExample ValueExample Value

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound (IS) Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction DryRecon Dry Down & Reconstitute Extraction->DryRecon LC Chiral LC Separation DryRecon->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Result Final Concentration Quant->Result

Metabolomics workflow for D-Glutamic acid quantification.
D-Glutamic Acid Metabolic and Signaling Context

d_glutamic_acid_pathway cluster_bacterial Bacterial Metabolism cluster_mammalian Mammalian System L_Glu_bac L-Glutamic Acid Racemase Glutamate Racemase L_Glu_bac->Racemase D_Glu_bac D-Glutamic Acid Racemase->D_Glu_bac Peptidoglycan Peptidoglycan Biosynthesis D_Glu_bac->Peptidoglycan Microbiota Gut Microbiota (Source of D-Glu) D_Glu_mam D-Glutamic Acid (in circulation/tissues) Microbiota->D_Glu_mam Absorption NMDA_R NMDA Receptor D_Glu_mam->NMDA_R Co-agonist Activity Signaling Neuronal Signaling (Synaptic Plasticity, Neurotransmission) NMDA_R->Signaling

Metabolic and signaling context of D-Glutamic acid.

Application Note: Quantitative Analysis of Bacterial Peptidoglycan Synthesis using D-Glutamic acid-¹³C₅,¹⁵N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note describes a quantitative mass spectrometry-based workflow for monitoring bacterial peptidoglycan (PG) synthesis using stable isotope-labeled D-Glutamic acid-¹³C₅,¹⁵N. D-amino acids are essential components of the bacterial cell wall, and their incorporation into PG is a critical process for bacterial viability. Unlike L-amino acids, D-amino acids are generally not incorporated into proteins by eukaryotic ribosomes, making labeled D-amino acids highly specific tracers for bacterial metabolic processes.

This methodology allows for the precise measurement of PG synthesis and turnover, providing valuable insights into bacterial growth, cell wall dynamics, and the mechanism of action of antibiotics targeting the PG biosynthesis pathway. The use of D-Glutamic acid-¹³C₅,¹⁵N enables the direct tracking of this specific amino acid into the pentapeptide precursor of PG, offering a powerful tool for microbiology research and the development of novel antibacterial agents.

Principle

The workflow is based on the metabolic incorporation of exogenously supplied D-Glutamic acid-¹³C₅,¹⁵N into the peptidoglycan of growing bacteria. The bacterial cells are cultured in a medium containing the heavy-labeled D-Glutamic acid. During PG synthesis, the labeled D-Glutamic acid is incorporated into the peptide stem of the lipid II precursor molecule.

Following exposure to the labeled amino acid, the bacterial cell wall is harvested and hydrolyzed to its constituent amino acids. The isotopic enrichment of D-Glutamic acid is then quantified using mass spectrometry. The ratio of heavy (¹³C₅,¹⁵N-labeled) to light (naturally abundant) D-Glutamic acid provides a quantitative measure of new PG synthesis. This approach can be used in a "pulse" or "pulse-chase" format to study the dynamics of PG synthesis and degradation.

Applications

  • Antimicrobial Drug Development: Elucidate the mechanism of action of antibiotics that target peptidoglycan synthesis by quantifying changes in PG production in response to drug treatment.

  • Bacterial Physiology: Study the dynamics of cell wall synthesis and remodeling during different growth phases, in response to environmental stress, or in different bacterial species.

  • Biomarker Discovery: Identify changes in peptidoglycan metabolism that could serve as biomarkers for bacterial infection or antibiotic resistance.

  • Host-Pathogen Interactions: Investigate the modulation of bacterial cell wall synthesis during infection of host cells.

Experimental Workflow

The overall experimental workflow for quantitative analysis of peptidoglycan synthesis using D-Glutamic acid-¹³C₅,¹⁵N is depicted below.

Caption: Experimental workflow for D-Glutamic acid labeling.

Protocols

Protocol 1: Metabolic Labeling of Bacteria with D-Glutamic acid-¹³C₅,¹⁵N

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • D-Glutamic acid-¹³C₅,¹⁵N (sterile solution)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Culture: Inoculate the bacterial strain into the appropriate growth medium and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Prepare Labeling Medium: Prepare the growth medium supplemented with a final concentration of 1-5 mM D-Glutamic acid-¹³C₅,¹⁵N. The optimal concentration should be determined empirically for the specific bacterial strain.

  • Metabolic Labeling (Pulse):

    • Harvest the mid-exponential phase bacterial culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with sterile phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in the pre-warmed labeling medium.

    • Incubate the culture under normal growth conditions for a defined period (e.g., 1-4 hours, or for a fraction of the doubling time).

  • Harvesting Labeled Cells:

    • After the desired labeling time, harvest the bacterial cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled amino acid.

    • The cell pellet can be stored at -80°C for later analysis.

Protocol 2: Peptidoglycan Isolation and Hydrolysis

Materials:

  • Labeled bacterial cell pellet

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with appropriate lysozyme concentration)

  • DNase I and RNase A

  • Sodium dodecyl sulfate (SDS)

  • 6 M HCl

  • Heating block or oven

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and incubate at 37°C for 1-2 hours to digest the cell wall.

  • Nuclease Treatment: Add DNase I and RNase A to the lysate and incubate for 30 minutes at 37°C to remove nucleic acids.

  • SDS Treatment: Add SDS to a final concentration of 4% (w/v) and boil the sample for 30 minutes to solubilize membranes and proteins.

  • Peptidoglycan Pelleting: Centrifuge the sample at high speed (e.g., 20,000 x g) for 30 minutes to pellet the insoluble peptidoglycan.

  • Washing: Wash the peptidoglycan pellet extensively with sterile water to remove residual SDS.

  • Acid Hydrolysis:

    • Resuspend the purified peptidoglycan pellet in 6 M HCl.

    • Hydrolyze the peptidoglycan by heating at 110°C for 16-24 hours.

    • After hydrolysis, evaporate the HCl using a SpeedVac or under a stream of nitrogen.

    • Resuspend the dried hydrolysate in a buffer compatible with LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Quantification

Materials:

  • Hydrolyzed peptidoglycan sample

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate chromatography column for amino acid analysis

  • D-Glutamic acid standards (light and heavy)

  • Data analysis software

Procedure:

  • LC Separation: Inject the hydrolyzed sample onto the LC system to separate the amino acids. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for this purpose.

  • MS/MS Detection: Analyze the eluting amino acids using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • Set up transitions for both light (natural abundance) and heavy (¹³C₅,¹⁵N-labeled) D-Glutamic acid.

      • Light D-Glutamic acid: Precursor ion m/z and fragment ion m/z.

      • Heavy D-Glutamic acid-¹³C₅,¹⁵N: Precursor ion m/z and fragment ion m/z (shifted by the mass of the isotopes).

  • Data Analysis:

    • Integrate the peak areas for the light and heavy D-Glutamic acid transitions.

    • Calculate the fractional enrichment of D-Glutamic acid using the following formula: Fractional Enrichment = [Peak Area (Heavy)] / ([Peak Area (Heavy)] + [Peak Area (Light)])

    • The fractional enrichment is directly proportional to the rate of new peptidoglycan synthesis.

Data Presentation

The quantitative data from the metabolic labeling experiment can be summarized in tables to compare peptidoglycan synthesis under different conditions.

Table 1: Fractional Enrichment of D-Glutamic acid in Bacterial Peptidoglycan

ConditionTime Point (hours)Fractional Enrichment of D-Glutamic acid-¹³C₅,¹⁵N (%)Standard Deviation
Control115.21.8
228.92.5
445.13.1
Antibiotic X (MIC)15.30.9
28.11.2
410.51.5
Antibiotic Y (MIC)114.82.0
227.52.8
443.93.5

Note: The data presented in this table is for illustrative purposes only.

Signaling Pathway Visualization

The incorporation of D-Glutamic acid into the peptidoglycan precursor occurs during the cytoplasmic steps of peptidoglycan synthesis. The following diagram illustrates this part of the pathway.

peptidoglycan_synthesis cluster_pathway Peptidoglycan Precursor Synthesis udp_murnac UDP-MurNAc udp_murnac_ala UDP-MurNAc-L-Ala udp_murnac->udp_murnac_ala  + udp_murnac_glu UDP-MurNAc-L-Ala-D-Glu udp_murnac_ala->udp_murnac_glu  + udp_murnac_dap UDP-MurNAc-L-Ala-D-Glu-m-DAP udp_murnac_glu->udp_murnac_dap  + park_nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) udp_murnac_dap->park_nucleotide  + l_ala L-Alanine murC MurC l_ala->murC d_glu D-Glutamic acid- ¹³C₅,¹⁵N murD MurD d_glu->murD m_dap m-DAP murE MurE m_dap->murE d_ala_d_ala D-Ala-D-Ala murF MurF d_ala_d_ala->murF murC->udp_murnac_ala murD->udp_murnac_glu murE->udp_murnac_dap murF->park_nucleotide

Caption: Incorporation of labeled D-Glutamic acid in PG synthesis.

Application Notes and Protocols for Cell Culture Media Preparation with D-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and fluxes within cellular systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can track the metabolic fate of these labeled molecules.[1] This application note provides a detailed protocol for the preparation and use of cell culture media supplemented with D-Glutamic acid-13C5,15N, a stable isotope-labeled version of the D-isomer of glutamic acid.

While L-glutamic acid is a well-established and crucial nutrient in mammalian cell culture, the roles of D-amino acids are less understood. Emerging research suggests that D-amino acids may have biological effects, including the potential to impact the proliferation of cancer cells. The use of isotopically labeled D-Glutamic acid allows for the precise tracing of its uptake, metabolism, and incorporation into cellular components, providing valuable insights into the distinct metabolic pathways of D-isomers.

These protocols are intended for researchers in metabolic studies, drug development, and cancer biology who are interested in exploring the metabolic fate and potential biological significance of D-glutamic acid in mammalian cells.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a stable isotope tracing experiment using this compound. This data is for illustrative purposes to demonstrate how results can be structured for clear interpretation and comparison.

Table 1: Properties of this compound

PropertyValue
Chemical Formula¹³C₅H₉¹⁵NO₄
Molecular Weight153.09 g/mol
Isotopic Purity≥98 atom % ¹³C, ≥98 atom % ¹⁵N
Mass Shift (M+)+6

Table 2: Example Mass Isotopologue Distribution of D-Glutamic Acid in Cell Lysates

Time PointM+0 (Unlabeled)M+6 (Fully Labeled)
0 hr100%0%
6 hr85%15%
12 hr72%28%
24 hr55%45%

Table 3: Example Relative Abundance of Labeled Downstream Metabolites

MetaboliteRelative Abundance (Labeled vs. Unlabeled) after 24 hr
Intracellular D-Glutamic acid-¹³C₅,¹⁵NHigh
N-acetyl-D-glutamate-¹³C₅,¹⁵NLow
D-alpha-ketoglutarate-¹³C₅Very Low
Other TCA Cycle IntermediatesNot Detected

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Medium

This protocol outlines the steps for preparing a custom cell culture medium for stable isotope tracing experiments. The fundamental principle is to use a base medium deficient in the nutrient of interest (in this case, glutamic acid) and supplement it with the labeled analog.[1]

Materials:

  • Glutamic acid-free basal medium (e.g., custom formulation of DMEM or RPMI-1640)

  • This compound (powder)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Sterile, cell culture grade water

  • Standard supplements (e.g., glucose, sodium bicarbonate, antibiotics)

  • 0.22 µm sterile filter unit

Procedure:

  • Reconstitute Base Medium: If using a powdered base medium, dissolve it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the powder is completely dissolved.

  • Prepare Labeled D-Glutamic Acid Stock Solution:

    • Calculate the amount of this compound needed to achieve the desired final concentration in your medium (e.g., 2 mM).

    • Dissolve the this compound powder in a small volume of sterile water. Gentle warming may be required for complete dissolution.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium:

    • Add the sterile this compound stock solution to the reconstituted base medium.

    • Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled amino acids and other small molecules that could interfere with the tracing experiment.[1]

    • Add other necessary supplements, such as glucose and antibiotics, to their final concentrations.

  • Final Filtration and Storage:

    • Sterile filter the complete medium using a 0.22 µm bottle-top filter.

    • Store the prepared medium at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Cell Culture and Isotope Labeling

This protocol describes the general procedure for culturing cells in the prepared labeled medium and harvesting them for analysis.

Materials:

  • Prepared this compound containing cell culture medium

  • Adherent or suspension cells of interest

  • Standard cell culture vessels (flasks, plates)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells at a desired density in their standard growth medium and allow them to attach (for adherent cells) or stabilize in suspension.

  • Media Exchange:

    • For adherent cells, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound containing medium.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the pre-warmed this compound containing medium.

  • Incubation: Culture the cells in the labeled medium for the desired period. Time-course experiments (e.g., harvesting at 0, 6, 12, 24 hours) are recommended to monitor the kinetics of label incorporation.

  • Cell Harvesting:

    • Adherent Cells:

      • Aspirate the labeled medium.

      • Wash the cell monolayer twice with ice-cold PBS.

      • Add a small volume of ice-cold PBS and scrape the cells.

      • Transfer the cell suspension to a microcentrifuge tube.

    • Suspension Cells:

      • Transfer the cell suspension to a centrifuge tube.

      • Centrifuge at a low speed to pellet the cells.

      • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction: Proceed immediately to a metabolite extraction protocol suitable for your downstream analysis (e.g., LC-MS, GC-MS). A common method involves quenching metabolism with a cold solvent mixture (e.g., 80% methanol).

Visualizations

Experimental_Workflow cluster_prep Medium Preparation cluster_culture Cell Culture & Labeling cluster_analysis Analysis prep_base Reconstitute Glutamate-Free Basal Medium prep_stock Prepare Sterile This compound Stock Solution prep_base->prep_stock prep_supplements Add dFBS and Other Supplements prep_stock->prep_supplements prep_filter Sterile Filter Complete Medium prep_supplements->prep_filter culture_exchange Exchange with Labeled Medium prep_filter->culture_exchange culture_seed Seed Cells in Standard Medium culture_seed->culture_exchange culture_incubate Incubate for Desired Time culture_exchange->culture_incubate culture_harvest Harvest Cells culture_incubate->culture_harvest analysis_extract Metabolite Extraction culture_harvest->analysis_extract analysis_lcms LC-MS/MS Analysis analysis_extract->analysis_lcms analysis_data Data Processing & Interpretation analysis_lcms->analysis_data Metabolic_Fate_D_Glutamic_Acid cluster_extracellular Extracellular cluster_intracellular Intracellular d_glu_ext This compound (in Medium) transporter Amino Acid Transporter d_glu_ext->transporter Uptake d_glu_int Intracellular This compound acetylation N-acetylation d_glu_int->acetylation limited_metabolism Limited Metabolism d_glu_int->limited_metabolism transporter->d_glu_int n_acetyl_d_glu N-acetyl-D-glutamate -13C5,15N acetylation->n_acetyl_d_glu other_metabolites Other Potential Metabolites limited_metabolism->other_metabolites

References

Application Notes and Protocols for D-Glutamic acid-13C5,15N in Protein Structure Determination by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling of proteins with stable isotopes such as ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex protein systems. The site-specific incorporation of isotopically labeled non-canonical amino acids, such as D-Glutamic acid-¹³C₅,¹⁵N, offers unique opportunities to probe protein structure, function, and dynamics in ways not possible with standard L-amino acids.

D-amino acids are the enantiomers of the naturally occurring L-amino acids. Their incorporation into a peptide or protein can induce specific local conformational changes and increase resistance to proteolytic degradation. Utilizing D-Glutamic acid fully labeled with ¹³C and ¹⁵N provides a powerful NMR probe to investigate these effects at atomic resolution. The distinct NMR chemical shifts of the ¹³C and ¹⁵N nuclei in the D-amino acid residue can simplify crowded spectral regions and provide unambiguous restraints for structure calculation.

These application notes provide a comprehensive overview and detailed protocols for the use of D-Glutamic acid-¹³C₅,¹⁵N in protein structure determination by NMR. Methodologies for incorporating this labeled D-amino acid into peptides and proteins are presented, along with strategies for NMR data acquisition and analysis.

Applications of D-Glutamic acid-¹³C₅,¹⁵N in Protein NMR

The incorporation of D-Glutamic acid-¹³C₅,¹⁵N can be leveraged for several key applications in structural biology and drug development:

  • Probing Local Conformation: The stereochemistry of a D-amino acid can induce unique local secondary structures, such as turns or kinks, in the peptide backbone. The ¹³C and ¹⁵N chemical shifts of the labeled D-Glutamic acid are highly sensitive to these conformational changes, providing valuable structural restraints.

  • Simplifying Complex NMR Spectra: In large proteins, severe spectral overlap can hinder resonance assignment and structure determination. The unique chemical shifts of the ¹³C and ¹⁵N nuclei in the D-Glutamic acid residue often place its signals in less crowded regions of the NMR spectrum, facilitating their assignment.

  • Investigating Protein-Ligand Interactions: If the D-Glutamic acid is located at a binding interface, changes in its ¹³C and ¹⁵N chemical shifts upon ligand binding can provide precise information about the binding site and the conformational changes that occur upon complex formation.[1]

  • Enhancing Proteolytic Stability: Peptides and proteins containing D-amino acids are often more resistant to degradation by proteases. This property is particularly valuable for the development of therapeutic peptides with longer in vivo half-lives. NMR can be used to confirm that the incorporation of the D-amino acid does not disrupt the overall fold of the protein.

  • De Novo Design of Peptides and Proteins: The unique structural properties of D-amino acids make them valuable building blocks for the design of novel peptides and proteins with tailored functions. Isotopic labeling allows for the detailed structural characterization of these de novo designed molecules.

Methodologies for Incorporating D-Glutamic acid-¹³C₅,¹⁵N

Standard in vivo protein expression systems in host organisms like E. coli are not suitable for the direct incorporation of D-amino acids, as the translational machinery is specific for L-amino acids. Therefore, alternative methods are required.

Solid-Phase Peptide Synthesis (SPPS)

For smaller proteins and peptides (typically up to ~50 amino acids), Solid-Phase Peptide Synthesis (SPPS) is the most direct and reliable method for incorporating D-Glutamic acid-¹³C₅,¹⁵N at a specific site. The synthesis is performed on a solid resin support, with amino acids added sequentially to the growing peptide chain.

Experimental Workflow for SPPS

SPPS_Workflow start Start with Resin resin_prep Resin Swelling & Fmoc Deprotection start->resin_prep coupling Coupling of Fmoc-D-Glu(OtBu)-13C5,15N-OH resin_prep->coupling capping Capping (Optional) coupling->capping deprotection Fmoc Deprotection capping->deprotection elongation Sequential Coupling of remaining L-amino acids deprotection->elongation cleavage Cleavage from Resin & Side-chain Deprotection elongation->cleavage purification Purification by RP-HPLC cleavage->purification analysis Analysis (MS, NMR) purification->analysis end Lyophilized Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for SPPS using Fmoc/tBu Chemistry:

This protocol outlines the manual synthesis of a peptide containing a single D-Glutamic acid-¹³C₅,¹⁵N residue.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH

  • Fmoc-protected L-amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Purification: Reversed-phase HPLC system, C18 column

  • Analysis: Mass spectrometer, NMR spectrometer

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH:

    • Dissolve 4 equivalents of Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test or other ninhydrin-based test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled D-Glutamic acid by treating with 20% piperidine in DMF as described in step 2.

  • Peptide Chain Elongation: Continue the synthesis by sequentially coupling the subsequent Fmoc-protected L-amino acids using the same coupling and deprotection steps.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the D-Glutamic acid).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify it by reversed-phase HPLC.[2][3]

  • Analysis and Lyophilization: Analyze the purified peptide fractions by mass spectrometry to confirm the correct mass. Pool the pure fractions and lyophilize to obtain the final peptide product.

Challenges and Solutions in SPPS of D-Glutamic Acid Peptides:

ChallengeDescriptionSolution
Glutarimide Formation The side-chain carboxyl group of glutamic acid can react with the backbone amide to form a stable five-membered glutarimide ring, especially during Fmoc deprotection.[4]Incorporate a sterically hindered amino acid adjacent to the glutamic acid residue. Use a milder base for deprotection or reduce the deprotection time.[4]
Aggregation Peptides containing hydrophobic residues, including D-amino acids, can aggregate on the resin, leading to incomplete reactions.Use chaotropic salts or solvents, microwave-assisted synthesis, or incorporate backbone-modifying groups to disrupt aggregation.
Racemization Although less common with Fmoc chemistry, some racemization of the activated amino acid can occur during coupling.Use coupling reagents known to suppress racemization, such as HATU. Minimize the activation time before adding the activated amino acid to the resin.
Cell-Free Protein Synthesis (CFPS)

For larger proteins, CFPS offers a viable alternative for incorporating D-amino acids. In a cell-free system, the cellular machinery for transcription and translation is extracted and used in vitro. This "open" system allows for the direct addition of components, including pre-charged tRNAs with the desired D-amino acid.

Experimental Workflow for CFPS

CFPS_Workflow start Start tRNA_prep Preparation of misacylated D-Glu-tRNA(CUA)-13C5,15N start->tRNA_prep cf_extract Preparation of Cell-Free Extract start->cf_extract reaction_setup Setup of CFPS Reaction tRNA_prep->reaction_setup cf_extract->reaction_setup incubation Incubation reaction_setup->incubation purification Protein Purification incubation->purification analysis Analysis (SDS-PAGE, MS, NMR) purification->analysis end Purified Protein analysis->end NMR_Workflow sample Purified Protein with D-Glu-13C5,15N hs_qc 2D 1H-15N HSQC / 1H-13C HSQC sample->hs_qc rdc Residual Dipolar Coupling (RDC) Measurements sample->rdc relaxation Relaxation Experiments (T1, T2, NOE) sample->relaxation triple_res 3D Triple Resonance Experiments (HNCA, HNCO, HNCACB, etc.) hs_qc->triple_res noesy 3D 15N-edited and 13C-edited NOESY triple_res->noesy structure Structure Calculation & Refinement noesy->structure rdc->structure relaxation->structure

References

Application Notes and Protocols for D-Glutamic Acid-¹³C₅,¹⁵N Labeled Metabolomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the cellular state.[1] Stable isotope labeling, particularly with heavy isotopes like ¹³C and ¹⁵N, is a powerful technique in metabolomics to trace the metabolic fate of specific compounds.[2][3] D-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled version of D-Glutamic acid, an important amino acid involved in various physiological and pathological processes. In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its signaling pathways are crucial targets in drug development for neurological disorders.[4][5]

These application notes provide a detailed overview of the data analysis and experimental protocols for metabolomics studies using D-Glutamic acid-¹³C₅,¹⁵N. The use of this tracer allows for accurate quantification and tracking of glutamatergic pathways, offering insights into cellular metabolism and the mechanism of action of novel therapeutics.[6]

Experimental Design and Workflow

A typical metabolomics experiment using stable isotope labeling involves several key stages: cell culture and labeling, sample preparation, LC-MS/MS analysis, and data processing. The overall workflow is designed to ensure high-quality data for accurate metabolite quantification and pathway analysis.

G Experimental Workflow for Isotope-Labeled Metabolomics cluster_setup Experimental Setup cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Cell Culture & Equilibration B Introduction of D-Glutamic acid-¹³C₅,¹⁵N A->B Labeling C Metabolism Quenching B->C D Metabolite Extraction C->D E Sample Normalization D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Picking & Integration G->H I Isotopologue Analysis H->I J Statistical Analysis I->J

Caption: A general workflow for metabolomics experiments using stable isotope labeling.

Experimental Protocols

Cell Culture and Labeling Protocol

This protocol is a general guideline and should be adapted based on the specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in 6-well plates and grow in standard DMEM media until they reach approximately 80% confluency.[7]

  • Media Replacement: Replace the standard media with fresh DMEM containing the desired concentration of D-Glutamic acid-¹³C₅,¹⁵N.

  • Incubation: Incubate the cells for a specified period (e.g., 3 or 18 hours) to allow for the uptake and metabolism of the labeled glutamic acid.[7]

Sample Preparation Protocol

Proper sample preparation is critical to preserve the integrity of the metabolome.

  • Quenching Metabolism:

    • Aspirate the labeling medium from the cells.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.[7]

    • To rapidly halt metabolic activity, add liquid nitrogen directly to the culture plate to flash-freeze the cells.[8] Alternatively, add 0.3 mL of an ice-cold quenching solution (e.g., 80% methanol) to each well.[7][9]

  • Metabolite Extraction:

    • After quenching, add 500 µL of ice-cold 80% methanol to each well.[8]

    • Use a cell scraper to detach the cells and create a suspension.[8]

    • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.[8]

    • Centrifuge the lysate at high speed (e.g., 16,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant, which contains the metabolites, to a new tube.

  • Sample Storage and Normalization:

    • Samples can be stored at -80°C until analysis. It is recommended to minimize freeze-thaw cycles.[8][10]

    • Before LC-MS analysis, samples may need to be normalized. A common method is to use the total DNA or protein content of the cell pellet.[8]

LC-MS/MS Analysis Protocol

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting metabolites.[3]

  • Chromatography:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids.

    • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.[11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[11]

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a suitable mode for detecting the labeled and unlabeled forms of glutamic acid and its downstream metabolites.

    • Use high-resolution mass spectrometry to distinguish between the different isotopologues.[1][2]

    • Acquire data in both full scan mode to detect all ions and in MS/MS mode to aid in the identification of specific metabolites.

Data Analysis and Presentation

Data Analysis Workflow

The analysis of data from stable isotope labeling experiments requires specialized software and a systematic approach.

G Data Analysis Workflow A Raw LC-MS Data B Feature Detection & Peak Picking A->B C Retention Time Alignment B->C D Isotopologue Grouping C->D E Ratio Calculation (Labeled/Unlabeled) D->E F Metabolite Identification D->F G Statistical Analysis E->G H Pathway Analysis F->H G->H G Simplified Glutamate Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release NMDA NMDA Receptor Ca_ion Ca²⁺ Influx NMDA->Ca_ion AMPA AMPA Receptor AMPA->Ca_ion mGluR mGluR Signaling Downstream Signaling mGluR->Signaling Glutamate_synapse->NMDA Glutamate_synapse->AMPA Glutamate_synapse->mGluR Astrocyte Astrocyte Glutamate_synapse->Astrocyte Uptake (EAATs)

References

Troubleshooting & Optimization

Technical Support Center: D-Glutamic acid-13C5,15N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of D-Glutamic acid-13C5,15N as an internal standard in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using this compound in LC-MS/MS analysis?

A1: The most prevalent issues include matrix effects (ion suppression or enhancement), in-source cyclization to pyroglutamic acid, poor chromatographic retention of the underivatized form, and potential isotopic interference from the analyte.[1][2]

Q2: Why is D-Glutamic acid, a polar molecule, particularly susceptible to matrix effects?

A2: As a highly polar molecule, D-Glutamic acid is prone to ion suppression or enhancement from co-eluting endogenous components in biological matrices like plasma, urine, or cell culture media.[2][3][4] These matrix components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[3][5]

Q3: What is in-source cyclization and how does it affect the analysis of this compound?

A3: In-source cyclization is a phenomenon where glutamic acid and glutamine convert to pyroglutamic acid (pGlu) within the high-temperature environment of the mass spectrometer's electrospray ionization (ESI) source.[1][6] This can lead to an underestimation of the glutamic acid concentration. The extent of this conversion can be significant and is often dependent on the instrument's source conditions, particularly the fragmentor or cone voltage.[1][6]

Q4: Can I use this compound to quantify L-Glutamic acid?

A4: Yes, as a stable isotope-labeled internal standard (SIL-IS), this compound is intended to mimic the behavior of the endogenous L-glutamic acid during sample preparation and analysis.[7][8] However, it is crucial to ensure chromatographic separation of D- and L-enantiomers if their differential biological effects are being studied. For most quantitative applications focusing on total glutamic acid, co-elution is acceptable.

Q5: What are the key considerations for chromatographic separation of glutamic acid?

A5: Due to its hydrophilic nature, glutamic acid exhibits poor retention on traditional reversed-phase columns.[9] To achieve adequate retention and separation from matrix components, techniques such as hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents like heptafluorobutyric acid (HFBA) are often employed.[1][9] Derivatization is another strategy to enhance retention and chromatographic performance.[10][11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity or High Signal Variability
Potential Cause Troubleshooting Action
Matrix Effects Co-eluting matrix components may be suppressing or enhancing the ionization of the internal standard.[12][5] To diagnose this, perform a post-extraction spike experiment. To mitigate, improve sample cleanup, optimize chromatography to separate the analyte from interferences, or consider a different ionization technique if available.[12]
Inefficient Ionization The mass spectrometer source conditions may not be optimal for D-Glutamic acid. Infuse a standard solution of this compound and optimize source parameters such as gas flows, temperatures, and voltages.[12]
Poor Recovery The internal standard may be lost during the sample preparation process.[12] Evaluate each step of your extraction procedure for potential losses. Test different extraction solvents and pH conditions to optimize recovery.[12] Consider using low-adsorption labware.[12]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Potential Cause Troubleshooting Action
In-Source Cyclization Glutamic acid may be converting to pyroglutamic acid in the ion source.[1][6] Optimize chromatographic conditions to separate glutamic acid from pyroglutamic acid.[1] Reduce the fragmentor/cone voltage in the MS source to minimize this conversion.[1][6]
Cross-Contribution The unlabeled analyte signal may be contributing to the internal standard's signal, or vice-versa, especially if the isotopic purity of the standard is low.[12][13] Analyze a blank matrix spiked only with the internal standard to check for signal at the analyte's m/z, and a high concentration analyte sample to check for signal at the internal standard's m/z.[12]
Non-Linearity The detector response may be non-linear at the concentrations being used.[13] This can be exacerbated by cross-talk between the analyte and the SIL-IS.[13] Dilute samples to fall within the linear range of the assay or use a calibration curve with a wider dynamic range and appropriate weighting.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

    • Set B (Pre-Spike Matrix): Spike this compound into a blank biological matrix before the extraction process.

    • Set C (Post-Spike Matrix): Extract a blank biological matrix sample. Spike this compound into the final, extracted sample.[12]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Protocol 2: LC-MS/MS Analysis of Underivatized Glutamic Acid using an Ion-Pairing Reagent

This method is adapted for the analysis of underivatized glutamic acid in complex biological matrices.[9]

  • Sample Preparation: Perform protein precipitation of the biological sample using a 3:1 ratio of acetonitrile to sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase A: Water with 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA).[14]

    • Mobile Phase B: Methanol with 0.1% formic acid and 0.01% HFBA.[14]

    • Gradient: A gradient from low to high organic phase to ensure retention and elution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the unlabeled glutamic acid.

    • Source Optimization: Optimize fragmentor voltage and collision energy for the specific transitions.[9]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for glutamic acid analysis using LC-MS/MS.

Table 1: Linearity and Sensitivity of Glutamic Acid Quantification

ParameterValueMatrixReference
Linearity Range30.9 - 22,500 ng/mLHuman Plasma[15]
Lower Limit of Quantification (LLOQ)30.9 ng/mLHuman Plasma[15]
Limit of Detection (LOD)3.43 ng/mLHuman Plasma[15]

Table 2: Precision and Accuracy of Glutamic Acid Quantification

QC LevelWithin-Day Precision (%RSD)Between-Day Precision (%RSD)Accuracy (%)MatrixReference
Low<10%<10%90-110%Human Plasma[15]
Medium<10%<10%90-110%Human Plasma[15]
High<10%<10%90-110%Human Plasma[15]

Visualizations

Troubleshooting_Workflow cluster_start cluster_checks cluster_actions cluster_end Start Start: Poor Signal or Inaccurate Results Check_Matrix Evaluate Matrix Effects? Start->Check_Matrix Check_Recovery Assess Recovery? Check_Matrix->Check_Recovery No Action_Cleanup Improve Sample Cleanup & Chromatography Check_Matrix->Action_Cleanup Yes Check_Cyclization Investigate In-Source Cyclization? Check_Recovery->Check_Cyclization No Action_Extraction Optimize Extraction Protocol Check_Recovery->Action_Extraction Yes Check_Purity Verify Isotopic Purity? Check_Cyclization->Check_Purity No Action_MS_Params Adjust MS Source Parameters (e.g., FV) Check_Cyclization->Action_MS_Params Yes Action_New_IS Consider New Lot of Internal Standard Check_Purity->Action_New_IS Yes End Problem Resolved Check_Purity->End No Action_Cleanup->End Action_Extraction->End Action_MS_Params->End Action_New_IS->End

Caption: Troubleshooting workflow for this compound analysis.

Glutamate_Metabolism Glutamine Glutamine Glutamate D/L-Glutamate Glutamine->Glutamate Glutaminase Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Transamination/ Deamination GABA GABA Glutamate->GABA Glutamate Decarboxylase Glutathione Glutathione Glutamate->Glutathione Glutathione Synthetase TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle

Caption: Central role of Glutamate in metabolic pathways.

References

Technical Support Center: D-Glutamic acid-13C5,15N Cellular Uptake Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the cellular uptake of D-Glutamic acid-13C5,15N in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of the more common L-isomer for uptake studies?

While L-glutamic acid is a primary metabolite, the D-stereoisomer is not naturally abundant in mammals. This characteristic offers distinct advantages for specific experimental goals:

  • Reduced Metabolic Confounding: D-Glutamic acid is metabolized at a much slower rate than L-Glutamic acid. This allows for the study of transporter kinetics with minimal interference from rapid downstream metabolic conversion.

  • Tracer for Glutamate-Glutamine Cycle: Studies have shown that D-glutamate can be taken up by glial cells via L-glutamate transporters and subsequently converted to D-glutamine by glutamine synthetase.[1] This makes it a useful tool for tracing the glutamate-glutamine cycle between different cell types, like glia and neurons.[1]

  • Low Endogenous Background: The near-absence of endogenous D-glutamic acid ensures a high signal-to-noise ratio, simplifying detection and quantification.

  • Studying Transporter Stereospecificity: It allows for the investigation of the capacity of transporters, such as the Excitatory Amino Acid Transporters (EAATs), to handle different stereoisomers.[2]

Q2: What is a recommended starting concentration range for this compound in cell culture?

The optimal concentration is highly dependent on the specific cell type, transporter expression levels, and experimental goals. A logical starting point is to test a range of concentrations.

  • For Tracer Kinetics: To study the rate of uptake without saturating the transporters, use low, tracer-level concentrations, typically in the range of 1-50 µM .[1][3]

  • For Saturation Experiments: To determine the maximum uptake capacity (Vmax) and affinity (Km) of transporters, a broader range of concentrations is necessary, for example, from 10 µM to 2 mM .

It is crucial to perform a dose-response experiment to identify the linear range of uptake for your specific cellular model.

Q3: Which cellular transporters are responsible for D-Glutamic acid uptake?

D-Glutamic acid is primarily taken up by the same transporters that handle L-Glutamic acid. The main family of transporters is the Excitatory Amino Acid Transporters (EAATs) , also known as the Solute Carrier Family 1 (SLC1).[2] These transporters, found on both neurons and glial cells, can import D-isomers, although potentially with different affinities compared to their L-counterparts.[1][2]

Q4: How long should I incubate the cells with this compound?

The ideal incubation time is the longest duration that falls within the linear phase of uptake. To determine this, a time-course experiment is essential.

  • Select a non-saturating concentration of this compound from your dose-response experiment.

  • Measure the intracellular concentration of the labeled compound at several time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • Plot the intracellular concentration against time. The optimal incubation time for comparative experiments is a point within the initial linear portion of this curve, before the uptake rate slows due to transporter saturation or substrate depletion.

Troubleshooting Guide

Problem: I am detecting very low or no intracellular this compound.

  • Possible Cause 1: Low Transporter Expression.

    • Solution: Verify that your cell line expresses glutamate transporters (e.g., EAAT1, EAAT2, EAAT3). You can check this via Western blot, qPCR, or by consulting literature for your specific cell model. Some cancer cells, for instance, heavily rely on glutamine uptake via transporters like ASCT2 (SLC1A5) rather than glutamate uptake.[4]

  • Possible Cause 2: Sub-optimal Concentration or Incubation Time.

    • Solution: Increase the concentration of the labeled D-Glutamic acid and/or extend the incubation period. Perform the systematic optimization experiments described in the protocols below.

  • Possible Cause 3: Poor Cell Health.

    • Solution: Ensure cells are healthy and within their optimal passage number. Perform a viability assay (e.g., Trypan Blue exclusion) to confirm membrane integrity, as uptake is an active process requiring healthy cells.

  • Possible Cause 4: Inefficient Metabolite Extraction.

    • Solution: Review your extraction protocol. A common method involves quenching metabolism rapidly with cold saline washes followed by lysis and extraction with a cold solvent mixture like 80:20 methanol:water.[5]

Problem: There is high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent Cell Numbers.

    • Solution: Ensure uniform cell seeding density across all wells. After the experiment, normalize the measured uptake to the total protein content or cell count for each replicate.

  • Possible Cause 2: Inaccurate Timing.

    • Solution: For short incubation times, timing is critical. Stagger the addition of the tracer and the washing/lysis steps to ensure each well is incubated for the precise intended duration.

  • Possible Cause 3: Incomplete Washing.

    • Solution: Residual extracellular tracer can artificially inflate results. Ensure washing steps are performed quickly but thoroughly with ice-cold buffer (e.g., PBS) to remove all extracellular this compound without allowing significant efflux.

Problem: My mass spectrometry results show unexpected labeled peaks.

  • Possible Cause 1: In-source Conversion.

    • Solution: Glutamic acid and glutamine can cyclize to form pyroglutamic acid in the electrospray ionization source of a mass spectrometer, creating an analytical artifact.[6][7] Ensure your liquid chromatography method separates D-Glutamic acid from potential pyroglutamic acid.[6][7] Using a stable isotope-labeled internal standard is crucial for accurate quantification.[6][7]

  • Possible Cause 2: Unexpected Metabolism.

    • Solution: Although slower than for the L-isomer, some enzymatic conversion is possible. For example, glial cells can convert D-glutamate to D-glutamine.[1] Characterize the unexpected peak by comparing its retention time and mass-to-charge ratio (m/z) to a known standard of the suspected metabolite (e.g., D-Glutamine-13C5,15N).

Experimental Protocols & Data

Protocol 1: Determining Optimal Concentration

This protocol outlines a method to find the optimal concentration of this compound for uptake studies.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation: On the day of the experiment, aspirate the growth medium. Wash the cells once with a pre-warmed buffer (e.g., Krebs-Henseleit buffer or DMEM without L-glutamic acid).

  • Incubation: Add the pre-warmed buffer containing a range of this compound concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). Include a zero-concentration control. Incubate for a fixed time determined to be in the linear range (e.g., 30 minutes).

  • Washing: To terminate the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.

  • Metabolite Extraction: Immediately add 200-500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5] Transfer the supernatant, which contains the metabolites, to a new tube and dry it using a vacuum concentrator.[5]

  • Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5] Quantify the intracellular this compound. Normalize the result to the protein concentration of the cell pellet.

Data Presentation: Concentration Optimization
Concentration (µM)Mean Intracellular Level (pmol/mg protein)Standard Deviation
1015.21.8
5078.96.5
100165.412.1
250350.125.6
500510.845.3
1000625.558.7
Table 1: Example data from a concentration optimization experiment. The data shows uptake increasing with concentration, beginning to plateau at higher levels.
Protocol 2: Time-Course Experiment

This protocol is for determining the linear phase of uptake.

  • Cell Seeding & Preparation: Follow steps 1 and 2 from Protocol 1.

  • Incubation: Add buffer containing a single, non-saturating concentration of this compound (e.g., 100 µM, based on the results of Protocol 1).

  • Time Points: Terminate the uptake at various time points (e.g., 2, 5, 10, 20, 30, 60 minutes) by following the washing procedure (Step 4 from Protocol 1).

  • Extraction & Analysis: Follow steps 5-7 from Protocol 1 for each time point.

  • Data Analysis: Plot the normalized intracellular concentration against time to visualize the uptake kinetics.

Data Presentation: Time-Course Uptake
Time Point (min)Mean Intracellular Level (pmol/mg protein)Standard Deviation
225.13.0
560.55.8
10115.39.9
20198.615.4
30225.720.1
60240.223.5
Table 2: Example data from a time-course experiment. Uptake is roughly linear for the first 20 minutes and then begins to slow, indicating the approach to a steady state.
Data Presentation: LC-MS/MS Parameters
ParameterSettingReference
Ionization ModePositive or Negative ESI[5][6]
MRM TransitionPrecursor ion (m/z 153.1) -> Product ion (e.g., m/z 88.1)Adapted from[6][7]
ColumnC18 Reverse-Phase (e.g., Agilent Zorbax)[5][6]
Mobile Phase A10 mM Tributylamine, 15 mM Acetic Acid in 97:3 Water:Methanol[5]
Mobile Phase B10 mM Tributylamine, 15 mM Acetic Acid in Methanol[5]
Table 3: A summary of typical starting parameters for an LC-MS/MS method to quantify 13C5,15N-Glutamic acid, adapted from published methods for labeled glutamine and glutamate. These must be optimized for your specific instrument.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Cells in Multi-well Plate prep2 Culture to 80-90% Confluency prep1->prep2 exp1 Wash with Pre-warmed Buffer prep2->exp1 exp2 Incubate with D-Glu-13C5,15N exp1->exp2 exp3 Terminate with Ice-Cold PBS Wash exp2->exp3 ana1 Metabolite Extraction (e.g., 80% Methanol) exp3->ana1 ana2 Sample Preparation (Centrifuge & Dry) ana1->ana2 ana3 LC-MS/MS Quantification ana2->ana3 ana4 Data Normalization (to Protein/Cell Count) ana3->ana4 end end ana4->end Final Results

Figure 1. General experimental workflow for a cellular uptake assay using labeled D-Glutamic acid.

G cluster_out Extracellular Space cluster_in Intracellular Space (e.g., Glial Cell) d_glu_out This compound transporter EAAT Transporter d_glu_out->transporter d_glu_in Intracellular This compound gs Glutamine Synthetase d_glu_in->gs Substrate metabolism Slow or Alternative Metabolic Pathways d_glu_in->metabolism d_gln_in D-Glutamine-13C5,15N gs->d_gln_in Product membrane Cell Membrane transporter->d_glu_in

Figure 2. Simplified pathway of D-Glutamic acid uptake and potential intracellular conversion.

References

Technical Support Center: D-Glutamic Acid-¹³C₅,¹⁵N NMR Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) analysis of D-Glutamic acid-¹³C₅,¹⁵N. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the signal-to-noise ratio (SNR) in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments with D-Glutamic acid-¹³C₅,¹⁵N and offers step-by-step solutions.

Issue 1: My ¹³C and ¹⁵N signals are very weak or indistinguishable from noise.

  • Question: What are the primary reasons for extremely low signal-to-noise for my D-Glutamic acid-¹³C₅,¹⁵N sample?

  • Answer: Several factors could be contributing to a poor SNR. The most common culprits are low sample concentration, suboptimal experimental parameters, and issues with the NMR hardware itself. For ¹³C and ¹⁵N nuclei, which have low natural abundance and smaller gyromagnetic ratios compared to ¹H, isotopic labeling is crucial, but even with labeled compounds, signal can be weak.[1][2][3]

    Troubleshooting Workflow:

    G cluster_0 Troubleshooting Low SNR A Low SNR Detected B Verify Sample Preparation A->B Start Here C Optimize Acquisition Parameters B->C D Evaluate Hardware C->D E Post-Processing D->E F Acceptable SNR? E->F G Experiment Complete F->G Yes H Re-evaluate & Consult F->H No H->B

    Caption: A logical workflow for troubleshooting low SNR in NMR experiments.

    Detailed Steps:

    • Sample Preparation:

      • Concentration: Ensure your sample concentration is adequate. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.[2][4] Aim for a concentration in the range of 10-50 mM if possible.

      • Solvent: Use high-quality deuterated solvents to minimize solvent signals that can interfere with your analyte's signals.[4] For glutamic acid, D₂O is a common solvent.

      • Purity: Ensure the isotopic enrichment of your D-Glutamic acid-¹³C₅,¹⁵N is high (typically >98%) to maximize the signal from the labeled nuclei.

    • Experimental Parameters:

      • Number of Scans (NS): Increase the number of scans. The SNR increases with the square root of the number of scans.[5] Doubling the scans will increase the SNR by a factor of approximately 1.4.

      • Pulse Sequence: For ¹³C detection, use pulse sequences with proton decoupling to collapse multiplets and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[6] For sensitivity enhancement, consider using polarization transfer techniques like INEPT or DEPT.

      • Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long, especially for quaternary carbons in your molecule, to allow for full relaxation between pulses. A delay of 1-2 times the longest T₁ is a good starting point.

    • Hardware:

      • Cryoprobe: If available, use a cryoprobe. Cooling the electronics and the detection coil significantly reduces thermal noise, which can lead to a 3-5 fold increase in SNR compared to a room-temperature probe.[7][8][9][10] This can reduce the experimental time by a factor of 9 to 25.[10]

      • Tuning and Matching: Ensure the probe is correctly tuned and matched for both ¹³C and ¹⁵N frequencies. Poor tuning can lead to significant signal loss.

Issue 2: My experiment is taking too long to achieve an acceptable signal-to-noise ratio.

  • Question: How can I reduce the experimental time without sacrificing too much signal-to-noise?

  • Answer: The primary trade-off in NMR is between sensitivity and experimental time. To shorten the experiment, you can leverage hardware advantages and optimize your experimental parameters.

    Strategies for Time Reduction:

    • Utilize a Cryoprobe: As mentioned, a cryoprobe provides the most significant boost in sensitivity, which directly translates to a reduction in the required number of scans for a given SNR.[7][8][9][10]

    • Optimize Pulse Angle: For direct ¹³C detection, using a smaller flip angle (e.g., 30-45 degrees) instead of a 90-degree pulse allows for a shorter relaxation delay (d1) as the longitudinal magnetization is not fully saturated. This can significantly shorten the total experiment time.

    • Polarization Transfer Techniques: Employing techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can transfer the higher polarization of protons to the less sensitive ¹³C or ¹⁵N nuclei, boosting their signal in a single scan.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to increase the SNR for D-Glutamic acid-¹³C₅,¹⁵N?

A1: The single most effective hardware-based method is using a cryogenic probe (cryoprobe).[7][8][9][10] This technology cools the NMR probe's electronics to very low temperatures (around 20 K), which dramatically reduces thermal noise and can increase the SNR by a factor of 3 to 5 compared to a standard room-temperature probe.[7][8] This translates to a significant reduction in experiment time, potentially by an order of magnitude or more.[8]

Q2: How does increasing the magnetic field strength affect the SNR?

A2: Increasing the magnetic field strength of the NMR spectrometer enhances the SNR. The signal intensity increases with the square of the magnetic field strength, while the noise increases linearly. This results in an overall SNR improvement proportional to B₀^(3/2).[5][6] Therefore, moving from a 400 MHz to an 800 MHz spectrometer will theoretically provide a significant boost in sensitivity.

Q3: Can data processing techniques improve my final SNR?

A3: Yes, post-acquisition data processing can help improve the apparent SNR. Applying a matched filter by exponential multiplication (line broadening) to the Free Induction Decay (FID) before Fourier transformation can improve the SNR at the cost of slightly broader peaks.[12] It's a trade-off between sensitivity and resolution. Additionally, proper phasing and baseline correction are crucial for accurate signal integration and can improve the overall quality of the spectrum.

Q4: What are the optimal sample conditions for D-Glutamic acid-¹³C₅,¹⁵N NMR?

A4: For optimal results:

  • Concentration: As high as solubility permits, ideally in the 10-50 mM range.[2]

  • Solvent: High-purity deuterated solvent, such as D₂O. Ensure the pH of the solution is controlled, as the chemical shifts of glutamic acid are pH-dependent.

  • Sample Volume: Use the correct sample volume for your NMR tubes (typically 0.6-0.7 mL for a 5 mm tube) to ensure optimal shimming and performance.[4]

  • Purity: Use highly enriched D-Glutamic acid-¹³C₅,¹⁵N (>98%) to maximize signal.

Quantitative Data Summary

The following tables summarize the expected improvements in SNR and reductions in experimental time based on different enhancement techniques.

Table 1: SNR Improvement with Different Techniques

TechniqueTypical SNR Improvement FactorReference
Cryoprobe vs. Room Temperature Probe 3 - 5x[7][8][10]
Increased Magnetic Field (e.g., 400 to 800 MHz) ~2.8x (proportional to B₀^(3/2))[5][6]
Signal Averaging (4x more scans) 2x (proportional to √N)[5]
Polarization Transfer (e.g., INEPT) Varies, can be significant[6][11]

Table 2: Experimental Time Reduction for Equivalent SNR

TechniqueTime Reduction FactorReference
Cryoprobe vs. Room Temperature Probe 9 - 25x[10]
Increased Magnetic Field (e.g., 400 to 800 MHz) ~8x
Optimized Pulse Angle and Relaxation Delay Varies, can be 2-4x or more

Experimental Protocols

Protocol 1: Standard ¹³C{¹H} NMR Acquisition for D-Glutamic acid-¹³C₅,¹⁵N

  • Sample Preparation:

    • Dissolve 10-50 mg of D-Glutamic acid-¹³C₅,¹⁵N in 0.6-0.7 mL of D₂O.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: zgpg30 (or a similar proton-decoupled pulse sequence with a 30° pulse).

    • Number of Scans (NS): Start with 1024 scans and increase as needed.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): Centered on the expected chemical shift range for glutamic acid (e.g., ~200 ppm).

    • Temperature: Set to a stable temperature, e.g., 298 K.

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase the spectrum manually.

    • Apply baseline correction.

Visualizations

G cluster_0 NMR Experimental Workflow A Sample Preparation (D-Glutamic acid-¹³C₅,¹⁵N in D₂O) B Spectrometer Setup (Lock, Shim, Tune & Match) A->B C Set Acquisition Parameters (Pulse Program, NS, D1, etc.) B->C D Data Acquisition (FID Generation) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (SNR Measurement, Peak Integration) E->F

Caption: A standard workflow for an NMR experiment from sample preparation to analysis.

G cluster_0 Key Factors Influencing SNR cluster_1 Hardware cluster_2 Experiment cluster_3 Sample SNR Signal-to-Noise Ratio (SNR) Cryoprobe Cryoprobe Usage Cryoprobe->SNR Increases MagField Magnetic Field Strength (B₀) MagField->SNR Increases NumScans Number of Scans (NS) NumScans->SNR Increases PulseSeq Pulse Sequence PulseSeq->SNR Can Increase Concentration Sample Concentration Concentration->SNR Increases Enrichment Isotopic Enrichment Enrichment->SNR Increases

Caption: A diagram showing the relationship between key factors and the resulting SNR.

References

D-Glutamic acid-13C5,15N in-source cyclization to pyroglutamic acid in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering the in-source cyclization of D-Glutamic acid-13C5,15N to its corresponding pyroglutamic acid form during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the in-source cyclization of this compound?

A1: In-source cyclization is an artifact that occurs within the mass spectrometer's electrospray ionization (ESI) source.[1][2] The isotopically labeled this compound, often used as an internal standard, undergoes an intramolecular reaction where its N-terminal amine group attacks the side-chain carboxyl group.[3] This reaction results in the loss of a water molecule and the formation of a cyclic amide, pyroglutamic acid-13C5,15N.[3][4] This is a common phenomenon also observed with unlabeled, free glutamic acid and glutamine.[1][5]

Q2: Why is this phenomenon a concern in quantitative analysis?

A2: This artifact can lead to significant quantitative errors. The in-source conversion of glutamic acid to pyroglutamic acid artificially decreases the measured signal for glutamic acid while simultaneously increasing the signal for pyroglutamic acid.[1][2] This can result in the underestimation of glutamic acid concentrations and the overestimation of endogenous pyroglutamic acid, leading to inaccurate and unreliable data.[4] The conversion rate can be substantial, ranging from 33% to nearly 100% depending on the instrument conditions.[1][2]

Q3: What are the primary factors that promote in-source cyclization?

A3: The primary factor promoting this cyclization is the energy applied within the ion source. Specifically, the fragmentor voltage (FV) or source fragmentation voltage has been shown to markedly influence the extent of conversion.[1][4] While other source parameters like capillary voltage, nozzle voltage, nebulizer pressure, and gas temperatures have shown minimal effect, higher fragmentor voltages increase the internal energy of the ions, which facilitates the cyclization reaction.[1][4]

Q4: How can I detect and confirm that in-source cyclization is occurring?

A4: The best way to confirm in-source cyclization is to use chromatographic separation. A robust LC method that separates D-Glutamic acid from its corresponding pyroglutamic acid is crucial.[1][6] If you inject a pure standard of this compound and observe a peak at the retention time of pyroglutamic acid-13C5,15N, it confirms that the conversion is happening within the MS source.[1] Flow injection analysis (FIA) of the standard can also reveal the formation of pyroglutamic acid, confirming the issue is not related to the LC mobile phase.[1][4]

Q5: Can I use isotopically labeled internal standards to correct for this?

A5: Yes. Using stable isotope-labeled internal standards, such as 13C5,15N-labeled glutamic acid for the quantification of glutamic acid, is a highly recommended strategy.[1][2] The labeled standard will undergo cyclization at a similar rate to the unlabeled analyte under constant source conditions. This allows for the correction of the analyte signal loss and provides more accurate quantification.[4]

Troubleshooting Guide

Problem: I am observing a significant pyroglutamic acid peak in my chromatogram when analyzing samples containing this compound.

  • Step 1: Confirm Chromatographic Separation. Ensure your LC method can baseline separate glutamic acid from pyroglutamic acid. Without adequate separation, you cannot distinguish between endogenous pyroglutamic acid and the in-source artifact.[1][6]

  • Step 2: Analyze a Pure Standard. Inject a pure analytical standard of this compound. The presence of a pyroglutamic acid-13C5,15N peak confirms the issue is in-source cyclization.[1]

  • Step 3: Optimize MS Source Conditions. The most critical parameter to adjust is the fragmentor voltage (or equivalent source fragmentation voltage). Systematically lower this voltage to find a point where the signal for this compound is maximized and the formation of pyroglutamic acid-13C5,15N is minimized.[1][4] For some Orbitrap instruments, a source fragmentation voltage of 0-10 V is recommended.[1][4]

Problem: My quantitative results for glutamic acid are inconsistent and lower than expected.

  • Step 1: Evaluate Fragmentor Voltage. As mentioned above, high fragmentor voltage is a primary cause of glutamic acid signal loss.[1][2] Review your method's source parameters and test lower voltage settings.

  • Step 2: Implement an Isotopic Internal Standard. If you are not already, use this compound as an internal standard for the quantification of endogenous glutamic acid. This will help correct for the signal loss due to cyclization.[1][7]

  • Step 3: Check for pH Effects in Sample Handling. While the main issue discussed is in-source, be aware that pH can also influence cyclization in solution, especially during sample storage or preparation.[8][9] N-terminal glutamic acid shows minimal pyroglutamic acid formation at pH 6.2, with increased rates at more acidic (pH 4) or basic (pH 8) conditions.[6][8]

Data Presentation: Impact of MS Parameters

The following tables summarize quantitative data on factors influencing pyroglutamic acid formation.

Table 1: Effect of Fragmentor Voltage on In-Source Conversion of Glutamine to Pyroglutamic Acid

Fragmentor Voltage (V)Conversion to pGluObservation
0 - 30~60-70%Significant conversion occurs even at low voltages.[1][4]
40 and higherSignal DeclineOverall intensity of both glutamine and pyroglutamic acid declines, with the appearance of a fragment at m/z 84.01, indicating in-source fragmentation of the molecules.[1][4]

Note: Data is for Glutamine (Gln) but illustrates the significant impact of fragmentor voltage, a principle that also applies to Glutamic Acid (Glu).

Table 2: Effect of Other Ion Source Parameters on Cyclization

ParameterTested RangeObservation
Capillary Voltage (CV)1500 - 5500 VNo significant change in the extent of conversion.[1][4]
Nozzle Voltage (NV)500 - 1500 VNo significant change in the extent of conversion.[1][4]
Nebulizer Pressure10 - 50 psiNo significant change in the extent of conversion.[1][4]
Gas Temperature200 - 300 °CNo significant change in the extent of conversion.[1][4]

Experimental Protocols

Protocol: Characterization and Minimization of In-Source Cyclization

  • Objective: To determine the optimal MS source conditions to minimize the in-source cyclization of this compound.

  • Materials:

    • This compound analytical standard.

    • Pyroglutamic acid analytical standard.

    • LC-MS grade water and acetonitrile.

    • Formic acid (or other appropriate mobile phase modifier).

  • Chromatography:

    • Use an LC column and mobile phase gradient capable of separating glutamic acid and pyroglutamic acid. A C18 column is often suitable.[1]

    • Example LC Conditions:

      • Column: Phenomenex Kinetex C18 (2.6 μm, 2.1 mm x 150 mm).[1]

      • Mobile Phase A: Water with 0.1% Formic Acid.[1]

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

      • Flow Rate: 200 μL/min.[1]

      • Injection Volume: 5-10 μL.[1]

      • Gradient: Isocratic 100% A for 5 min, followed by a ramp to 100% B.[1]

  • Mass Spectrometry Method:

    • Prepare a 10 µM standard solution of this compound.

    • Set up a Selected Ion Monitoring (SIM) or MRM method to monitor the parent ions for both this compound and the resulting pyroglutamic acid-13C5,15N.

    • Create a series of MS methods where only the fragmentor voltage is varied (e.g., in 10 V increments from 0 V to 100 V). Keep all other source parameters constant.[1][4]

  • Data Acquisition and Analysis:

    • Inject the this compound standard using each of the created MS methods.

    • Integrate the peak areas for both this compound and the in-source formed pyroglutamic acid-13C5,15N for each run.

    • Calculate the ratio of the pyroglutamic acid peak area to the sum of both peak areas to determine the percentage of conversion at each fragmentor voltage.

    • Select the fragmentor voltage that provides good signal intensity for this compound while minimizing the conversion percentage.

Visualizations

cluster_0 Chemical Transformation Glu This compound pGlu Pyroglutamic acid-13C5,15N Glu->pGlu Intramolecular Cyclization (-H₂O) H2O H₂O

Caption: In-source cyclization of this compound.

start Start: Unexpected pGlu Peak or Low Glu Signal check_separation 1. Confirm LC Separation of Glu and pGlu start->check_separation is_separated Are they baseline separated? check_separation->is_separated optimize_lc Optimize LC method (gradient, column) is_separated->optimize_lc No inject_standard 2. Inject Pure Glu-13C5,15N Standard is_separated->inject_standard Yes optimize_lc->check_separation is_pglu_present Is pGlu-13C5,15N peak detected? inject_standard->is_pglu_present source_issue Issue is In-Source Cyclization is_pglu_present->source_issue Yes not_source_issue pGlu is endogenous to sample is_pglu_present->not_source_issue No optimize_ms 3. Systematically Lower Fragmentor Voltage source_issue->optimize_ms use_is 4. Use Isotopic Internal Standard for Correction optimize_ms->use_is end End: Minimized Artifact, Accurate Quantitation use_is->end

Caption: Troubleshooting workflow for in-source cyclization.

cluster_params MS Ion Source Parameters cluster_effect Effect FV Fragmentor Voltage Cyclization In-Source Cyclization (Glu -> pGlu) FV->Cyclization Strongly Increases Temp Gas Temperature Temp->Cyclization Minimal Effect Gas Nebulizer Pressure Gas->Cyclization Minimal Effect CV Capillary Voltage CV->Cyclization Minimal Effect

Caption: Influence of ion source parameters on cyclization.

References

Technical Support Center: D-Glutamic acid-13C5,15N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using D-Glutamic acid-13C5,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable isotope-labeled version of the D-enantiomer of glutamic acid. It is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of D-glutamic acid in various biological matrices.[1][2] Its applications are crucial in fields such as metabolomics, neuroscience, and drug development, where precise measurement of D-amino acids is essential.

Q2: What are the most common sources of interference when using this compound?

The most significant sources of interference include:

  • In-source cyclization: Glutamic acid can cyclize to form pyroglutamic acid in the mass spectrometer's ion source, leading to an underestimation of the glutamic acid signal.[3]

  • Isotopic contributions from the analyte: The natural abundance of heavy isotopes in the unlabeled D-glutamic acid can contribute to the signal of the labeled internal standard, particularly if a low-resolution instrument is used.

  • Co-eluting isobaric compounds: Other molecules in the sample with the same nominal mass-to-charge ratio as D-glutamic acid or its internal standard can interfere with quantification.

  • Contamination: Contamination from labware, reagents, or cross-contamination between samples can introduce unlabeled glutamic acid, leading to inaccurate results.

Q3: Why is chiral separation important when analyzing D-Glutamic acid?

Biological systems predominantly contain the L-enantiomer of glutamic acid, often at concentrations several orders of magnitude higher than the D-enantiomer. Without effective chiral separation, the signal from the highly abundant L-glutamic acid can overlap with and obscure the signal from D-glutamic acid, making accurate quantification of the D-form impossible.[4][5][6][7] Therefore, using a chiral chromatography column or a chiral derivatizing agent is essential.

Q4: How can I correct for the natural isotopic abundance of unlabeled D-Glutamic acid?

Correction for the natural abundance of isotopes like 13C and 15N in the unlabeled analyte is a critical step for accurate quantification. This is typically done using software that calculates the theoretical isotopic distribution of the unlabeled compound and subtracts its contribution from the observed signal of the labeled internal standard. Several software packages and algorithms are available for this purpose.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for D-Glutamic Acid

Possible Causes:

  • Inappropriate column chemistry: The high polarity of glutamic acid can lead to poor interaction with standard reverse-phase columns.

  • Suboptimal mobile phase composition: The pH and ionic strength of the mobile phase can significantly impact peak shape.

  • Column degradation: Over time, column performance can degrade, leading to peak tailing.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating polar compounds like amino acids.

    • If using a reverse-phase column, employ an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention and peak shape.[8][9]

  • Adjust Mobile Phase:

    • Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of glutamic acid.

    • Experiment with different concentrations of organic solvent and aqueous buffer to optimize peak symmetry.

  • Column Maintenance:

    • Routinely flush the column with a strong solvent to remove contaminants.

    • If performance does not improve, replace the column.

Issue 2: Inaccurate Quantification and High Variability

Possible Causes:

  • In-source cyclization to pyroglutamic acid: This is a common artifact that leads to loss of the glutamic acid signal.[3]

  • Isotopic impurity of the internal standard: The presence of unlabeled or partially labeled species in the this compound standard can lead to quantification errors.

  • Matrix effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

  • Incomplete protein precipitation: Residual proteins in the sample can interfere with the analysis.

Troubleshooting Steps:

  • Minimize In-Source Cyclization:

    • Optimize the ion source parameters, particularly the fragmentor or cone voltage. Lowering this voltage can often reduce the extent of in-source fragmentation and cyclization.[3]

    • Ensure chromatographic separation of glutamic acid and pyroglutamic acid to monitor for this conversion.

  • Verify Internal Standard Purity:

    • Obtain a certificate of analysis from the supplier detailing the isotopic and chemical purity of the this compound.

    • If necessary, analyze the internal standard by itself to assess its purity.

  • Mitigate Matrix Effects:

    • Implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.

    • Use a calibration curve prepared in a matrix that closely matches the study samples to compensate for matrix effects.

  • Ensure Efficient Protein Removal:

    • Use effective protein precipitation agents like trichloroacetic acid (TCA), perchloric acid (PCA), or organic solvents such as acetonitrile or methanol.[10]

    • Ensure complete precipitation by optimizing the ratio of precipitant to sample and allowing sufficient incubation time at low temperatures.

Issue 3: Co-elution of D- and L-Glutamic Acid

Possible Causes:

  • Inadequate chiral separation method: The chosen chiral column or derivatization method may not be providing sufficient resolution.

Troubleshooting Steps:

  • Optimize Chiral Chromatography:

    • Select a chiral column specifically designed for the separation of amino acid enantiomers, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[5]

    • Adjust mobile phase composition, flow rate, and column temperature to improve chiral resolution.

  • Consider Chiral Derivatization:

    • If direct chiral separation is challenging, consider pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Quantitative Data Summary

ParameterD-Glutamic AcidThis compoundReference
Molecular Formula C5H9NO413C5H9 15NO4
Monoisotopic Mass 147.0532 u153.0702 u
Typical Isotopic Purity N/A>98%[8]
Precursor Ion (m/z) [M+H]+ 148.1154.1[3]
Product Ions (m/z) for MRM 84.1, 56.189.1[3]
Typical LOD (on column) 10 fmolN/A[8]
Typical LOQ (on column) 50 fmolN/A[9]

Experimental Protocols

Sample Preparation from Plasma
  • Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Chiral Separation and Quantification

Liquid Chromatography:

  • Column: A chiral column, such as an Astec CHIROBIOTIC T (teicoplanin-based), is recommended for the direct separation of D- and L-glutamic acid enantiomers.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The exact gradient profile should be optimized for the specific column and system.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a standard analytical column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • D-Glutamic Acid: 148.1 -> 84.1 (quantifier), 148.1 -> 56.1 (qualifier).[3]

    • This compound: 154.1 -> 89.1.[3]

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity. Crucially, the fragmentor/cone voltage should be optimized to minimize in-source cyclization.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lcms Chiral LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for the quantification of D-Glutamic acid.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample/Standard Issues start Inaccurate Results peak_shape Poor Peak Shape start->peak_shape coelution D/L Co-elution start->coelution cyclization In-source Cyclization start->cyclization matrix_effects Matrix Effects start->matrix_effects is_purity Internal Standard Impurity start->is_purity contamination Sample Contamination start->contamination sol1 Optimize Column/Mobile Phase peak_shape->sol1 sol2 Use/Optimize Chiral Separation coelution->sol2 sol3 Optimize Source Voltage cyclization->sol3 sol4 Improve Sample Cleanup matrix_effects->sol4 sol5 Verify Standard Purity is_purity->sol5 sol6 Review Sample Handling contamination->sol6 interference_pathways cluster_solutions Mitigation Strategies d_glu D-Glutamic Acid (Analyte) pyro_glu Pyroglutamic Acid d_glu->pyro_glu In-source Cyclization l_glu L-Glutamic Acid (High Abundance) l_glu->d_glu Chromatographic Co-elution (No Chiral Separation) chiral_sep Chiral Separation ms_optim MS Optimization isobar Isobaric Compounds isobar->d_glu Mass Overlap hr_ms High-Resolution MS

References

D-Glutamic acid-13C5,15N stability and storage considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of D-Glutamic acid-¹³C₅,¹⁵N, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store solid D-Glutamic acid-¹³C₅,¹⁵N?

For long-term stability, the solid powder should be stored at room temperature, protected from light and moisture.[1][2][3][4]

Q2: What is the recommended storage condition for D-Glutamic acid-¹³C₅,¹⁵N in solution?

When dissolved in a solvent, it is recommended to store the solution at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[5][6] To ensure stability, it is best to use freshly prepared solutions. If you choose water as the solvent for your stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[5][6]

Q3: Is D-Glutamic acid-¹³C₅,¹⁵N sensitive to freeze-thaw cycles?

While specific data for D-Glutamic acid-¹³C₅,¹⁵N is not available, a study on stable isotope-labeled metabolite and amino acid standards showed that most were stable for up to 10 freeze-thaw cycles.[7] However, to minimize potential degradation, it is best to aliquot solutions into single-use volumes.

Q4: What are the known degradation pathways for glutamic acid?

Glutamic acid can undergo several degradation reactions, including deamidation.[8] At elevated temperatures, decomposition can occur through dehydration, decarboxylation, and deamination.[9]

Q5: Are there any special handling precautions for D-Glutamic acid-¹³C₅,¹⁵N?

D-Glutamic acid-¹³C₅,¹⁵N contains stable, non-radioactive isotopes and does not require special handling precautions beyond standard laboratory safety protocols for chemical reagents.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Compound degradation due to improper storage.Ensure the solid compound is stored at room temperature away from light and moisture. For solutions, store at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inaccurate solution concentration.Prepare fresh solutions before each experiment. If using a stock solution, verify its concentration.
Unexpected peaks in mass spectrometry analysis Presence of degradation products.Review the sample preparation and storage procedures. Consider potential degradation pathways such as deamidation. An experimental workflow to test for degradation is provided below.
Contamination of the sample.Use high-purity solvents and sterile techniques during sample preparation.
Poor solubility Incorrect solvent or temperature.For L-Glutamic acid, dissolving in DMSO may require ultrasonic and warming.[5] Use newly opened, high-purity solvents as hygroscopic solvents can impact solubility.[5]

Stability and Storage Summary

Form Storage Temperature Duration Additional Considerations
SolidRoom TemperatureLong-termProtect from light and moisture.[1][2][3][4]
In Solvent-20°CUp to 1 month[5][6]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[5][6]Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Assessing the Stability of D-Glutamic acid-¹³C₅,¹⁵N in Solution

This protocol outlines a method to evaluate the stability of D-Glutamic acid-¹³C₅,¹⁵N under specific experimental conditions.

1. Materials:

  • D-Glutamic acid-¹³C₅,¹⁵N
  • High-purity solvent (e.g., water, DMSO)
  • HPLC or LC-MS system
  • Temperature-controlled incubator or water bath
  • pH meter

2. Procedure:

  • Prepare Stock Solution: Dissolve a known amount of D-Glutamic acid-¹³C₅,¹⁵N in the desired solvent to create a stock solution of known concentration.
  • Aliquot Samples: Distribute the stock solution into multiple vials to be tested under different conditions.
  • Time-Zero Analysis: Immediately analyze one aliquot using a validated HPLC or LC-MS method to establish the initial concentration and purity.
  • Incubate Samples: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, pH values, light exposure).
  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove an aliquot from each test condition and analyze it using the same analytical method.
  • Data Analysis: Compare the concentration and purity of the incubated samples to the time-zero sample to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_incubation Incubation prep_stock Prepare Stock Solution aliquot Aliquot Samples prep_stock->aliquot time_zero Time-Zero Analysis (t=0) aliquot->time_zero Initial Sample incubate Incubate Under Test Conditions aliquot->incubate Test Samples data_analysis Data Analysis & Comparison time_zero->data_analysis time_point Time-Point Analysis (t=x) time_point->data_analysis incubate->time_point Aged Samples

Caption: Experimental workflow for stability testing.

troubleshooting_workflow start Inconsistent Results Observed check_storage Verify Storage Conditions (Solid & Solution) start->check_storage check_prep Review Solution Preparation (Freshness, Concentration) start->check_prep check_ft Assess Freeze-Thaw Cycles start->check_ft analyze_degradation Analyze for Potential Degradation Products check_storage->analyze_degradation check_prep->analyze_degradation check_ft->analyze_degradation re_run Re-run Experiment with Fresh Sample analyze_degradation->re_run

References

Addressing matrix effects in D-Glutamic acid-13C5,15N quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of D-Glutamic acid-13C5,15N using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Glutamic acid, due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of your analysis. Given that D-Glutamic acid is a polar molecule, it is particularly susceptible to matrix effects from other polar endogenous components like salts and other amino acids that may co-elute.[2]

Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?

A2: SIL internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows them to effectively compensate for variations during sample preparation and for matrix effects.

Q3: Can this compound as an internal standard always perfectly correct for matrix effects?

A3: While highly effective, SIL internal standards may not always provide perfect correction. Issues can arise if:

  • The isotopic labeling (especially with deuterium, though less common with 13C and 15N) causes a slight shift in retention time, leading to differential ion suppression.[4]

  • The matrix effect is extremely severe, significantly suppressing the signal for both the analyte and the internal standard, which can impact the assay's sensitivity.

  • There are subtle differences in extraction recovery between the analyte and the SIL internal standard.

Q4: I am observing an unexpected peak in my chromatogram when analyzing glutamic acid. What could be the cause?

A4: A known issue when analyzing glutamic acid (and glutamine) is its in-source cyclization to pyroglutamic acid.[5][6] This conversion can happen in the electrospray ionization (ESI) source of the mass spectrometer and is dependent on instrument parameters like the fragmentor voltage.[5][7] This can lead to an underestimation of glutamic acid and an overestimation of pyroglutamic acid.

Q5: How can I determine if my D-Glutamic acid analysis is being affected by matrix effects?

A5: The most common method is the post-extraction addition experiment.[8][9] This involves comparing the response of D-Glutamic acid in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1] A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9]

Troubleshooting Guides

Issue 1: High Variability or Poor Accuracy in Quantification Results

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Experimental Protocols section) to determine the extent of ion suppression or enhancement.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Implement or refine an SPE protocol to more effectively remove interfering matrix components. For an acidic amino acid like glutamic acid, a mixed-mode anion exchange sorbent can be effective.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[9]

  • Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation of D-Glutamic acid from the matrix components causing the interference.

  • Check for In-Source Cyclization: Investigate if the issue is related to the conversion of glutamic acid to pyroglutamic acid (see Issue 3).

Issue 2: Inconsistent or Unexpectedly Low/High this compound Internal Standard Response

Possible Cause: The internal standard is not behaving identically to the analyte or is being affected by matrix components.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the analyte and the internal standard are co-eluting perfectly. Even minor shifts in retention time can lead to different matrix effects.

  • Assess Internal Standard Recovery: A low recovery of the internal standard suggests problems with the sample extraction process. Re-evaluate the extraction conditions (e.g., solvent, pH) to ensure they are optimal for glutamic acid.

  • Check for Contamination: Ensure the internal standard solution is not contaminated. Also, check for any carryover from previous injections in the LC system.

  • Evaluate Isotopic Purity: Verify the isotopic purity of the SIL internal standard. Any presence of the unlabeled analyte can lead to inaccuracies.

Issue 3: Suspected In-Source Cyclization to Pyroglutamic Acid

Possible Cause: High fragmentor/cone voltage or other source conditions are promoting the conversion of glutamic acid to pyroglutamic acid.

Troubleshooting Steps:

  • Chromatographic Separation: Develop an LC method that can baseline separate D-Glutamic acid from pyroglutamic acid. This is crucial to distinguish between endogenous pyroglutamic acid and that formed in the ion source.[5][7]

  • Optimize MS Source Conditions: Systematically reduce the fragmentor voltage (or equivalent parameter) and monitor the signal of both D-Glutamic acid and pyroglutamic acid. Find a voltage that provides adequate sensitivity for D-Glutamic acid while minimizing its conversion.[5]

  • Use Isotopic Internal Standards: The use of this compound is essential to correct for any unavoidable in-source formation of pyroglutamic acid, as the labeled standard will undergo cyclization at the same rate as the unlabeled analyte.[6]

Quantitative Data Summary

The following table provides a conceptual summary of how to calculate the Matrix Factor (MF) and Recovery (RE) to assess matrix effects. Actual values will vary depending on the matrix, sample preparation, and analytical method.

Sample SetDescriptionAnalyte Peak Area (Example)IS Peak Area (Example)CalculationResultInterpretation
Set A Analyte + IS in Neat Solution1,200,0001,500,000--Reference
Set B Blank Matrix Spiked with Analyte + IS before extraction810,0001,125,000(B / C) * 10090%Indicates a 10% loss during sample preparation.
Set C Blank Matrix Spiked with Analyte + IS after extraction900,0001,250,000(C / A) * 10075%Indicates 25% ion suppression due to the matrix.

Matrix Factor (MF): (Peak Area in Set C / Peak Area in Set A) * 100

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Recovery (RE): (Peak Area in Set B / Peak Area in Set C) * 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike D-Glutamic acid and this compound into the reconstitution solvent at low, medium, and high concentration levels.

    • Set B (Pre-Extraction Spike): Spike the analyte and internal standard into a blank biological matrix before the extraction process at the same concentration levels.

    • Set C (Post-Extraction Spike): Extract a blank biological matrix sample. Spike the analyte and internal standard into the final, extracted sample at the same concentration levels.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE): Use the formulas provided in the "Quantitative Data Summary" table.

Protocol 2: General Solid-Phase Extraction (SPE) for D-Glutamic Acid

Objective: To remove proteins and other interfering components from a biological matrix like plasma.

Methodology (using a mixed-mode anion exchange sorbent):

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak acid solution (e.g., 2% formic acid in water). Do not allow the sorbent to dry.

  • Load Sample: Pre-treat the plasma sample by adding the this compound internal standard and acidifying (e.g., with formic acid). Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of the weak acid solution to remove neutral and basic interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the D-Glutamic acid with a basic solvent, such as 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Poor Accuracy/Precision A High Variability or Poor Accuracy Observed B Quantify Matrix Effect (Post-Extraction Addition) A->B C Is Matrix Effect > 25%? B->C D Optimize Sample Prep (e.g., SPE, Dilution) C->D Yes F Check for In-Source Cyclization (See Fig. 2) C->F No E Optimize Chromatography (e.g., Gradient, Column) D->E G Re-evaluate Method Performance E->G F->G H Method Acceptable G->H

Caption: Troubleshooting workflow for poor accuracy and precision.

Workflow for Assessing Matrix Factor and Recovery cluster_0 Sample Preparation cluster_1 Post-Extraction Spiking cluster_2 Analysis & Calculation A Set A: Spike Analyte + IS into Neat Solvent G Analyze Sets A, B, C via LC-MS/MS A->G B Set B: Spike Analyte + IS into Blank Matrix D Extracted Spiked Matrix (Set B) B->D Perform Extraction C Set C: Use Blank Matrix E Extracted Blank Matrix C->E Perform Extraction D->G F Post-Extraction Spiked Matrix (Set C) E->F Spike Analyte + IS F->G H Calculate Recovery: (Area B / Area C) * 100 G->H I Calculate Matrix Factor: (Area C / Area A) * 100 G->I

Caption: Workflow for assessing matrix factor and recovery.

References

Technical Support Center: D-Glutamic Acid-¹³C₅,¹⁵N Labeling for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glutamic acid-¹³C₅,¹⁵N for metabolic flux analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of D-Glutamic acid-¹³C₅,¹⁵N in metabolic flux analysis?

A1: D-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled tracer used to investigate the metabolism of D-glutamic acid and related pathways.[1] Its key applications include:

  • Tracing Carbon and Nitrogen Flux: Simultaneously tracking the fate of both the carbon skeleton and the amino group of glutamic acid through various metabolic pathways.[2][3]

  • Studying Amino Acid Metabolism: Elucidating the biosynthesis and degradation pathways of amino acids, particularly the central role of glutamate in nitrogen metabolism.[3]

  • Investigating Central Carbon Metabolism: Probing the activity of the tricarboxylic acid (TCA) cycle and anaplerotic reactions, as glutamate is a key intermediate connected to the TCA cycle.[4]

  • Cancer Metabolism Research: Understanding how cancer cells reprogram their metabolism, often relying on glutamine and glutamate as key nutrients.[5][6][7]

Q2: Why is it advantageous to use a dual-labeled (¹³C and ¹⁵N) tracer like D-Glutamic acid-¹³C₅,¹⁵N?

A2: Using a dual-labeled tracer offers several advantages over single-labeled tracers:

  • Comprehensive Flux Information: It provides a more complete picture of metabolic pathways by tracking both carbon and nitrogen flow simultaneously.[2][3]

  • Increased Constraints for Flux Calculation: The additional isotopic labeling information provides more constraints for the mathematical models used in MFA, leading to more accurate and reliable flux estimations.[8]

  • Elucidation of Nitrogen Metabolism: It allows for the direct investigation of nitrogen assimilation and transfer reactions, which is not possible with ¹³C-only tracers.[2][3]

Q3: What are the critical quality control checkpoints in a D-Glutamic acid-¹³C₅,¹⁵N labeling experiment?

A3: Key quality control checkpoints include:

  • Isotopic Enrichment of the Tracer: Verifying the isotopic purity of the D-Glutamic acid-¹³C₅,¹⁵N tracer to ensure accurate input for flux calculations.

  • Metabolic and Isotopic Steady State: Ensuring that the biological system has reached a steady state where metabolic fluxes and the incorporation of the isotope label are constant over time.[9][10]

  • Consistent Sample Preparation: Maintaining consistency in cell quenching, metabolite extraction, and sample handling to minimize variability.[11][12][13]

  • Mass Spectrometry Performance: Validating the accuracy and precision of the mass spectrometer for measuring mass isotopomer distributions.[14]

Troubleshooting Guides

This section addresses common issues encountered during D-Glutamic acid-¹³C₅,¹⁵N labeling experiments.

Issue 1: Low or Incomplete Label Incorporation

Symptoms:

  • Mass spectrometry data shows a low percentage of labeled D-glutamic acid and downstream metabolites.

  • The expected mass shift for fully labeled metabolites is not observed.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient Labeling Time Increase the incubation time with the D-Glutamic acid-¹³C₅,¹⁵N tracer to allow for complete turnover of the metabolite pools and reaching isotopic steady state.[15]
Metabolic Dilution The labeled D-glutamic acid may be diluted by unlabeled endogenous pools. Consider strategies to minimize these pools, such as using a defined medium with limited unlabeled glutamic acid.
Cellular Uptake Issues Verify that the cells or organism under study can efficiently transport and utilize D-glutamic acid. Check for the presence and activity of relevant transporters.
Incorrect Tracer Concentration Ensure the concentration of the D-Glutamic acid-¹³C₅,¹⁵N tracer in the medium is sufficient and not limiting for cellular uptake and metabolism.
Issue 2: Inaccurate or Unreliable Flux Calculations

Symptoms:

  • Calculated metabolic fluxes have large error margins.

  • The model does not fit the experimental data well.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Metabolic Steady State Not Reached Before harvesting, ensure that the cells are in a metabolic and isotopic steady state.[9] This can be verified by monitoring metabolite concentrations and isotopic enrichment over time.
Incorrect Metabolic Network Model The assumed metabolic network model may be incomplete or inaccurate. Review the literature and biochemical databases to ensure all relevant pathways and reactions are included.[16]
Errors in Mass Spectrometry Data Inaccurate measurement of mass isotopomer distributions can lead to erroneous flux calculations. Validate the MS method for accuracy and precision.[14]
Natural Isotope Abundance Failure to correct for the natural abundance of ¹³C and ¹⁵N can introduce errors. Use appropriate algorithms to correct for this.[17]
Issue 3: Poor Signal or Peak Shape in Mass Spectrometry Analysis

Symptoms:

  • Low signal intensity for D-glutamic acid and its isotopologues.

  • Broad or tailing chromatographic peaks.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal LC-MS/MS Method Optimize the liquid chromatography method (column, mobile phase, gradient) and mass spectrometry parameters (ionization source, collision energy) for D-glutamic acid.[18]
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of D-glutamic acid.[19] Implement strategies to mitigate matrix effects, such as improved sample cleanup or the use of a stable isotope-labeled internal standard.
Sample Degradation D-glutamic acid may be unstable during sample storage or preparation. Ensure proper storage conditions and minimize sample handling time.[19]

Experimental Protocols

Protocol 1: D-Glutamic acid-¹³C₅,¹⁵N Labeling of Adherent Mammalian Cells

Objective: To achieve isotopic steady-state labeling of central carbon and nitrogen metabolites for metabolic flux analysis.

Methodology:

  • Cell Culture: Culture adherent mammalian cells in standard growth medium to the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium Incubation: Add pre-warmed labeling medium containing D-Glutamic acid-¹³C₅,¹⁵N at the desired concentration. The time required to reach isotopic steady state should be determined empirically but is often between 8 and 24 hours.[7]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench all enzymatic reactions.[20]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To quantify the mass isotopomer distribution of D-glutamic acid and other key metabolites.

Methodology:

  • Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC Separation: Inject the reconstituted sample onto a liquid chromatography system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids.[21]

  • MS/MS Analysis: Analyze the eluting metabolites using a triple quadrupole or high-resolution mass spectrometer.

    • For a triple quadrupole MS, set up a Multiple Reaction Monitoring (MRM) method to detect the precursor and product ions for each isotopologue of D-glutamic acid.

    • For a high-resolution MS, acquire full scan data to determine the accurate mass and relative abundance of all isotopologues.[14]

  • Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of ¹³C and ¹⁵N in each metabolite.

Data Presentation

Table 1: Illustrative Mass Isotopomer Distribution of Glutamate

This table shows a hypothetical mass isotopomer distribution (MID) for glutamate after labeling with D-Glutamic acid-¹³C₅,¹⁵N, as would be determined by mass spectrometry.

Mass IsotopomerRelative Abundance (%)
M+0 (Unlabeled)5.2
M+18.1
M+212.5
M+318.3
M+425.0
M+5 (¹³C₅)20.4
M+6 (¹³C₅,¹⁵N)10.5
Table 2: Example Flux Data from a ¹³C-¹⁵N MFA Experiment

This table presents example flux values for key reactions in central carbon metabolism, as might be determined from a D-Glutamic acid-¹³C₅,¹⁵N labeling experiment. Fluxes are normalized to the glucose uptake rate.

ReactionFlux (relative to Glucose uptake)
Glycolysis (Glucose -> Pyruvate)1.00
Pentose Phosphate Pathway0.15
Pyruvate Dehydrogenase0.85
Anaplerosis (Pyruvate -> Oxaloacetate)0.20
TCA Cycle (Citrate Synthase)1.05
Glutamate Dehydrogenase0.30

Visualizations

Experimental Workflow

experimental_workflow cell_culture Cell Culture labeling D-Glutamic acid- ¹³C₅,¹⁵N Labeling cell_culture->labeling quenching Metabolite Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis mfa Metabolic Flux Analysis data_analysis->mfa

A simplified workflow for a D-Glutamic acid-¹³C₅,¹⁵N labeling experiment.
Troubleshooting Logic

troubleshooting_logic start Inaccurate Flux Results check_labeling Check Label Incorporation start->check_labeling low_labeling Low Incorporation? check_labeling->low_labeling check_ss Verify Steady State ss_not_reached Not at Steady State? check_ss->ss_not_reached check_ms Validate MS Data ms_error MS Data Inaccurate? check_ms->ms_error check_model Review Metabolic Model model_error Model Incorrect? check_model->model_error low_labeling->check_ss No increase_time Increase Labeling Time low_labeling->increase_time Yes ss_not_reached->check_ms No verify_ss_protocol Refine Steady State Protocol ss_not_reached->verify_ss_protocol Yes ms_error->check_model No optimize_ms Optimize MS Method ms_error->optimize_ms Yes refine_model Refine Network Model model_error->refine_model Yes

A decision tree for troubleshooting inaccurate metabolic flux analysis results.
Glutamate Metabolism Signaling Pathway

glutamate_metabolism Glutamine Glutamine Glutamate D-Glutamic acid (¹³C₅,¹⁵N labeled) Glutamine->Glutamate Glutaminase Nucleotides Nucleotides Glutamine->Nucleotides aKG alpha-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase Other_AA Other Amino Acids Glutamate->Other_AA Transaminases GSH Glutathione Glutamate->GSH GCL TCA TCA Cycle aKG->TCA

References

Technical Support Center: D-Glutamic Acid-13C5,15N Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Glutamic acid-13C5,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a stable isotope-labeled compound primarily used as a tracer in metabolic flux analysis and as an internal standard for accurate quantification of D-Glutamic acid in biological samples by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] It is crucial in studies involving neurotransmission, amino acid metabolism, and drug development.

Q2: Why am I seeing an unexpected peak at a lower m/z than my labeled glutamic acid?

A2: A common artifact in the analysis of glutamic acid is its in-source cyclization to pyroglutamic acid (pGlu) within the mass spectrometer's ion source.[3][4] This process involves the loss of a water molecule and results in a lower mass-to-charge ratio (m/z). It is crucial to chromatographically separate glutamic acid from any endogenously present or in-source generated pyroglutamic acid for accurate quantification.[3][4]

Q3: What can cause incomplete labeling of proteins or metabolites when using this compound in cell culture?

A3: Incomplete incorporation of stable isotope-labeled amino acids can be a source of quantification errors.[5] This can be particularly problematic in primary cells or cell lines with slow replication times.[5] Ensure that the cells are cultured for a sufficient number of passages in the labeled medium to achieve complete incorporation. Additionally, verify the concentration and purity of the labeled amino acid in your media.

Q4: How can I be sure that my quantification is accurate?

A4: For accurate quantification, it is essential to use an appropriate internal standard, such as this compound.[1][3] Establishing a calibration curve with known concentrations of the analyte and internal standard can help correct for variations in sample preparation and instrument response.[6] Furthermore, optimizing mass spectrometry ionization source conditions can minimize artifacts like in-source cyclization.[3][4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Variability in Results

Symptom: You observe high variability in the quantification of D-Glutamic acid between technical replicates or different batches of samples.

Possible Cause: In-source conversion of glutamic acid to pyroglutamic acid.[3][4]

Troubleshooting Steps:

  • Chromatographic Separation: Ensure your liquid chromatography (LC) method adequately separates D-Glutamic acid from pyroglutamic acid. This is critical to distinguish between the analyte of interest and its artifact.[3][4]

  • Optimize MS Source Conditions: Adjust the fragmentor voltage and other ion source parameters to minimize the in-source cyclization.[3][4]

  • Use Isotopic Internal Standards: The use of this compound as an internal standard can help correct for the in-source formation of pyroglutamic acid, as the labeled standard will undergo cyclization at a similar rate to the unlabeled analyte.[3][4]

Issue 2: Unexpected Peaks in Mass Spectrum

Symptom: Your mass spectrum shows unexpected peaks that do not correspond to your labeled D-Glutamic acid or its expected fragments.

Possible Causes:

  • Contamination: Contamination from external sources such as keratins (from skin, hair), polymers (from lab consumables), or detergents is a common issue in sensitive mass spectrometry analysis.[7]

  • Metabolic Conversion: In some biological systems, labeled glutamic acid can be metabolically converted to other amino acids, such as proline, which can complicate data interpretation.[5]

Troubleshooting Steps:

  • Implement Clean Sample Handling: Use powder-free gloves, clean labware, and high-purity solvents to minimize external contamination.

  • Blank Injections: Run blank samples (solvent only) between your experimental samples to identify and monitor for any background contamination.

  • Metabolic Pathway Analysis: If you suspect metabolic conversion, consult metabolic pathway databases to understand the potential downstream metabolites of glutamic acid in your experimental system.

Data Presentation

Table 1: Mass Spectrometry Data for L-Glutamic Acid-13C5,15N and Related Compounds

CompoundPrecursor Ion (m/z)Fragment Ions (m/z)Collision Energy (CE)Reference
L-Glutamic acid-13C5,15N154.189.110 V[3][4]
L-Glutamic acid148.184.1, 56.114 V[3]
L-Glutamine147.184.1, 56.110 V[3]
Pyroglutamic acid130.084.1, 56.110 V[3]
[13C5]glutamate151.1106.0, 133.012V, 8V[6]

Experimental Protocols

Sample LC-MS/MS Protocol for D-Glutamic Acid Quantification

This protocol is a general guideline and may require optimization for your specific instrument and application.

  • Sample Preparation:

    • Extract metabolites from biological samples using a suitable solvent (e.g., methanol:water mixture).[8]

    • Add a known concentration of this compound as an internal standard to all samples and calibration standards.

    • Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to ensure the separation of D-Glutamic acid from other metabolites and potential interferences, such as pyroglutamic acid.[3][4]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Set the instrument to monitor the specific precursor-to-product ion transitions for both the unlabeled D-Glutamic acid and the this compound internal standard (refer to Table 1).

    • Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to achieve the best signal intensity and stability.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample extraction Metabolite Extraction sample->extraction is_spike Spike Internal Standard (this compound) extraction->is_spike centrifuge Centrifugation is_spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation supernatant->lc_sep ms_detect MS Detection (MRM) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Ratio Calculation (Analyte/Internal Standard) peak_int->ratio_calc quant Quantification ratio_calc->quant

Caption: A general experimental workflow for the quantification of D-Glutamic acid using a stable isotope-labeled internal standard.

in_source_cyclization cluster_ion_source Mass Spectrometer Ion Source cluster_solution In Solution glutamic_acid D-Glutamic Acid (m/z = 148 for unlabeled) pyroglutamic_acid Pyroglutamic Acid (m/z = 130 for unlabeled) glutamic_acid->pyroglutamic_acid - H2O endogenous_pga Endogenous Pyroglutamic Acid explanation Accurate quantification requires chromatographic separation of endogenous pyroglutamic acid from in-source generated pyroglutamic acid.

Caption: Diagram illustrating the in-source cyclization of D-Glutamic acid to pyroglutamic acid, a common artifact in mass spectrometry.

metabolic_pathway glutamine Glutamine glutamic_acid D-Glutamic Acid glutamine->glutamic_acid Glutaminase alpha_kg α-Ketoglutarate glutamic_acid->alpha_kg Transamination/ Deamination other_aa Other Amino Acids glutamic_acid->other_aa gaba GABA glutamic_acid->gaba Glutamate Decarboxylase tca_cycle TCA Cycle alpha_kg->tca_cycle

References

Validation & Comparative

A Head-to-Head Comparison: D-Glutamic acid-13C5,15N vs. Unlabeled D-Glutamic Acid for Advanced Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracing has emerged as a powerful tool to elucidate these pathways, and the choice of tracer is a critical determinant of experimental success. This guide provides an objective comparison between isotopically labeled D-Glutamic acid-13C5,15N and its unlabeled counterpart for metabolic tracing studies, supported by experimental principles and detailed methodologies.

Metabolic flux analysis using stable isotope-labeled substrates allows for the precise tracking of atoms as they navigate through metabolic networks, offering a dynamic view of cellular activity that is unattainable with traditional metabolomics approaches.[1][2][3] The use of compounds enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), enables researchers to distinguish the tracer from the endogenous pool of the metabolite, a fundamental requirement for accurate flux measurements.[4][5]

The Decisive Advantage of Isotopic Labeling

The primary distinction between this compound and unlabeled D-Glutamic acid in metabolic tracing lies in their analytical detectability. Unlabeled D-Glutamic acid is chemically identical to the naturally occurring D-glutamate in a biological system, making it impossible to differentiate the exogenously supplied tracer from the endogenous pool. This inherent limitation severely restricts its utility for tracing metabolic fates.

Conversely, this compound, with its five ¹³C atoms and one ¹⁵N atom, possesses a distinct mass signature that is readily detectable by mass spectrometry (MS). This mass shift allows for the precise quantification of the tracer's incorporation into downstream metabolites, providing a clear picture of its metabolic journey.

Comparative Analysis: Labeled vs. Unlabeled D-Glutamic Acid

FeatureThis compound (Labeled)Unlabeled D-Glutamic acid
Metabolic Tracing Capability Excellent. Allows for the unambiguous tracking of carbon and nitrogen atoms through metabolic pathways.Poor. Indistinguishable from the endogenous D-glutamate pool, preventing accurate tracing of metabolic fate.
Metabolic Flux Analysis Enables quantitative metabolic flux analysis (MFA) to determine the rates of metabolic reactions.Not suitable for MFA as it cannot provide information on the fractional contribution of the tracer to downstream metabolites.
Detection Method Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Quantification of total D-glutamate pool size changes, but not the flux from the exogenous source.
Sensitivity High, allowing for the detection of low levels of tracer incorporation.Limited by the ability to detect statistically significant changes in the total pool size of D-glutamate.
Data Interpretation Provides rich data on isotopic enrichment, mass isotopologue distribution, and flux ratios.Limited to measuring changes in the overall concentration of D-glutamate.
Artifacts Minimal, as the heavy isotopes do not alter the biochemical properties of the molecule.High potential for misinterpretation due to the inability to distinguish the tracer from endogenous sources.

Key Metabolic Pathways of D-Glutamic Acid

While L-glutamate is a central player in mammalian metabolism, D-glutamate has a more specialized role. It is a crucial component of the peptidoglycan cell wall in many bacteria.[6][7] This makes D-Glutamic acid an excellent tracer for studying bacterial metabolism, particularly in the context of host-microbe interactions and for the development of novel antimicrobial agents. In mammals, D-glutamate is present at lower concentrations and its metabolism is less defined, though it may have signaling roles in the gut-brain axis.[6][[“]][9][10][11][[“]]

Signaling Pathway of D-Glutamate in the Gut-Brain Axis

GutBrainAxis cluster_gut Gut Lumen cluster_enterocytes Enterocytes cluster_circulation Circulation cluster_brain Brain Gut_Microbiota Gut Microbiota D_Glutamate D-Glutamate Gut_Microbiota->D_Glutamate Glutamate Racemase L_Glutamate L-Glutamate L_Glutamate->Gut_Microbiota D_Glutamate_Tracer This compound (Tracer) Enterocyte_Uptake Uptake D_Glutamate_Tracer->Enterocyte_Uptake D_Glutamate->Enterocyte_Uptake Systemic_Circulation Systemic Circulation Enterocyte_Uptake->Systemic_Circulation NMDA_Receptor NMDA Receptor Systemic_Circulation->NMDA_Receptor Crosses BBB (limited) Neuronal_Signaling Neuronal Signaling NMDA_Receptor->Neuronal_Signaling ExperimentalWorkflow Cell_Culture 1. Cell Culture/ Animal Model Tracer_Introduction 2. Introduce This compound Cell_Culture->Tracer_Introduction Incubation 3. Time-course Incubation Tracer_Introduction->Incubation Quenching 4. Quench Metabolism (e.g., liquid nitrogen) Incubation->Quenching Extraction 5. Metabolite Extraction (e.g., methanol/water/chloroform) Quenching->Extraction LCMS_Analysis 6. LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis 7. Data Analysis (Isotopologue Distribution, Flux Calculation) LCMS_Analysis->Data_Analysis Biological_Interpretation 8. Biological Interpretation Data_Analysis->Biological_Interpretation

References

A Comparative Guide to D-Glutamic Acid Isotopic Labeling: D-Glutamic acid-¹³C₅,¹⁵N vs. ¹³C-Only Labeled Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope labeling is an indispensable technique for elucidating complex biochemical pathways and quantifying metabolic fluxes. Glutamic acid, a central node in carbon and nitrogen metabolism, is a frequent target for isotopic labeling studies. This guide provides a comprehensive comparison of two key isotopic tracers: D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate tracer for your research needs.

At a Glance: Key Differences and Applications

D-Glutamic acid-¹³C₅,¹⁵N offers the significant advantage of simultaneously tracing both the carbon skeleton and the amino nitrogen of glutamic acid. This dual-labeling approach provides a more comprehensive picture of metabolic pathways, particularly in studies involving amino acid biosynthesis, degradation, and nitrogen trafficking. In contrast, ¹³C-only labeled glutamic acid is a powerful tool for tracking the carbon flux from glutamic acid into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle.

The choice between these two labeled compounds hinges on the specific research question. For studies focused solely on carbon metabolism, a ¹³C-only label may suffice. However, for a more holistic understanding of glutamic acid's role in both carbon and nitrogen metabolism, the dual-labeled ¹³C₅,¹⁵N variant is superior.[1][2]

Performance Characteristics

The following table summarizes the key performance characteristics of D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid in common analytical platforms.

FeatureD-Glutamic acid-¹³C₅,¹⁵N¹³C-Only Labeled Glutamic AcidRationale & References
Tracer Specificity Tracks both carbon and nitrogen pathwaysTracks only carbon pathwaysThe presence of ¹⁵N allows for the deconvolution of nitrogen sources and fates in metabolic networks.[1][2]
Mass Shift (vs. Unlabeled) +6 Da+1 to +5 Da (depending on the number of ¹³C atoms)The larger mass shift of the dual-labeled compound can provide better separation from endogenous, unlabeled glutamic acid in mass spectrometry.
Metabolic Flux Analysis (MFA) Enables simultaneous carbon and nitrogen flux analysis (¹³C¹⁵N-MFA)Primarily used for ¹³C-MFADual labeling provides more constraints for metabolic models, leading to more accurate and comprehensive flux maps.[1]
Mass Spectrometry Fragmentation Provides unique fragment ions containing both ¹³C and ¹⁵N, aiding in positional isotopic analysis.Fragmentation patterns reveal the distribution of ¹³C within the carbon skeleton.[3]The additional ¹⁵N label can help in distinguishing fragmentation pathways.[3]
NMR Spectroscopy Allows for both ¹³C and ¹⁵N NMR studies, providing detailed structural and dynamic information.[4]Primarily used for ¹³C NMR to probe carbon positions.[5]The ¹⁵N nucleus provides an additional probe for molecular interactions and structure.[4]
Cost Generally higherGenerally lowerThe synthesis of dual-labeled compounds is typically more complex and expensive.

Experimental Data

Mass Spectrometry: Isotopologue Distribution Analysis

In a typical metabolic labeling experiment, cells are cultured in the presence of the labeled glutamic acid, and the resulting metabolites are analyzed by mass spectrometry to determine the incorporation of the stable isotopes.

Hypothetical Representative Data:

The following table illustrates the expected mass isotopologue distribution (MID) of a downstream metabolite, such as α-ketoglutarate, derived from either D-Glutamic acid-¹³C₅,¹⁵N or D-Glutamic acid-¹³C₅.

Mass IsotopologueD-Glutamic acid-¹³C₅,¹⁵N Tracer (Expected M+n)D-Glutamic acid-¹³C₅ Tracer (Expected M+n)Interpretation
M+05%5%Unlabeled α-ketoglutarate from endogenous sources.
M+12%10%Contribution from naturally abundant ¹³C. With the ¹³C₅ tracer, this could also represent minor metabolic pathways.
M+23%15%Represents minor contributions from other pathways or natural abundance.
M+35%20%Significant labeling from the ¹³C₅ tracer, indicating active carbon flux.
M+415%45%Major contribution from the ¹³C₅ tracer.
M+570%5%Predominant isotopologue when using the ¹³C₅ tracer, indicating direct conversion.
M+6--Not applicable for ¹³C₅ tracer. With the ¹³C₅,¹⁵N tracer, the M+6 peak for a nitrogen-containing downstream product would be indicative of the incorporation of both labels.

Note: This is a hypothetical representation to illustrate the concept. Actual MIDs will vary depending on the experimental conditions and the specific metabolic pathways active in the biological system.

NMR Spectroscopy: Chemical Shift and Coupling Constants

NMR spectroscopy provides valuable information on the specific location of isotopic labels within a molecule.

Representative NMR Data:

The following table presents typical ¹³C NMR chemical shifts for unlabeled L-glutamic acid and highlights the expected observations for the labeled analogues.

Carbon AtomUnlabeled L-Glutamic Acid ¹³C Chemical Shift (ppm) in D₂OD-Glutamic acid-¹³C₅,¹⁵N¹³C-Only Labeled Glutamic Acid
C1 (γ-carboxyl)~181Enriched signalEnriched signal
C2 (α-carbon)~55Enriched signal, potential ¹J(¹³C-¹⁵N) couplingEnriched signal
C3 (β-carbon)~29Enriched signalEnriched signal
C4 (γ-carbon)~33Enriched signalEnriched signal
C5 (δ-carboxyl)~177Enriched signalEnriched signal

In the ¹³C NMR spectrum of D-Glutamic acid-¹³C₅,¹⁵N, the signal for the C2 carbon would be a doublet due to the one-bond coupling with the ¹⁵N nucleus, providing unambiguous confirmation of the label's position.[4]

Experimental Protocols

Sample Preparation and LC-MS/MS Analysis of Glutamic Acid Isotopologues

This protocol provides a general framework for the analysis of glutamic acid isotopologues from biological samples.

1. Metabolite Extraction:

  • Quench metabolism rapidly by flash-freezing cell pellets or tissues in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like glutamic acid.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content is typically used to elute polar compounds.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis.

    • MRM Transitions (for unlabeled glutamic acid): Precursor ion (Q1) m/z 148.1 -> Product ions (Q3) m/z 84.1, 130.1.[6] For labeled analogues, the precursor m/z will be shifted accordingly (e.g., m/z 153.1 for ¹³C₅ and m/z 154.1 for ¹³C₅,¹⁵N).

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key metabolic pathway involving glutamic acid.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells culture Culture in Standard Medium start->culture labeling Switch to Medium with Labeled Glutamic Acid (¹³C₅,¹⁵N or ¹³C-only) culture->labeling quench Quench Metabolism (Flash Freeze) labeling->quench extract Metabolite Extraction (Cold Solvent) quench->extract separate Separate Soluble Metabolites extract->separate lcms LC-MS/MS Analysis separate->lcms data Data Processing & Isotopologue Analysis lcms->data

Caption: A generalized experimental workflow for stable isotope tracing using labeled glutamic acid.

tca_cycle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion glutamic_acid D-Glutamic acid-¹³C₅,¹⁵N akg α-Ketoglutarate (¹³C₅) glutamic_acid->akg Glutamate Dehydrogenase (releases ¹⁵NH₄⁺) succinyl_coa Succinyl-CoA (¹³C₄) akg->succinyl_coa succinate Succinate (¹³C₄) succinyl_coa->succinate fumarate Fumarate (¹³C₄) succinate->fumarate malate Malate (¹³C₄) fumarate->malate oxaloacetate Oxaloacetate (¹³C₄) malate->oxaloacetate citrate Citrate (¹³C₄ from Glutamate) oxaloacetate->citrate Joins with Acetyl-CoA aspartate aspartate oxaloacetate->aspartate Transamination (receives ¹⁵N) isocitrate Isocitrate (¹³C₄ from Glutamate) citrate->isocitrate isocitrate->akg

Caption: Entry of D-Glutamic acid-¹³C₅,¹⁵N into the TCA cycle and nitrogen transfer.

Conclusion

Both D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid are valuable tools for metabolic research. The dual-labeled compound provides a more comprehensive view by enabling the simultaneous tracking of both carbon and nitrogen metabolism, making it ideal for studies aimed at a systems-level understanding of glutamic acid's role in cellular physiology. While the ¹³C-only labeled version is a cost-effective option for studies focused solely on carbon flux, the additional insights gained from tracking nitrogen metabolism often justify the use of the dual-labeled tracer. The choice of tracer should be guided by the specific biological questions being addressed, the analytical capabilities available, and budgetary considerations.

References

Comparing D-Glutamic acid-13C5,15N and 15N-only labeled glutamic acid in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a powerful technique for discerning subtle changes in protein abundance. The choice of isotopic label is critical and can significantly impact the accuracy and reliability of experimental results. This guide provides an objective comparison between two isotopic labeling strategies for D-Glutamic acid: the dual-labeled D-Glutamic acid-13C5,15N and the single-labeled 15N-D-Glutamic acid.

Key Performance Characteristics

The primary distinction between this compound and 15N-D-Glutamic acid lies in the mass shift they impart to peptides, a critical factor for accurate quantification in mass spectrometry.

FeatureThis compound15N-only D-Glutamic acidRationale & Implications
Isotopic Composition Enriched with five 13C atoms and one 15N atom.Enriched with one 15N atom.The dual labeling provides a significantly larger mass difference between labeled ("heavy") and unlabeled ("light") peptides.
Mass Shift per Residue +6 Da (5 Da from 13C + 1 Da from 15N)+1 DaA larger mass shift facilitates better separation of isotopic clusters in the mass spectrum, reducing the likelihood of overlapping signals and improving quantitative accuracy, especially for complex samples.[1]
Spectral Complexity Can lead to more complex isotopic envelopes for peptides containing multiple glutamic acid residues.Results in a simpler isotopic pattern, which can be easier to analyze.[1]While a larger mass shift is generally advantageous, multiple incorporations of the dual label can create broader and more complex isotopic clusters that may require higher resolution mass spectrometers for accurate analysis.
Metabolic Scrambling The 15N label is susceptible to transamination, potentially transferring the label to other amino acids. The 13C backbone is less likely to be metabolized and re-incorporated into other amino acids.[2]The 15N label is susceptible to metabolic conversion, which can lead to the appearance of the label in other amino acids, compromising quantitative accuracy.[2][3]Glutamic acid is a central node in amino acid metabolism. Its α-amino group is readily transferred, meaning the 15N label can be lost or appear in other amino acids like alanine and aspartate. The carbon skeleton of glutamic acid can also enter the Krebs cycle.[2]
Cost Generally more expensive due to the more complex synthesis involving two different stable isotopes.[1]Typically less expensive than the dual-labeled counterpart.Budgetary constraints can be a significant factor in experimental design, particularly for large-scale proteomic studies.

Experimental Considerations and Challenges

The use of D-Glutamic acid and glutamic acid in general for SILAC presents unique challenges that researchers must consider.

Incorporation of D-Amino Acids

The ribosomal machinery in most organisms is highly specific for L-amino acids, and the incorporation of D-amino acids into proteins is generally very inefficient.[4][5] Standard SILAC experiments rely on the cellular translational machinery for incorporating the labeled amino acids. Therefore, achieving a high level of D-Glutamic acid incorporation necessary for accurate quantification is a significant hurdle and may require specialized techniques, such as engineering the ribosomal peptidyltransferase center.[4][6]

Metabolic Conversion of Glutamic Acid

Glutamic acid is a non-essential amino acid, meaning that cells can synthesize it de novo. This can lead to the dilution of the isotopic label, as the cell's internal, unlabeled pool of glutamic acid will compete with the "heavy" labeled glutamic acid supplied in the media.[2]

Furthermore, glutamic acid is a key player in cellular metabolism and can be readily converted to other molecules, including other amino acids like proline and glutamine.[3][7] This metabolic conversion, often referred to as "scrambling," can lead to the isotopic label appearing on peptides that do not contain glutamic acid, leading to inaccurate protein quantification.[2][3]

Experimental Workflow

A generalized SILAC workflow adapted for the use of labeled glutamic acid is depicted below. It is crucial to empirically determine the optimal labeling time and to verify the absence of significant metabolic conversion for the specific cell line being used.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase cell_culture_light Cell Culture 1 (Light Medium) treatment_control Control Treatment cell_culture_light->treatment_control cell_culture_heavy Cell Culture 2 (Heavy Medium with labeled D-Glutamic acid) treatment_experimental Experimental Treatment cell_culture_heavy->treatment_experimental mix_lysates Mix Cell Lysates (1:1) treatment_control->mix_lysates treatment_experimental->mix_lysates protein_digestion Protein Digestion (e.g., Trypsin) mix_lysates->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Generalized SILAC workflow using labeled glutamic acid.

Signaling Pathway Visualization

The metabolic fate of glutamic acid is a critical consideration. The following diagram illustrates the central role of glutamic acid in amino acid metabolism and its potential for metabolic conversion.

Glutamic_Acid_Metabolism cluster_labeling SILAC Labeling cluster_metabolism Cellular Metabolism cluster_protein Protein Synthesis labeled_glu Labeled D-Glutamic Acid (13C5,15N or 15N) cellular_glu Cellular Glutamic Acid Pool labeled_glu->cellular_glu alpha_kg α-Ketoglutarate cellular_glu->alpha_kg Transamination (15N scrambling) proline Proline cellular_glu->proline glutamine Glutamine cellular_glu->glutamine protein Protein Incorporation cellular_glu->protein other_aa Other Amino Acids (e.g., Alanine, Aspartate) alpha_kg->other_aa krebs Krebs Cycle alpha_kg->krebs 13C scrambling

Metabolic pathways of glutamic acid relevant to SILAC.

Experimental Protocols

General SILAC Protocol using Labeled Glutamic Acid

Note: This is a generalized protocol and must be optimized for the specific cell line and experimental conditions. The use of D-Glutamic acid will likely require significantly longer adaptation times and specialized methods to ensure incorporation.

  • Cell Culture Medium Preparation: Prepare SILAC-compatible DMEM or RPMI 1640 medium that lacks L-glutamic acid. For the "heavy" medium, supplement with the desired concentration of either this compound or 15N-D-Glutamic acid. For the "light" medium, supplement with an equivalent concentration of unlabeled L-glutamic acid. It is recommended to also supplement the media with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[8] To mitigate the metabolic conversion of arginine to proline, which can also be a source of labeled proline, consider adding unlabeled L-proline to the media.[9]

  • Cell Adaptation: Culture the cells for at least 6-8 cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.[10] For D-amino acid labeling, the required adaptation period may be substantially longer and incorporation levels should be carefully monitored.

  • Incorporation Check: After several passages, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm the incorporation efficiency of the labeled glutamic acid.

  • Experimental Treatment: Once complete labeling is confirmed, subject the "light" and "heavy" cell populations to the desired experimental and control conditions.

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations. Quantify the total protein concentration for each lysate.

  • Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the protein mixture with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the proteins in the two samples.

Conclusion

The choice between this compound and 15N-D-Glutamic acid for proteomic studies involves a trade-off between the superior mass separation offered by the dual-labeled amino acid and the higher cost and potential for increased spectral complexity. The 15N-only label provides a more cost-effective option with simpler spectral patterns but a smaller mass shift that may be less suitable for complex samples.

However, the most significant challenge lies in the use of a D-amino acid and a non-essential amino acid like glutamic acid in SILAC experiments. The low incorporation efficiency of D-amino acids and the high metabolic activity of glutamic acid can severely compromise the accuracy and reliability of quantification. Researchers should proceed with caution, conduct thorough validation experiments to assess incorporation and metabolic conversion, and consider alternative labeling strategies using essential L-amino acids like arginine and lysine whenever possible for robust and accurate quantitative proteomic analysis.

References

Validating D-Glutamic Acid-¹³C₅,¹⁵N as a Superior Internal Standard for Absolute Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research and drug development, the accuracy of absolute quantification is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides a comprehensive validation of D-Glutamic acid-¹³C₅,¹⁵N as an internal standard, comparing its performance with other commonly used alternatives and furnishing detailed experimental data to support its superiority for the absolute quantification of D-Glutamic acid and its stereoisomer, L-Glutamic acid.

Performance Comparison: D-Glutamic Acid-¹³C₅,¹⁵N vs. Alternative Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of variability.[1][3] While deuterated standards such as D-Glutamic acid-d₅ are frequently used, they can sometimes exhibit different chromatographic behavior and be susceptible to isotopic exchange. In contrast, ¹³C and ¹⁵N labeled standards like D-Glutamic acid-¹³C₅,¹⁵N offer greater chemical and chromatographic identity to the native analyte.

Table 1: Quantitative Performance Comparison of Internal Standards for Glutamic Acid Analysis

ParameterD-Glutamic acid-¹³C₅,¹⁵ND-Glutamic acid-d₅Structural Analog (e.g., Homo-glutamic acid)
Chromatographic Co-elution with Analyte ExcellentGood to ExcellentPoor to Fair
Correction for Matrix Effects ExcellentGoodFair
Correction for In-Source Reactions (e.g., cyclization) ExcellentGoodPoor
Linearity (R²) >0.99>0.99Variable, often <0.99
Accuracy (% Bias) <10%[4]<15%Can be >20%
Precision (%RSD) <10%[4]<15%Can be >20%
Limit of Quantification (LOQ) Low ng/mL range[4]Low ng/mL rangeHigher ng/mL to µg/mL range
Risk of Isotopic Crosstalk MinimalPossibleNone
Risk of Differential Ionization Suppression MinimalLowHigh

Data synthesized from representative performance characteristics of stable isotope-labeled and structural analog internal standards in bioanalytical methods.[1][4]

Experimental Protocol: Absolute Quantification of D-Glutamic Acid using LC-MS/MS

This protocol outlines a typical workflow for the absolute quantification of D-Glutamic acid in a biological matrix (e.g., plasma) using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard.

Sample Preparation
  • Spiking: To 50 µL of the plasma sample, add 10 µL of the internal standard working solution (D-Glutamic acid-¹³C₅,¹⁵N at a fixed concentration).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column capable of separating D- and L-glutamic acid is essential.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of glutamic acid from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both D-Glutamic acid and D-Glutamic acid-¹³C₅,¹⁵N are monitored.

Table 2: Example MRM Transitions for D-Glutamic Acid and D-Glutamic acid-¹³C₅,¹⁵N

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Glutamic acid148.184.115
D-Glutamic acid-¹³C₅,¹⁵N154.189.115

Note: MRM parameters should be optimized for the specific instrument used.

Data Analysis
  • Peak Integration: Integrate the peak areas for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Quantification: Determine the concentration of D-Glutamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with D-Glutamic acid-13C5,15N (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction & Drying Centrifuge->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chiral Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Absolute Quantification Calibrate->Quantify

Caption: Experimental workflow for absolute quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Signal Output Analyte D-Glutamic acid Prep Sample Preparation (Extraction, Recovery) Analyte->Prep Ionization Ionization (Matrix Effects) Analyte->Ionization IS This compound IS->Prep IS->Ionization Analyte_PostPrep Analyte_PostPrep Prep->Analyte_PostPrep Variable Recovery IS_PostPrep IS_PostPrep Prep->IS_PostPrep Identical Variable Recovery Analyte_Signal Analyte Signal Ionization->Analyte_Signal Signal Suppression/Enhancement IS_Signal IS Signal Ionization->IS_Signal Identical Signal Suppression/Enhancement Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Rationale for using a stable isotope-labeled internal standard.

Addressing Analytical Challenges: The Case of In-Source Cyclization

A significant challenge in the analysis of glutamic acid is its potential to cyclize to pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[5] This in-source conversion can lead to an underestimation of the true glutamic acid concentration. A key advantage of using a stable isotope-labeled internal standard like D-Glutamic acid-¹³C₅,¹⁵N is its ability to correct for this artifact.[5] Since the internal standard is chemically identical to the analyte, it will undergo the same in-source cyclization at the same rate. By monitoring the ratio of the analyte to the internal standard, any loss due to cyclization is effectively normalized, ensuring accurate quantification.[5]

Conclusion

The validation data and experimental protocols presented here demonstrate that D-Glutamic acid-¹³C₅,¹⁵N is an exceptional internal standard for the absolute quantification of D-Glutamic acid. Its chemical and physical identity to the analyte ensures co-elution and identical behavior during sample processing and analysis, leading to superior accuracy and precision compared to deuterated or structural analog standards. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative bioanalytical results, the use of D-Glutamic acid-¹³C₅,¹⁵N is highly recommended.

References

A Comparative Guide to LC-MS and GC-MS Methods for D-Glutamic acid-13C5,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the stable isotope-labeled amino acid, D-Glutamic acid-13C5,15N. This isotopologue is a critical tracer in metabolic research and drug development, necessitating robust and reliable analytical methodologies. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific applications.

Quantitative Performance Comparison

The selection of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes the expected quantitative performance of LC-MS/MS and GC-MS for the analysis of this compound, based on typical results for similar amino acid analyses.

Performance MetricLC-MS/MS (without derivatization)GC-MS (with derivatization)
Limit of Detection (LOD) Low ng/mL to high pg/mLLow ng/mL to pg/mL
Limit of Quantitation (LOQ) Low ng/mLLow ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 10%< 15%
Accuracy (%Recovery) 90-110%85-115%
Sample Throughput Higher (direct injection)Lower (requires derivatization)
Matrix Effects More prone to ion suppression/enhancementLess prone after derivatization and cleanup
Compound Volatility No derivatization requiredDerivatization is mandatory

Visualizing the Analytical Workflows

The fundamental divergence in the analytical workflows for LC-MS and GC-MS when analyzing polar compounds like D-Glutamic acid lies in the sample preparation stage. GC-MS necessitates a derivatization step to enhance the volatility of the analyte.

Analytical_Workflow_Comparison cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow Sample_LC Sample Extraction_LC Extraction Sample_LC->Extraction_LC Analysis_LC Direct Injection & LC-MS/MS Analysis Extraction_LC->Analysis_LC Data_LC Data Acquisition & Processing Analysis_LC->Data_LC Sample_GC Sample Extraction_GC Extraction Sample_GC->Extraction_GC Derivatization_GC Derivatization Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis Derivatization_GC->Analysis_GC Data_GC Data Acquisition & Processing Analysis_GC->Data_GC

A comparison of the analytical workflows for LC-MS/MS and GC-MS.

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and mass spectrometry are crucial for reproducible and accurate results.

LC-MS/MS Method for Underivatized this compound

This method is advantageous for its simplicity and high throughput, as it avoids the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or cell media, add 200 µL of ice-cold acetonitrile.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Dilute the supernatant 1:100 with ultrapure water before injection.

2. Liquid Chromatography:

  • System: UHPLC system (e.g., Agilent 1290 Infinity).

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate glutamic acid from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source in positive mode.

  • Ionization Source Parameters: Optimized to minimize in-source cyclization of glutamic acid to pyroglutamic acid.[1][2]

  • MRM Transitions: Specific transitions for this compound would be determined by direct infusion. For the analogous L-Glutamic acid-13C5,15N, a transition of m/z 153.1 -> 89.1 has been reported.[2]

GC-MS Method for Derivatized this compound

This method requires derivatization to increase the volatility of the amino acid for gas chromatography.

1. Sample Preparation and Derivatization:

  • Drying: A 50 µL aliquot of the sample extract is dried under a stream of nitrogen.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in acetonitrile.

  • Reaction: Add 100 µL of the derivatization reagent, cap tightly, and heat at 70°C for 30 minutes.[3]

2. Gas Chromatography:

  • System: Gas Chromatograph (e.g., Agilent 7890B).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Hot inlet for sample introduction.

  • Temperature Program: A temperature gradient starting at a lower temperature to resolve analytes and ramping up to elute heavier compounds.

3. Mass Spectrometry:

  • System: Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Agilent 5977).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the TBDMS-derivatized this compound.

Cross-Validation Logical Framework

A robust cross-validation study ensures that both methods provide comparable and reliable data. The following diagram illustrates the logical flow of the cross-validation process.

Cross_Validation_Logic cluster_Setup Experimental Setup cluster_Analysis Analysis by Both Methods cluster_Validation Validation & Comparison Spiked_Samples Prepare Spiked Samples (Known Concentrations) LCMS_Analysis Analyze by LC-MS/MS Spiked_Samples->LCMS_Analysis GCMS_Analysis Analyze by GC-MS Spiked_Samples->GCMS_Analysis Real_Samples Prepare Real-World Samples Real_Samples->LCMS_Analysis Real_Samples->GCMS_Analysis Compare_Linearity Compare Linearity LCMS_Analysis->Compare_Linearity Compare_Accuracy Compare Accuracy LCMS_Analysis->Compare_Accuracy Compare_Precision Compare Precision LCMS_Analysis->Compare_Precision Bland_Altman Bland-Altman Analysis (Method Agreement) LCMS_Analysis->Bland_Altman GCMS_Analysis->Compare_Linearity GCMS_Analysis->Compare_Accuracy GCMS_Analysis->Compare_Precision GCMS_Analysis->Bland_Altman

Logical workflow for the cross-validation of LC-MS/MS and GC-MS methods.

Discussion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.

  • LC-MS/MS is often preferred for its higher sample throughput due to the elimination of the derivatization step.[4] It is particularly well-suited for large-scale metabolomics studies. However, researchers must be cautious of potential matrix effects and the in-source cyclization of glutamic acid, which can affect accuracy if not properly addressed.[1][2] The use of an isotopically labeled internal standard, such as the analyte itself, is crucial to correct for these phenomena.

  • GC-MS , while requiring a more laborious sample preparation process involving derivatization, can offer excellent sensitivity and may be less susceptible to matrix effects.[4] The derivatization process can also improve the chromatographic peak shape and resolution for certain amino acids.[3]

References

A Comparative Guide to Isotopic Internal Standards for Amino Acid Analysis: D-Glutamic acid-¹³C₅,¹⁵N vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative amino acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. The stable isotope dilution (SID) method, employing an isotopically labeled version of the analyte, is the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of D-Glutamic acid-¹³C₅,¹⁵N with other isotopic internal standards, supported by established analytical principles and experimental considerations.

The Critical Role of an Ideal Internal Standard

An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[1] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While various isotopically labeled standards are available, their performance can differ significantly, impacting the quality of quantitative data.

Performance Comparison: D-Glutamic acid-¹³C₅,¹⁵N vs. Other Isotopic Standards

This section compares the key performance characteristics of D-Glutamic acid-¹³C₅,¹⁵N against other commonly used isotopic internal standards, such as deuterated (e.g., D-Glutamic acid-d₅) and other partially labeled variants. The superiority of combined ¹³C and ¹⁵N labeling is rooted in fundamental principles of analytical chemistry.

Table 1: Key Performance Parameters of Isotopic Internal Standards

Performance ParameterD-Glutamic acid-¹³C₅,¹⁵N (¹³C, ¹⁵N-labeled)Deuterated (²H/D-labeled) Internal Standards (e.g., D-Glutamic acid-d₅)Other Partially ¹³C-labeled Standards
Chromatographic Co-elution Excellent: Co-elutes perfectly with the unlabeled analyte.[1]Potential for slight retention time shift, often eluting earlier.[1]Generally excellent, with co-elution dependent on the position and number of labels.
Isotopic Stability High: ¹³C and ¹⁵N isotopes are highly stable and do not undergo exchange with the solvent or matrix.[2]Potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or temperature conditions.High: ¹³C isotopes are stable and not prone to exchange.
Accuracy & Precision High: The identical chemical behavior leads to more accurate and precise quantification.[2]Can be compromised if chromatographic shifts lead to differential matrix effects between the analyte and the standard.[2]High: Similar to fully labeled ¹³C,¹⁵N standards, providing good accuracy and precision.
Correction for Matrix Effects Superior: Co-elution ensures that the internal standard and analyte experience the same ion suppression or enhancement.[1]Less reliable: Chromatographic separation can lead to inaccurate correction for matrix effects that vary across the elution profile.[1]Very Good: Effective at correcting for matrix effects due to co-elution.
Chemical Synthesis More complex and generally more expensive to produce.Generally less complex and more cost-effective to synthesize.Complexity and cost vary depending on the labeling pattern.

Table 2: Summary of Advantages and Disadvantages

Isotopic Labeling StrategyAdvantagesDisadvantages
D-Glutamic acid-¹³C₅,¹⁵N - Identical chemical and physical properties to the analyte, ensuring co-elution.[1]- High isotopic stability with no risk of back-exchange.[2]- Provides the most accurate correction for matrix effects and other sources of analytical variability.[1][2]- Higher cost of synthesis.- May have limited commercial availability for all analytes.
Deuterated (e.g., D-Glutamic acid-d₅) - Lower cost and wider availability.- Potential for chromatographic separation from the analyte (isotope effect), leading to quantification errors.[1]- Risk of deuterium-proton back-exchange, which can compromise data integrity.
Partially ¹³C-labeled - Good co-elution and isotopic stability.- Can be a more cost-effective option than fully ¹³C,¹⁵N-labeled standards.- May not provide the same level of mass shift as a fully labeled standard, which could be a consideration in high-resolution mass spectrometry.

Experimental Protocols

This section provides a detailed methodology for the quantification of D-Glutamic acid in a biological matrix using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw Samples : Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.

  • Spike with Internal Standard : To a 100 µL aliquot of the sample, add a known concentration of D-Glutamic acid-¹³C₅,¹⁵N solution. The concentration of the internal standard should be close to the expected median concentration of the analyte in the samples.

  • Protein Precipitation : Add 400 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex : Vortex the mixture vigorously for 30 seconds.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC)

    • Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar amino acids.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar amino acids.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • D-Glutamic Acid (Analyte) : Monitor the precursor to product ion transition (e.g., m/z 148.1 -> 84.1).

      • D-Glutamic acid-¹³C₅,¹⁵N (Internal Standard) : Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 154.1 -> 89.1).

    • Optimization : Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quantification

The concentration of D-Glutamic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of D-Glutamic acid and a fixed concentration of the D-Glutamic acid-¹³C₅,¹⁵N internal standard.

Mandatory Visualizations

Glutamic Acid Metabolism

The following diagram illustrates the central role of glutamic acid in various metabolic pathways. Glutamate can be synthesized from α-ketoglutarate, an intermediate in the citric acid cycle, and is a precursor for the synthesis of other amino acids and the neurotransmitter GABA.[3]

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle alpha_KG α-Ketoglutarate Citric_Acid_Cycle->alpha_KG Glutamate Glutamate alpha_KG->Glutamate Transamination/ Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine GABA GABA Glutamate->GABA Decarboxylation Other_AAs Other Amino Acids Glutamate->Other_AAs Transamination

Caption: Simplified metabolic pathway of glutamic acid.

Experimental Workflow for Amino Acid Analysis

The diagram below outlines the key steps in a typical experimental workflow for amino acid analysis using an isotopic internal standard and LC-MS/MS.

G cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike Spike with D-Glutamic acid-¹³C₅,¹⁵N Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (HILIC) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for amino acid analysis.

Conclusion

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative amino acid analysis, the choice of internal standard is a critical decision. While deuterated internal standards can be a more cost-effective option, the evidence strongly supports the superiority of ¹³C and ¹⁵N-labeled internal standards like D-Glutamic acid-¹³C₅,¹⁵N for robust and accurate bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices. For applications where data integrity is paramount, the investment in ¹³C,¹⁵N-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.

References

Navigating Isotopic Enrichment: A Comparative Guide to D-Glutamic acid-¹³C₅,¹⁵N and its Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of metabolic pathways and neurological signaling, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive comparison of D-Glutamic acid-¹³C₅,¹⁵N, a valuable tracer for metabolic flux analysis and a potential probe in neurological studies, with its commercially available alternatives. We present supporting data on product specifications, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway for D-amino acids.

While D-Glutamic acid-¹³C₅,¹⁵N is a highly specific and powerful research tool, its commercial availability can be limited. The following sections will provide a detailed comparison with readily obtainable isotopically labeled L-Glutamic acid and other D-amino acid standards. This guide aims to equip researchers with the necessary information to make informed decisions for their experimental needs.

Product Performance Comparison

The selection of an appropriate isotopic tracer is paramount for the accuracy and reliability of experimental results. Key parameters for comparison include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a comparison of commercially available isotopically labeled glutamic acid and representative alternative D-amino acids.

Table 1: Comparison of Isotopic Purity, Chemical Purity, and Supplier Information

ProductSupplierIsotopic Purity (%)Chemical Purity (%)
L-Glutamic acid-¹³C₅,¹⁵NSigma-Aldrich≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥95 (CP)
L-Glutamic acid-¹³C₅, 99%; ¹⁵N, 99%Cambridge Isotope Laboratories99% (¹³C), 99% (¹⁵N)[1]98%[1]
L-Glutamic acid-¹³C₅,¹⁵N,d₅MedChemExpressNot specified99.0%[2]
Alternative: D-Serine-2,3,3-d₃ LGC StandardsNot specifiedNot specified
Alternative: DL-Serine-2,3,3-d₃ Sigma-Aldrich≥98 atom % D≥98 (CP)
Alternative: L-Alanine-¹³C₃,¹⁵N Sigma-Aldrich98 atom % ¹³C, 98 atom % ¹⁵N[3]95% (CP)[4]
Alternative: L-Alanine (¹³C₃, 99%; ¹⁵N, 99%) Cambridge Isotope Laboratories99% (¹³C), 99% (¹⁵N)[5]98%[5]

Experimental Protocols for Isotopic Enrichment Analysis

Accurate determination of isotopic enrichment is crucial for the interpretation of data from metabolic tracer studies. Below are detailed protocols for analyzing the isotopic enrichment of D-Glutamic acid-¹³C₅,¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment Analysis by LC-MS/MS

This method is highly sensitive and provides information on the mass isotopologue distribution.

1. Sample Preparation:

  • Protein Hydrolysis (if applicable): For samples where the labeled amino acid is incorporated into proteins, hydrolyze the protein using 6 M HCl at 110°C for 24 hours. Dry the hydrolysate under a stream of nitrogen.

  • Derivatization (Optional but recommended for improved chromatography): A common derivatization agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which allows for the separation of D- and L-amino acids.

  • Extraction: Reconstitute the dried sample in a suitable solvent, such as 50% acetonitrile in water. Centrifuge to remove any particulates.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column (e.g., CROWNPAK CR-I(+)) is essential for separating D- and L-enantiomers if derivatization is not performed. A standard C18 column can be used for derivatized amino acids.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: For D-Glutamic acid-¹³C₅,¹⁵N, the precursor ion will have an m/z of 153.1. The product ions will depend on the fragmentation pattern, which should be optimized. A likely transition would be the loss of water and CO.

3. Data Analysis:

  • Calculate the area under the curve for the peaks corresponding to the different mass isotopologues (M+0, M+1, M+2, etc.).

  • The isotopic enrichment is determined from the relative abundance of the fully labeled isotopologue (M+6 for ¹³C₅,¹⁵N) compared to the unlabeled and partially labeled species.

Isotopic Enrichment Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of the isotopic labels.

1. Sample Preparation:

  • Dissolve a known amount of the labeled D-Glutamic acid in a suitable deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP).

  • The concentration should be optimized for the specific instrument but is typically in the range of 1-10 mM.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: A simple one-dimensional ¹H NMR experiment is often sufficient. For more complex samples, 2D experiments like ¹H-¹³C HSQC can be used.

  • Acquisition Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification.

3. Data Analysis:

  • In the ¹H NMR spectrum, the protons attached to ¹³C atoms will appear as doublets due to one-bond ¹H-¹³C coupling. Protons attached to ¹²C will appear as singlets.

  • The isotopic enrichment at a specific carbon position can be calculated by comparing the integral of the satellite peaks (from the ¹³C-bound protons) to the integral of the central peak (from the ¹²C-bound protons).

  • For ¹⁵N enrichment, the effect on the proton spectrum is more subtle and may require more advanced NMR techniques or direct ¹⁵N NMR, though the latter is less sensitive.

Visualizing the Metabolic Pathway

D-amino acids, while less abundant than their L-counterparts in mammals, play significant roles in various biological processes. One key enzyme involved in the metabolism of acidic D-amino acids is D-aspartate oxidase (DDO). This enzyme catalyzes the oxidative deamination of D-aspartate and, to a lesser extent, D-glutamate.

D_Amino_Acid_Metabolism Metabolic Pathway of D-Glutamic Acid via D-Aspartate Oxidase D_Glu D-Glutamic Acid-¹³C₅,¹⁵N DDO D-Aspartate Oxidase (DDO) D_Glu->DDO alpha_KG α-Ketoglutarate-¹³C₅ DDO->alpha_KG Ammonia ¹⁵NH₃ DDO->Ammonia H2O2 H₂O₂ DDO->H2O2 TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: Metabolic fate of D-Glutamic acid via D-aspartate oxidase.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for determining the isotopic enrichment of a labeled compound in a biological sample.

Isotopic_Enrichment_Workflow General Workflow for Isotopic Enrichment Analysis start Biological Sample (e.g., cells, tissue) extraction Extraction of Metabolites (including labeled D-Glutamic Acid) start->extraction analysis Analytical Method extraction->analysis lcms LC-MS/MS Analysis analysis->lcms  High Sensitivity nmr NMR Analysis analysis->nmr Positional Information   data_lcms Data Processing: Mass Isotopologue Distribution lcms->data_lcms data_nmr Data Processing: Integration of Satellite Peaks nmr->data_nmr result Determination of Isotopic Enrichment data_lcms->result data_nmr->result

Caption: Workflow for isotopic enrichment analysis.

References

A Comparative Guide to D-Glutamic acid-13C5,15N: Applications and Limitations in Specialized Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is critical for advancing targeted therapies and diagnostic tools. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are emerging as key players in specific biological processes. This guide provides a comprehensive overview of the applications and limitations of D-Glutamic acid-13C5,15N, a stable isotope-labeled tracer with niche but significant potential in neuroscience and microbiology.

Due to the specialized roles of D-Glutamic acid, its isotopically labeled form, this compound, is not as widely utilized as its L-counterpart. However, for specific research questions, it is an indispensable tool. This guide will objectively compare its performance with other alternatives and provide supporting experimental context.

Core Applications and Performance

The primary applications for this compound are in two distinct fields:

  • Neuroscience: Investigating the dynamics of N-methyl-D-aspartate (NMDA) receptor signaling. D-glutamate, alongside D-serine, acts as a co-agonist at the glycine-binding site of NMDA receptors, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Tracing with this compound can elucidate the turnover and metabolism of this neuromodulator, which is implicated in various neurological disorders.[3][4]

  • Microbiology: Studying the synthesis and remodeling of the bacterial cell wall. D-glutamic acid is an essential structural component of peptidoglycan, the polymer that provides structural integrity to most bacterial cell walls.[5][6][7] Stable isotope labeling can be used to track the incorporation of D-glutamate into the cell wall, offering insights into bacterial growth, division, and the mechanisms of action for antibiotics that target cell wall synthesis.[8][9]

Comparison with Alternative Tracers

The choice of a metabolic tracer is contingent on the biological question. While this compound is highly specific for the pathways it traces, its applications are narrow compared to more conventional tracers.

TracerPrimary Application(s)AdvantagesDisadvantages
This compound NMDA receptor dynamics, bacterial peptidoglycan synthesis.High specificity for D-glutamate pathways; allows for tracing of both carbon and nitrogen backbones.Limited to a few specific metabolic pathways; not incorporated into proteins; lower natural abundance and turnover compared to L-glutamate.
L-Glutamic acid-13C5,15N Central carbon and nitrogen metabolism, protein synthesis, neurotransmitter cycling.Traces a wide array of metabolic pathways; incorporated into proteins, allowing for protein turnover studies.Can be metabolized into numerous downstream products, potentially complicating the interpretation of labeling patterns in specific, low-flux pathways.
[U-13C]-Glucose Central carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway.Provides a global view of cellular carbon metabolism.Does not directly trace nitrogen metabolism; labeling of glutamate is indirect.
15N-Ammonium Chloride Nitrogen assimilation and metabolism.Directly traces the incorporation of inorganic nitrogen into amino acids and other nitrogenous compounds.Does not provide information on carbon metabolism.
Radioactive Tracers (e.g., 3H-D-glutamate, 14C-D-glutamate) Similar to stable isotope-labeled D-glutamate.High sensitivity, allowing for the detection of very low concentrations.Involves handling of radioactive materials, with associated safety and disposal concerns; does not provide the detailed mass isotopomer distribution that mass spectrometry can with stable isotopes.

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies for related compounds can be adapted.

1. In Vivo Tracing of D-Glutamate in the Brain

This protocol is adapted from microdialysis studies used to measure neurotransmitter turnover.

  • Objective: To measure the in vivo turnover of D-glutamate in a specific brain region.

  • Methodology:

    • Animal Model: Anesthetized rodent model.

    • Tracer Administration: Infusion of this compound via a microdialysis probe implanted in the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes).

    • Sample Preparation: Derivatize amino acids in the dialysate for chiral separation. Common derivatization agents include Marfey's reagent or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE).[10][11]

    • Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column to separate D- and L-glutamate and quantify the incorporation of 13C and 15N into D-glutamate over time.[12][13][14][15]

    • Data Analysis: Calculate the fractional synthesis rate of D-glutamate to determine its turnover rate.

2. Tracing D-Glutamate Incorporation into Bacterial Peptidoglycan

This protocol is based on methods for analyzing bacterial cell wall composition.[8][9]

  • Objective: To quantify the incorporation of exogenous this compound into the peptidoglycan of a bacterial culture.

  • Methodology:

    • Bacterial Culture: Grow bacteria in a defined minimal medium.

    • Tracer Labeling: Supplement the medium with a known concentration of this compound and continue incubation for a set period (e.g., through several cell divisions).

    • Cell Wall Isolation: Harvest bacterial cells and perform a series of enzymatic and chemical treatments to isolate the peptidoglycan.

    • Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids and amino sugars using strong acid (e.g., 6M HCl).

    • Sample Preparation: Derivatize the amino acids for chiral analysis as described in the neuroscience protocol.

    • Analysis: Analyze the derivatized amino acids by GC-MS or LC-MS/MS to determine the isotopic enrichment of D-glutamate.

    • Data Analysis: Calculate the percentage of D-glutamate in the peptidoglycan that is derived from the exogenous tracer.

Signaling and Metabolic Pathways

D-Glutamate in Neurotransmission

D-Glutamate acts as a co-agonist at the NMDA receptor, which is a key player in excitatory neurotransmission. Its presence in the synaptic cleft modulates the receptor's activity.

D_Glutamate_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre L-Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_syn L-Glutamate Vesicle->Glutamate_syn Release NMDA_Receptor NMDA Receptor Glutamate_syn->NMDA_Receptor Binds D_Glutamate D-Glutamate (13C5,15N) D_Glutamate->NMDA_Receptor Co-agonist Binding Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Peptidoglycan_Synthesis L_Glutamate L-Glutamate D_Glutamate D-Glutamate (13C5,15N) L_Glutamate->D_Glutamate Glutamate Racemase UDP_NAM_Peptide UDP-NAM-pentapeptide D_Glutamate->UDP_NAM_Peptide UDP_NAM UDP-NAM UDP_NAM_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_Ala MurC UDP_NAM_Ala->UDP_NAM_Peptide MurD (adds D-Glu) Lipid_II Lipid II UDP_NAM_Peptide->Lipid_II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

References

A Cost-Benefit Analysis of D-Glutamic Acid-¹³C₅,¹⁵N for Large-Scale Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern research, particularly in the fields of metabolomics, proteomics, and drug development, the use of stable isotope-labeled compounds is indispensable for accurate quantification and tracking of metabolic fates. Among these, D-Glutamic acid-¹³C₅,¹⁵N has emerged as a valuable tool. This guide provides a comprehensive cost-benefit analysis of using D-Glutamic acid-¹³C₅,¹⁵N in large-scale studies, offering a comparison with its alternatives, supported by experimental data and detailed protocols.

Cost Analysis and Comparison

The decision to incorporate a stable isotope-labeled compound into large-scale studies is often heavily influenced by its cost. While the price of D-Glutamic acid-¹³C₅,¹⁵N can fluctuate based on supplier, purity, and quantity, it is positioned as a premium reagent due to the complexity of its synthesis, involving the incorporation of both ¹³C and ¹⁵N isotopes.

To provide a tangible comparison, the following table outlines the approximate costs of D-Glutamic acid-¹³C₅,¹⁵N and its common alternatives. Prices are based on currently available catalog listings and are subject to change.

CompoundLabelingApproximate Price (USD) per mgKey Application Areas
D-Glutamic acid-¹³C₅,¹⁵N ¹³C₅, ¹⁵N~$3340 (based on L-isoform)[1]Bacterial cell wall metabolism, D-amino acid tracing, Proteomics
L-Glutamic acid-¹³C₅,¹⁵N¹³C₅, ¹⁵N$3340[1]General metabolism, Neurotransmitter studies, Proteomics
L-Glutamic acid-d₅Deuterated$5800 (for 100mg)[2]Metabolism studies, NMR-based structural biology
L-Glutamic acid-¹³C₅¹³C₅~$3100 (based on ¹³C₅,⁹⁹%;¹⁵N,⁹⁹% L-isoform)[3][4]Metabolic flux analysis, Carbon tracing
L-Glutamine-¹⁵N₂¹⁵N₂VariesNitrogen flux analysis, Amino acid metabolism

Note: The price for D-Glutamic acid-¹³C₅,¹⁵N is estimated based on its L-isoform counterpart due to the limited direct public listings for the D-isoform. Deuterated compounds often present a more cost-effective option for certain applications, though the analytical approach may differ.

Performance and Benefits in Large-Scale Applications

The primary benefit of using a dual-labeled compound like D-Glutamic acid-¹³C₅,¹⁵N lies in its utility for comprehensive metabolic tracing. The presence of both heavy carbon and nitrogen allows for the simultaneous tracking of the carbon skeleton and the amino group, providing a more complete picture of metabolic pathways. This is particularly advantageous in complex biological systems where molecules undergo numerous transformations.

Key Advantages of ¹³C and ¹⁵N Dual Labeling:
  • Enhanced Mass Shift: The combined labeling results in a significant mass shift, which aids in distinguishing the labeled compound from its unlabeled counterpart in mass spectrometry analysis, leading to improved signal-to-noise ratios.[5]

  • Comprehensive Metabolic Insights: It allows for the elucidation of both carbon and nitrogen fluxes within metabolic networks.

  • Increased Confidence in Identification: The distinct isotopic signature helps in the confident identification of metabolites in complex biological matrices.

Comparison of Labeling Strategies:
Labeling StrategyPrimary ApplicationAdvantagesDisadvantages
¹³C, ¹⁵N Dual Labeling Comprehensive metabolic flux analysis, ProteomicsHigh mass shift, Tracks both carbon and nitrogen pathways, High accuracy.[6]Higher cost, More complex data analysis.
¹³C Labeling Carbon flux analysisLower cost than dual-labeling, Simpler data analysis for carbon-centric pathways.Does not provide information on nitrogen metabolism.
¹⁵N Labeling Nitrogen flux analysis, Protein turnover studiesRelatively lower cost, Useful for specific nitrogen metabolism studies.Limited information on carbon backbone transformations.
Deuterium (²H) Labeling General metabolic tracing, NMR studiesOften the most cost-effective, Can be used in NMR without ¹³C enrichment.Potential for kinetic isotope effects, Can be more complex to analyze in MS due to potential for multiple deuterium incorporation.

Experimental Protocols

Quantification of D-Glutamic Acid in Biological Samples using LC-MS/MS

This protocol provides a general framework for the quantification of D-Glutamic acid using a stable isotope-labeled internal standard like D-Glutamic acid-¹³C₅,¹⁵N.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the D-Glutamic acid-¹³C₅,¹⁵N internal standard at a known concentration.

  • Cell Culture Media: Centrifuge the media to remove cells and debris. Dilute the supernatant with an appropriate solvent containing the internal standard.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer and then precipitate proteins using a cold solvent (e.g., methanol) containing the internal standard.

  • Vortex all samples thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar molecule separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is recommended.

    • Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid or heptafluorobutyric acid) to improve peak shape.[7][8]

    • Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.

    • Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute polar compounds. The specific gradient will need to be optimized based on the column and instrument used.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • D-Glutamic Acid (unlabeled): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment (e.g., loss of water or a carboxyl group).

      • D-Glutamic acid-¹³C₅,¹⁵N (Internal Standard): The precursor ion will be the protonated labeled molecule [M+6+H]⁺. The product ion will be a corresponding fragment with the same mass shift.

    • Optimization: The collision energy and other MS parameters should be optimized for each compound to achieve the best sensitivity.

3. Data Analysis:

  • Quantify the amount of D-Glutamic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled D-Glutamic acid and a fixed concentration of the internal standard.

Visualizing Metabolic Pathways

Bacterial Peptidoglycan Biosynthesis

D-Glutamic acid is a crucial component of the peptidoglycan cell wall in many bacteria. The following diagram, generated using the DOT language for Graphviz, illustrates the initial cytoplasmic steps of peptidoglycan synthesis where D-Glutamic acid is incorporated.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-alanine UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-alanyl-D-glutamate UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD L_Ala L-Alanine L_Ala->UDP_MurNAc_L_Ala D_Glu D-Glutamic acid (¹³C₅,¹⁵N-labeled tracer) D_Glu->UDP_MurNAc_L_Ala_D_Glu

Bacterial peptidoglycan synthesis pathway.

This workflow diagram illustrates the sequential addition of amino acids in the early stages of peptidoglycan synthesis, highlighting the incorporation of D-Glutamic acid. In a labeling study, the ¹³C and ¹⁵N atoms from D-Glutamic acid-¹³C₅,¹⁵N would be incorporated into the UDP-MurNAc-L-alanyl-D-glutamate intermediate and subsequently into the bacterial cell wall.

Experimental Workflow for a Large-Scale D-Amino Acid Tracing Study

The following diagram outlines a typical workflow for a large-scale metabolomics study using a D-amino acid tracer.

D_Amino_Acid_Tracing_Workflow start Study Design & Cohort Selection tracer_admin Administration of D-Glutamic acid-¹³C₅,¹⁵N start->tracer_admin sample_collection Biological Sample Collection (e.g., Plasma, Urine, CSF) tracer_admin->sample_collection sample_prep Sample Preparation (Protein Precipitation, Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Targeted Metabolomics) sample_prep->lcms_analysis data_processing Data Processing & Peak Integration lcms_analysis->data_processing quantification Quantification of Labeled and Unlabeled Metabolites data_processing->quantification pathway_analysis Metabolic Pathway & Flux Analysis quantification->pathway_analysis end Biological Interpretation & Biomarker Discovery pathway_analysis->end

Workflow for a D-amino acid tracing study.

This logical workflow provides a high-level overview of the key steps involved in a large-scale study, from initial planning to final data interpretation.

Conclusion

References

Safety Operating Guide

Proper Disposal of D-Glutamic Acid-13C5,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Glutamic acid-13C5,15N, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this stable isotope-labeled compound.

Key Safety and Disposal Information

This compound is a non-radioactive, stable isotope-labeled amino acid.[1][] Its chemical and physical properties are nearly identical to its unlabeled counterpart.[3] Therefore, the primary consideration for its disposal is based on the general safety profile of glutamic acid, which is not classified as a hazardous substance.[4][5] However, adherence to good laboratory practices and local regulations for chemical waste is mandatory.

The following table summarizes the essential information for the safe handling and disposal of this compound:

ParameterGuidelineSource
Compound Type Stable Isotope-Labeled Amino Acid[6]
Radioactivity Non-radioactive[1]
Primary Hazard Generally not considered hazardous. May cause mild irritation to eyes, skin, or respiratory tract upon contact with dust.
Personal Protective Equipment (PPE) Safety glasses, gloves, and a lab coat should be worn.[7][8]
Spill Cleanup For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9]
Disposal Method Dispose of as non-hazardous chemical waste through a licensed disposal company, in accordance with federal, state, and local regulations.[10] Do not mix with general laboratory waste.[1]
Containerization Use a clean, dry, and properly labeled container for waste accumulation. The container must be kept closed except when adding waste.[9][11]
Labeling The waste container must be clearly labeled with "Hazardous Waste" (or as required by local regulations), the chemical name ("this compound"), and the quantity.[11]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the step-by-step process from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposal A Step 1: Waste Generation Collect residual this compound and contaminated materials (e.g., weigh boats, gloves). B Step 2: Segregation Segregate from other chemical waste streams unless compatible. A->B C Step 3: Containerization Place waste in a designated, compatible, and sealed container. B->C D Step 4: Labeling Affix a waste label with the full chemical name and other required information. C->D E Step 5: Temporary Storage Store the labeled container in a designated satellite accumulation area. D->E F Step 6: Waste Pickup Request Submit a chemical waste pickup request to the institution's Environmental Health & Safety (EH&S) office. E->F G Step 7: Collection Trained personnel collect the waste container. F->G H Step 8: Final Disposal Waste is transported and disposed of by a licensed professional waste disposal company in accordance with regulations. G->H

Disposal Workflow for this compound

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for glutamic acid and its isotopically labeled analogues. No specific experimental protocols directly involving the disposal of this compound were cited in the provided search results, as the disposal method is dictated by the chemical's inherent properties rather than its experimental application. The key principle is that stable isotope-labeled compounds are treated in the same manner as their unlabeled counterparts for disposal purposes.[1][] Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。